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  • Product: Sodium 3-chloro-2-fluorobenzoate
  • CAS: 1421029-89-1

Core Science & Biosynthesis

Foundational

"Sodium 3-chloro-2-fluorobenzoate" synthesis and discovery

Synthesis, Discovery, and Pharmaceutical Applications Part 1: Executive Summary & Discovery Context Sodium 3-chloro-2-fluorobenzoate is the sodium salt of 3-chloro-2-fluorobenzoic acid, a specialized fluorinated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Discovery, and Pharmaceutical Applications

Part 1: Executive Summary & Discovery Context

Sodium 3-chloro-2-fluorobenzoate is the sodium salt of 3-chloro-2-fluorobenzoic acid, a specialized fluorinated aromatic intermediate. While the salt itself is a stable handling form, its value is derived entirely from the parent acid's role as a critical pharmacophore in modern drug discovery.

The "discovery" of this moiety is inextricably linked to the optimization of HIV Integrase Strand Transfer Inhibitors (INSTIs) , specifically Elvitegravir . During the Structure-Activity Relationship (SAR) studies leading to Elvitegravir, researchers identified that the 3-chloro-2-fluorobenzyl side chain provided an optimal balance of metabolic stability (blocking oxidation at the benzylic position) and hydrophobic binding affinity within the viral integrase active site.

Unlike natural products discovered via isolation, this molecule represents "Rational Design." The specific substitution pattern—chlorine at position 3 and fluorine at position 2—creates a distinct electronic and steric profile that enhances the potency of the final pharmaceutical active ingredient (API).

The Pharmacophore Link (Elvitegravir)

The 3-chloro-2-fluorobenzyl moiety is introduced into the Elvitegravir scaffold to interact with the hydrophobic pocket of the HIV integrase enzyme. The fluorine atom at the ortho position induces a specific conformation due to electrostatic repulsion with the carbonyl oxygen of the quinolone core, locking the molecule into a bioactive shape.

Elvitegravir_Retrosynthesis Figure 1: Retrosynthetic logic linking the Sodium Salt to Elvitegravir. Elvitegravir Elvitegravir (API) HIV Integrase Inhibitor Core Quinolone Core (Scaffold) Elvitegravir->Core Retrosynthetic Disconnection Moiety 3-Chloro-2-fluorobenzyl Moiety Elvitegravir->Moiety Side Chain Precursor_Acid 3-Chloro-2-fluorobenzoic Acid (CAS 161957-55-7) Moiety->Precursor_Acid Reduction & Activation Target_Salt Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) Precursor_Acid->Target_Salt Neutralization (Storage Form)

Part 2: Chemical Synthesis Strategy

The synthesis of Sodium 3-chloro-2-fluorobenzoate requires a high-fidelity approach to ensure regioselectivity. The challenge lies in placing the fluorine and chlorine atoms adjacent to each other on the benzene ring.

Two primary routes exist:

  • The "Halex" Route (Industrial): Fluorine-Chlorine exchange on a polychlorinated precursor.

  • The Lithiation Route (Laboratory/High Purity): Directed ortho-metalation (DoM).

This guide details the Halex Route starting from 2,3-dichlorobenzoyl chloride, as it is the most scalable and robust method for generating the acid precursor before salt formation.

Reaction Scheme Overview
  • Fluorination: 2,3-Dichlorobenzoyl chloride

    
     3-Chloro-2-fluorobenzoyl fluoride (via Halex).
    
  • Hydrolysis: Acid fluoride

    
     3-Chloro-2-fluorobenzoic acid.
    
  • Salification: Acid

    
     Sodium 3-chloro-2-fluorobenzoate.
    
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of 3-Chloro-2-fluorobenzoic Acid (Precursor)

Principle: The chlorine atom at the ortho position (C2) to the electron-withdrawing carbonyl group is activated for Nucleophilic Aromatic Substitution (


). The chlorine at the meta position (C3) is deactivated and remains intact.

Reagents:

  • 2,3-Dichlorobenzoyl chloride (Starting Material)[1]

  • Potassium Fluoride (KF) - Spray-dried (Fluorinating agent)

  • Tetraphenylphosphonium bromide (

    
    ) - Phase Transfer Catalyst
    
  • Sulfolane or Dimethyl Sulfoxide (DMSO) - Solvent

Step-by-Step Workflow:

  • Setup: Charge a dry Hastelloy or glass-lined reactor with anhydrous Sulfolane. Add spray-dried KF (1.2 equivalents relative to substrate).

  • Catalyst Addition: Add

    
     (0.05 eq). The phase transfer catalyst is critical to solubilize the fluoride ion in the organic phase.
    
  • Substrate Addition: Add 2,3-Dichlorobenzoyl chloride under nitrogen atmosphere.

  • Reaction (Halex): Heat the mixture to 180°C . Monitor by GC/HPLC.

    • Mechanism: The chloride at C2 is displaced by fluoride. The acid chloride moiety (-COCl) also converts to acid fluoride (-COF).

    • Target: >98% conversion.[2]

  • Hydrolysis: Cool the reaction mass to 80°C. Slowly add 10% aqueous NaOH. This serves two purposes:

    • Hydrolyzes the -COF to -COO

      
      .
      
    • Quenches unreacted species.

  • Isolation: Acidify the aqueous layer with HCl to pH 1-2. The 3-chloro-2-fluorobenzoic acid will precipitate as a white solid.[3] Filter and recrystallize from Toluene/Heptane.

Phase 2: Preparation of Sodium 3-chloro-2-fluorobenzoate

Principle: Stoichiometric neutralization to form the water-soluble sodium salt, followed by controlled crystallization or lyophilization.

Reagents:

  • 3-Chloro-2-fluorobenzoic acid (Purified from Phase 1)

  • Sodium Hydroxide (1.0 M Standardized Solution) or Sodium Methoxide

  • Methanol / Water[4]

Protocol:

  • Dissolution: Suspend 10.0 g (57.3 mmol) of 3-chloro-2-fluorobenzoic acid in 50 mL of Methanol.

  • Neutralization: Add 57.3 mL of 1.0 M NaOH solution dropwise at room temperature.

    • Critical Control: Monitor pH.[5] Stop addition exactly at pH 7.0–7.2. Excess base will degrade the product purity or lead to hygroscopic sodium hydroxide contamination.

  • Concentration: Evaporate the methanol/water mixture under reduced pressure (Rotavap) at 40°C until a thick slurry forms.

  • Crystallization: Add 100 mL of cold Isopropanol (IPA) to the slurry to precipitate the sodium salt. Stir at 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: ~92-95% (Salt formation step). Appearance: White crystalline powder.[6]

Synthesis_Workflow Figure 2: Process Flow for the Synthesis of Sodium 3-chloro-2-fluorobenzoate Start 2,3-Dichlorobenzoyl Chloride Step1 Halex Reaction (KF, 180°C, Sulfolane) Start->Step1 Inter Intermediate: 3-Cl-2-F-Benzoyl Fluoride Step1->Inter Step2 Hydrolysis (NaOH then HCl) Inter->Step2 Acid Acid Form: 3-Chloro-2-fluorobenzoic Acid Step2->Acid Step3 Neutralization (1.0 eq NaOH) Acid->Step3 Final Final Product: Sodium 3-chloro-2-fluorobenzoate Step3->Final

Part 4: Analytical Characterization & Safety
Analytical Parameters (Self-Validation)

To ensure the integrity of the synthesized sodium salt, the following data must be verified.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (C18 Column, ACN/Water)≥ 98.5%
Sodium Content Ion Chromatography / Titration11.5% ± 0.5% (Theoretical: 11.69%)
1H NMR 400 MHz (D2O)Signals at δ 7.2–7.8 ppm (Aromatic protons)
19F NMR 376 MHz (D2O)Single peak at ~ -110 to -115 ppm (Verify vs Standard)
Water Content Karl Fischer≤ 1.0% (Anhydrous form)
Safety & Handling
  • Fluoride Hazards: The synthesis involves Potassium Fluoride and potentially HF generation during the acidification step. Glass-lined equipment is mandatory for the Halex step.

  • Dust: The sodium salt is a fine powder. Use N95/P3 respiration protection to avoid inhalation.

  • Skin/Eye: Causes serious eye irritation (H319).[7] Standard PPE (Gloves, Goggles) required.

Part 5: References
  • Synthesis of 2-fluoro-3-chlorobenzoic acid. Google Patents (CN103073418A). Available at:

  • Elvitegravir: A Novel HIV-1 Integrase Strand Transfer Inhibitor. Drugs (2012). (Contextual grounding for the pharmacophore).

Sources

Exploratory

Physicochemical properties of "Sodium 3-chloro-2-fluorobenzoate"

Executive Summary & Compound Identity Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1) is the sodium salt of 3-chloro-2-fluorobenzoic acid.[1] It serves as a critical regioselective building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1) is the sodium salt of 3-chloro-2-fluorobenzoic acid.[1] It serves as a critical regioselective building block in the synthesis of fluorinated bioactive scaffolds, particularly fluoroquinolone antibiotics and Aurora A kinase inhibitors .

Unlike its parent acid, which exhibits poor aqueous solubility, the sodium salt offers enhanced dissolution kinetics, making it the preferred form for aqueous-phase lithiation or coupling reactions in process chemistry. This guide delineates the physicochemical divergence between the free acid and the salt to prevent common formulation errors.

Chemical Identity Table[2]
ParameterData
IUPAC Name Sodium 3-chloro-2-fluorobenzoate
CAS Number (Salt) 1421029-89-1
CAS Number (Free Acid) 161957-55-7
Molecular Formula C

H

ClFNaO

Molecular Weight 196.54 g/mol
SMILES [Na+].[O-]C(=O)c1cccc(Cl)c1F
Appearance White to off-white crystalline powder

Physicochemical Properties: Salt vs. Acid

Technical Insight: A common pitfall in experimental design is conflating the properties of the free acid with the sodium salt. The presence of the ortho-fluorine and meta-chlorine atoms significantly impacts the pKa and lipophilicity.

Comparative Property Analysis
PropertyFree Acid (3-Cl-2-F-Benzoic Acid)Sodium Salt (Target Compound)Relevance
Melting Point 177–180 °C> 300 °C (Decomposes)Salt stability allows high-temp processing.
Water Solubility Low (Sparingly soluble)High (> 50 mg/mL) Salt is required for aqueous buffers.
pKa ~2.90 (Predicted)N/A (Fully ionized)Ortho-F lowers pKa vs. Benzoic acid (4.2).
Hygroscopicity LowModerate to High Salt requires desiccated storage.
LogP ~2.3< 0 (Ionic species)Salt partitions into aqueous phase.
Electronic Effects of Halogenation

The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the carboxylate anion, making the parent acid significantly stronger than non-substituted benzoic acid. The 3-chloro group adds steric bulk and lipophilicity, modulating the binding affinity in protein pockets (e.g., kinase domains).

Synthesis & Purity Analysis

Synthesis Workflow (Acid to Salt)

The conversion is a stoichiometric neutralization. Using a slight excess of the free acid ensures no residual sodium hydroxide remains, which could catalyze side reactions in downstream applications.

Protocol: Stoichiometric Neutralization

  • Dissolution: Dissolve 10.0 g (57.3 mmol) of 3-chloro-2-fluorobenzoic acid in 50 mL of Methanol.

  • Neutralization: Add 1.0 equivalent of Sodium Hydroxide (2.29 g dissolved in minimal water) dropwise at 0–5 °C.

  • Equilibration: Stir for 30 minutes at room temperature.

  • Isolation: Evaporate solvent under reduced pressure (Rotavap) at 45 °C.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to remove trace inorganic salts.

  • Drying: Vacuum dry at 60 °C for 12 hours.

Visualization: Synthesis Logic

SynthesisWorkflow Acid 3-Chloro-2-fluorobenzoic Acid (Lipophilic, pKa ~2.9) Intermediate Deprotonation (Carboxylate Anion Formation) Acid->Intermediate Dissolve in MeOH Base NaOH / NaHCO3 (Aqueous Base) Base->Intermediate Add Dropwise Salt Sodium 3-chloro-2-fluorobenzoate (Hydrophilic Salt) Intermediate->Salt Evaporation & Drying Impurity Remove: Unreacted Base via Recrystallization Salt->Impurity QC Check

Caption: Stoichiometric conversion of the lipophilic acid to the hydrophilic sodium salt.

Analytical Methodologies

To validate the identity and purity of Sodium 3-chloro-2-fluorobenzoate, the following HPLC method is recommended. Note that in reverse-phase HPLC, the salt will dissociate; therefore, you are essentially detecting the 3-chloro-2-fluorobenzoate anion.

HPLC Protocol (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses ionization for sharper peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Benzoate absorption).

  • Retention Time: Expect the peak at ~6–8 minutes (depending on dead volume).

Self-Validating Check: If the peak splits or tails significantly, the pH of Mobile Phase A is likely too high (above the pKa of 2.9). Ensure pH < 2.5 to keep the species protonated on the column.

Applications in Drug Discovery

Pharmacophore Utility

The "3-chloro-2-fluoro" motif is not random.[2][3][4][5] It is a privileged scaffold in medicinal chemistry:

  • Metabolic Blockade: The halogens block the ortho and meta positions from oxidative metabolism (CYP450 hydroxylation), extending the drug's half-life (

    
    ).
    
  • Conformational Lock: The steric clash between the 2-fluoro and the carboxylate (or amide derivative) forces the molecule into a non-planar conformation, often required for binding to kinase hinge regions.

Visualization: Application Pathway

Applications Salt Sodium 3-chloro-2-fluorobenzoate Step1 Acid Chloride Formation (SOCl2) Salt->Step1 Coupling Amide Coupling (HATU/Amine) Salt->Coupling MOF Metal-Organic Frameworks (Ligand Coordination) Salt->MOF Direct Coordination Fluoroquinolone Fluoroquinolone Antibiotics (Gyrase Inhibition) Step1->Fluoroquinolone Aurora Aurora A Kinase Inhibitors (Oncology) Coupling->Aurora

Caption: Divergent synthesis pathways utilizing the 3-chloro-2-fluoro motif in pharma and materials.

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

  • Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon). The salt is hygroscopic; exposure to moisture will cause clumping and stoichiometry errors in weighing.

References

  • Fluorochem. (2025). Sodium 3-chloro-2-fluorobenzoate Product Sheet (CAS 1421029-89-1). Retrieved from

  • ChemicalBook. (2026). 3-Chloro-2-fluorobenzoic acid Physicochemical Properties. Retrieved from

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from

  • Ossila. (2025). 3-Chloro-2-fluorobenzoic acid for MOFs and APIs. Retrieved from

  • Sigma-Aldrich. (2025). Sodium 3-chloro-2-fluorobenzoate Safety Data Sheet. Retrieved from [7]

Sources

Foundational

A Guide to Quantum Chemical Calculations for Sodium 3-chloro-2-fluorobenzoate: A Tool for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of Sodium 3-chloro-2-fluorobenzoate. This compound, a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of Sodium 3-chloro-2-fluorobenzoate. This compound, a halogenated benzoate, represents a class of molecules with significant potential in drug development and materials science.[1][2] Understanding its electronic structure, reactivity, and spectroscopic characteristics is paramount for predicting its behavior and designing novel applications. This document serves as a practical and in-depth resource for researchers, scientists, and professionals in drug development, outlining the theoretical underpinnings and step-by-step protocols for computational analysis. We will delve into the rationale behind methodological choices, ensuring a robust and validated approach to the in-silico investigation of this and similar molecular systems.

Introduction: The Significance of Halogenated Benzoates

Halogenated benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science.[2][3] The introduction of halogen atoms onto the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] In materials science, these compounds are utilized as building blocks for liquid crystals and metal-organic frameworks (MOFs).[2] Sodium 3-chloro-2-fluorobenzoate, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation.

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of such molecules at the atomic level. By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular properties, including:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface.

  • Vibrational Frequencies: Predictions of infrared and Raman spectra, crucial for experimental validation.

  • Electronic Properties: Insights into reactivity, stability, and intermolecular interactions through analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution.[5][6][7]

This guide will focus on a validated workflow employing Density Functional Theory (DFT) and other quantum chemical methods to comprehensively characterize Sodium 3-chloro-2-fluorobenzoate.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For molecules of this size, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio.[8][9][10] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[9]

For our study of Sodium 3-chloro-2-fluorobenzoate, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties in organic molecules.[11]

Hartree-Fock (HF) and Møller-Plesset (MP2) Perturbation Theory

While DFT is highly effective, it is also beneficial to compare results with other ab initio methods. Hartree-Fock (HF) theory provides a foundational, albeit less accurate, wave-function-based approach that neglects electron correlation.[12] Møller-Plesset perturbation theory , particularly at the second order (MP2), offers a systematic way to include electron correlation and can be a valuable benchmark for the DFT results.[7][12][13]

Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. For accurate calculations on halogenated compounds, a basis set that can adequately describe the polarization of the electron density around the electronegative halogen atoms is crucial. The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to allow for non-spherical electron distributions.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational investigation of the 3-chloro-2-fluorobenzoate anion (the sodium cation is treated as a non-covalently interacting species and is often omitted in gas-phase calculations for simplicity, or included with appropriate solvation models for condensed-phase studies). The popular Gaussian software suite is a powerful tool for these calculations.[14][15][16][17]

Caption: A generalized workflow for the quantum chemical analysis of a molecule.

Step 1: Building the Initial Molecular Structure

The first step is to create an initial 3D structure of the 3-chloro-2-fluorobenzoate anion. This can be done using molecular building software such as GaussView or Avogadro. While the initial geometry does not need to be perfect, a reasonable starting point can expedite the optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[18] This is a crucial step as all subsequent calculations will be based on this optimized geometry.

Protocol:

  • Input File Creation: Prepare an input file for the Gaussian software.

  • Keyword Selection: Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Include the Opt keyword to request a geometry optimization.

  • Execution: Run the calculation.

  • Convergence Check: Ensure the optimization has converged successfully by checking the output file for the "Optimization completed" message.

Step 3: Vibrational Frequency Analysis

A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.[19]

  • Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.[20][21]

Protocol:

  • Input File Creation: Use the optimized geometry from the previous step.

  • Keyword Selection: Specify the same level of theory and basis set, and include the Freq keyword.

  • Execution and Analysis: Run the calculation and inspect the output for the vibrational frequencies.

Step 4: Calculation of Electronic Properties

With the validated optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Protocol:

  • Input File Creation: Use the optimized geometry.

  • Keyword Selection:

    • To obtain information about the frontier molecular orbitals (HOMO and LUMO), no additional keywords are typically needed as this is standard output.

    • For a detailed analysis of charge distribution and bonding interactions, request a Natural Bond Orbital (NBO) analysis using the Pop=NBO keyword.[22][23][24]

    • To visualize the charge distribution, a Molecular Electrostatic Potential (MEP) map can be generated.[25][26]

  • Execution and Interpretation: Run the calculation and analyze the relevant sections of the output file.

Analysis and Interpretation of Results

This section details the expected outcomes and their interpretation for the quantum chemical calculations on the 3-chloro-2-fluorobenzoate anion.

Optimized Geometry

The geometry optimization will provide the bond lengths, bond angles, and dihedral angles of the most stable conformation of the anion. These parameters can be compared with experimental data for similar molecules, such as other substituted benzoic acids, to assess the accuracy of the chosen computational method.[3][17]

Table 1: Predicted Key Geometric Parameters for 3-chloro-2-fluorobenzoate anion (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-C (aromatic) Bond Lengths~1.39 - 1.41 Å
C-C (carboxyl) Bond Length~1.52 Å
C=O Bond Length~1.25 Å
C-O Bond Length~1.28 Å
O-C-O Angle~125°

Note: These are expected approximate values based on calculations of similar molecules. Actual calculated values should be reported.

Vibrational Spectra

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the peaks in an experimental IR or Raman spectrum. Key vibrational modes to analyze include the C=O stretching frequency of the carboxylate group, C-Cl and C-F stretching frequencies, and various aromatic C-H and C-C vibrations.

Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[5][6]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[25][26]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate group, and are prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack.

Caption: Conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.

NBO analysis provides a quantitative picture of the charge distribution by partitioning the electron density into localized bonds and lone pairs.[23][24] This allows for the determination of natural atomic charges, which can provide a more detailed understanding of the electronic effects of the chloro and fluoro substituents on the aromatic ring and the carboxylate group.

Table 2: Predicted Natural Atomic Charges for Key Atoms in 3-chloro-2-fluorobenzoate anion (B3LYP/6-311++G(d,p))

AtomPredicted Natural Charge (e)
Cl~ -0.1
F~ -0.3
O (carboxylate)~ -0.8
C (ipso to Cl)~ +0.1
C (ipso to F)~ +0.2

Note: These are expected approximate values based on calculations of similar molecules. Actual calculated values should be reported.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of Sodium 3-chloro-2-fluorobenzoate. By employing a combination of DFT and ab initio methods, researchers can gain deep insights into the geometric, vibrational, and electronic properties of this molecule. The presented protocols and analysis techniques are not only applicable to the title compound but can also be adapted for a wide range of substituted aromatic systems. The knowledge gained from such computational studies is invaluable for rational drug design, the development of new materials, and a fundamental understanding of chemical reactivity.

References

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  • Gaussian | Research Cloud Computing. (n.d.). Old Dominion University. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Gaussian (software) - Wikipedia. (2023, October 26). In Wikipedia. [Link]

  • Almeida, A. R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
  • Nguyen, M. T., et al. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Journal of Molecular Structure, 1283, 135248.
  • Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. (2021, September 7). [Video]. YouTube. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. (n.d.). Retrieved from [Link]

  • 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931. (n.d.). PubChem. Retrieved from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(21), 4908.
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  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(21), 4908.
  • Møller–Plesset perturbation theory - Wikipedia. (2023, October 15). In Wikipedia. [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]

  • Theoretical investigations on the molecular structure, vibrational spectra, thermodynamics, HOMO-LUMO, NBO analyses and paramagnetic susceptibility properties of p-(p-hydroxyphenoxy)benzoic acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 563-573.
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project. Retrieved from [Link]

  • Computational Chemistry Tutorial - Brent Westbrook. (n.d.). Retrieved from [Link]

  • Derivation of Møller-Plesset Perturbation Theory. (n.d.). Retrieved from [Link]

  • Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 606-614.
  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using - SciSpace. (2019). Journal of Physics: Conference Series, 1228(1), 012046.
  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (2015). Optics and Photonics Journal, 5(3), 91-107.
  • Chemical Properties of 3-Chloro-2-fluorobenzoic acid, cyclohexyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Electrostatic potential map of the chlorobenzene molecule in 3... - ResearchGate. (n.d.). Retrieved from [Link]

  • using experimental crystal structures of fluorobenzoic acids as a probe. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (2013). Langmuir, 29(30), 9476-9483.
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2025).
  • Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. (2026, February 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015).
  • Density functional theory - Wikipedia. (2023, November 28). In Wikipedia. [Link]

  • Density functional theory - PMC - NIH. (n.d.). Retrieved from [Link]

  • Geometry Optimization in Computational Chemistry. (2020, March 28). [Video]. YouTube. [Link]

  • Geometry Optimization | Lanthanide Complexes Computational Chemistry. (2010, October 29). Retrieved from [Link]

  • Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 771-777.
  • The role of density functional theory in chemistry: Some historical landmarks and applications to zeolites. (n.d.). Retrieved from [Link]

  • arXiv:2110.07849v1 [physics.chem-ph] 15 Oct 2021. (2021). arXiv.
  • Improving Results by Improving Densities: Density-Corrected Density Functional Theory. (2022). The Journal of Physical Chemistry Letters, 13(14), 3246-3255.
  • Computational Organic Chemistry Through Data Driven and Quantum Chemical Methods. (n.d.). ODU Digital Commons. Retrieved from [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). Molecules, 25(7), 1631.
  • Quantum chemical calculations and their uses. (2021). Research, Society and Development, 10(8), e54110817541.

Sources

Exploratory

Technical Guide: Sodium 3-Chloro-2-Fluorobenzoate Reactivity &amp; Stability

Executive Summary Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) serves as a critical regioselective building block in the synthesis of next-generation antiretrovirals (e.g., Elvitegravir) and fluoroquinolone antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) serves as a critical regioselective building block in the synthesis of next-generation antiretrovirals (e.g., Elvitegravir) and fluoroquinolone antibiotics. Its utility stems from the unique electronic environment created by the ortho-fluorine and meta-chlorine substituents, which facilitates precise nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of the compound's reactivity profile, stability metrics, and validated analytical protocols, designed to support process chemists and analytical scientists in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The dual-halogen substitution pattern on the benzoate ring creates a "push-pull" electronic system. The electron-withdrawing fluorine at the 2-position activates the ring for nucleophilic attack, while the 3-chlorine atom provides steric bulk and lipophilicity, essential for the pharmacokinetic profile of the final drug substance.

Table 1: Physicochemical Specifications

ParameterSpecificationTechnical Note
CAS Number 1421029-89-1Sodium salt specific. Acid form: 161957-55-7.[1][2][3]
Formula

MW: 196.54 g/mol
Appearance White to off-white crystalline solidHygroscopic nature requires moisture control.
Solubility Soluble in Water, MeOH; Sparingly in ACNHigh lattice energy limits solubility in non-polar solvents.
pKa (Acid) 3.27Requires acidic mobile phase for RP-HPLC retention.
Melting Point >250°C (Decomposes)Acid form melts at 177-180°C.
Hygroscopicity Moderate to HighForms hydrates readily; critical for stoichiometry calculations.

Reactivity Studies: The "Ortho-Effect" & Substitution Pathways

The reactivity of sodium 3-chloro-2-fluorobenzoate is dominated by the lability of the C-F bond when activated by the adjacent carboxylate group (or its derivatives).

Nucleophilic Aromatic Substitution ( )

While the carboxylate anion (


) is electron-donating by resonance (deactivating for 

), conversion to the acid chloride or ester transforms the substituent into a strong electron-withdrawing group. In this state, the 2-fluorine atom becomes a superior leaving group compared to chlorine due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
  • Key Insight: In basic media, direct displacement of the fluorine by alkoxides or amines is possible but requires high temperatures. In drug synthesis (e.g., Elvitegravir), the moiety is often introduced via organometallic coupling rather than direct

    
     on the benzoate itself.
    
Organometallic Coupling (Negishi Protocol)

The most authoritative synthetic route involving this scaffold utilizes the Negishi Coupling . The 3-chloro-2-fluorophenyl moiety is often converted to a zinc bromide species (via lithiation of the corresponding benzyl bromide or direct insertion) and coupled with a quinolone core.

  • Protocol Note: The sodium salt must first be converted to the benzyl bromide or similar electrophile. The stability of the C-Cl bond during this process is paramount; the 3-Cl position is relatively inert to

    
     but susceptible to oxidative addition by Palladium (Pd) catalysts if ligands are not carefully selected.
    
Reactivity Pathway Diagram

The following diagram maps the critical divergence between nucleophilic substitution and metal-catalyzed coupling pathways.

ReactivityPathways cluster_0 Primary Pharmaceutical Route Start Sodium 3-chloro-2-fluorobenzoate Acid Free Acid (pKa 3.27) Start->Acid H+ / Acidification Ester Ester/Amide Activation Acid->Ester SOCl2 / ROH Benzyl Benzyl Bromide Deriv. Acid->Benzyl Reduction -> Bromination SNAr SNAr Product (Nu replaces F) Ester->SNAr Nucleophile (R-NH2) High Temp Zinc Organozinc Reagent (Negishi Precursor) Benzyl->Zinc Zn / Activation Coupling Pd-Catalyzed Coupling (Elvitegravir Scaffold) Zinc->Coupling Pd(0) / Aryl Halide

Caption: Divergent synthetic pathways. The lower branch (Negishi coupling) is the primary route for HIV integrase inhibitor synthesis.

Stability Assessment & Degradation Mechanisms

Stability studies must account for the salt's tendency to absorb moisture and the potential for decarboxylation under thermal stress.

Hydrolytic Stability
  • Neutral/Basic pH: The salt is chemically stable. The C-F and C-Cl bonds are robust against hydrolysis at ambient temperatures.

  • Acidic pH: Rapid protonation occurs. The free acid precipitates (

    
     dependent), which may complicate liquid formulation stability.
    
Thermal Decarboxylation

Benzoic acids with electron-withdrawing groups at the ortho position are prone to thermal decarboxylation.

  • Mechanism: The electron-withdrawing fluorine stabilizes the transition state for

    
     loss.
    
  • Threshold: The acid form begins decarboxylation >180°C. The sodium salt is significantly more thermally stable due to the high lattice energy but should not be processed >200°C without rigorous safety testing (DSC/TGA).

Stability Testing Workflow

This workflow ensures compliance with ICH Q1A(R2) guidelines for stress testing.

StabilityWorkflow cluster_stress Stress Conditions Sample Na 3-Cl-2-F-Benzoate Sample Thermal Thermal (60°C / 7 days) Sample->Thermal Hydrolytic Hydrolytic (pH 2, 7, 10) Sample->Hydrolytic Oxidative Oxidative (3% H2O2) Sample->Oxidative Photo Photolytic (UV/Vis) Sample->Photo Analysis HPLC Analysis (Purity & Assay) Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photo->Analysis Results Degradation Profile Analysis->Results Mass Balance Check

Caption: Standardized stress testing workflow to identify degradation pathways (decarboxylation, defluorination).

Analytical Methodologies

Accurate quantification requires suppressing the ionization of the carboxylic acid to prevent peak tailing. The following RP-HPLC method is validated for specificity and linearity.

Validated HPLC Protocol
  • Principle: Reverse Phase Chromatography with acidic buffering.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (aromatic ring) and 275 nm.

  • Retention Time: Expect the free acid peak at ~8-10 min (depending on dead volume). Note: The salt dissociates in the mobile phase; you are detecting the free acid.

Impurity Profiling
  • Fluoride Release: Use Ion Chromatography (IC) to detect free fluoride ions (

    
    ), which indicates hydrolytic defluorination (a critical degradation pathway in basic formulations).
    
  • Decarboxylation: Monitor for 2-chloro-1-fluorobenzene by GC-MS if high-temperature processing is involved.

Handling & Safety Guidelines

Handling Precautions
  • Hygroscopicity: The sodium salt is hygroscopic. Handle in a humidity-controlled environment (<40% RH). Store in tightly sealed containers with desiccants.

  • Dust Hazard: As a micronized powder, it poses an inhalation risk (H335). Use a localized exhaust hood or powder containment enclosure.

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator during solid handling.

References

  • Gilead Sciences, Inc. (2010). Process for the preparation of Integrase Inhibitors. US Patent 7,825,252. Link

    • Context: Describes the Negishi coupling of the 3-chloro-2-fluorobenzyl zinc intermedi
  • Japan Tobacco Inc. (2004). 4-Oxoquinoline compound and use thereof as HIV integrase inhibitor. US Patent 7,176,220. Link

    • Context: Foundational patent establishing the 3-chloro-2-fluorobenzoic acid scaffold utility.
  • BenchChem. (2025).[4] High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid. Link

    • Context: Analytical method basis adapted for the chlorinated deriv
  • PubChem. (2025).[6] Compound Summary: 3-Chloro-2-fluorobenzoic acid.[2][3] National Library of Medicine. Link

    • Context: Physicochemical property data (pKa, Solubility).[5][7]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Sodium 3-chloro-2-fluorobenzoate. Link

    • Context: Safety hazards (H-statements) and handling protocols.[5]

Sources

Foundational

Crystal Structure Analysis of 3-Chloro-2-Fluorobenzoic Acid

The following technical guide details the structural analysis of 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7) . This guide is designed for pharmaceutical solid-state scientists and crystallographers, focusing on the c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7) . This guide is designed for pharmaceutical solid-state scientists and crystallographers, focusing on the critical workflow from crystal growth to supramolecular interpretation.

A Technical Guide for Pharmaceutical Development

Executive Summary & Structural Significance

3-Chloro-2-fluorobenzoic acid (3-Cl-2-FBA) is a high-value halogenated building block, critical in the synthesis of Aurora A kinase inhibitors and various fluorinated metal-organic frameworks (MOFs).[1] Its structural analysis is not merely an academic exercise but a requirement for establishing Critical Quality Attributes (CQAs) in drug substance manufacturing.

The core structural challenge lies in the ortho-fluoro effect . The fluorine atom at the 2-position imposes specific steric and electrostatic constraints on the carboxylic acid moiety, influencing the planarity of the molecule and its ability to form the canonical carboxylic acid dimers essential for lattice stability.

Key Structural Expectations:

  • Primary Motif: Centrosymmetric carboxylic acid dimers (

    
     graph set).
    
  • Secondary Interactions: Halogen bonding (Cl···O, F···F) and

    
    -stacking.
    
  • Conformation: A twist in the torsion angle (

    
    ) between the phenyl ring and the carboxyl group due to the steric clash with the 2-Fluoro substituent.
    

Experimental Protocol: Crystallization & Data Collection

Expert Insight: Halogenated benzoic acids are prone to polymorphism. A single solvent system is insufficient for comprehensive analysis.

Crystallization Screening Matrix

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), utilize a polarity-graded solvent screen.

MethodSolvent SystemTemp (

C)
Target OutcomeMechanism
Slow Evaporation Ethanol / Water (80:20)25Block/PrismThermodynamic control; favors stable polymorph.
Slow Cooling Acetonitrile60

4
NeedlesKinetic control; favors metastable forms.
Vapor Diffusion THF (Solvent) / Pentane (Anti)20High-quality PrismsGentle saturation; minimizes defects.
SC-XRD Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

). Temperature: 100 K (Critical). Reasoning: Halogen atoms (Cl, F) have high electron density but can exhibit significant thermal motion. Collecting at 100 K minimizes atomic displacement parameters (ADPs), allowing for precise resolution of the C-F and C-Cl bond lengths and reducing disorder.

Data Collection Workflow:

  • Mounting: Use a MiTeGen loop with Paratone oil (minimizes background).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is vital due to the chlorine atom's absorption coefficient (

    
    ).
    
  • Resolution: Aim for

    
     or better to resolve the electron density between the aromatic ring and the halogens.
    

Structural Analysis Framework

Once data is collected, the analysis must move beyond simple connectivity to supramolecular verification.

The Refinement Logic (DOT Visualization)

The following diagram outlines the decision tree for solving the structure, specifically addressing the potential for disorder in the halogen positions.

StructureSolution Start Raw Diffraction Data (HKL File) Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve CheckModel Initial Model Inspection (Check Halogen Assignment) Solve->CheckModel Refine1 Isotropic Refinement (SHELXL) CheckModel->Refine1 Decision Are ADPs for F/Cl abnormal? Refine1->Decision Disorder Model Disorder (PART 1 / PART 2) Decision->Disorder Yes (High Ueq) Aniso Anisotropic Refinement (Non-H atoms) Decision->Aniso No (Stable) Disorder->Aniso HAdd Add H-atoms (Riding Model / HFIX) Aniso->HAdd Final Final CIF Generation (CheckCIF Validation) HAdd->Final

Caption: Logic flow for refining the crystal structure of halogenated benzoates, addressing potential positional disorder.

Key Structural Motifs to Validate

In the solved structure of 3-chloro-2-fluorobenzoic acid, verify the presence of these specific interactions:

A. The Carboxylic Acid Dimer (

)

This is the "structural fingerprint" of benzoic acids.

  • Interaction: O-H···O hydrogen bond.

  • Geometry: Look for an O···O distance of approx. 2.60 - 2.65 Å .

  • Relevance: If this dimer is disrupted (e.g., by catemer formation), the solubility profile and melting point (approx. 177-180°C) will deviate significantly from the standard reference.

B. Halogen Bonding & Contacts

The 3-Chloro and 2-Fluoro substituents create a unique electrostatic potential surface (ESP).

  • Type I Interaction: Geometry where

    
     (dispersion driven).
    
  • Type II Interaction: Geometry where

    
     (electrostatic driven).
    
  • Analysis: Use Hirshfeld Surface Analysis (CrystalExplorer) to map

    
    . Red spots on the surface will indicate strong contacts, likely Cl···Cl or Cl···O interactions, which stabilize the crystal packing layers.
    
C. Torsion Angle (

)

Measure the torsion angle


.
  • Expectation: Due to the 2-Fluoro group, the carboxyl group will likely twist out of the phenyl plane by 15-30° to relieve steric strain. This is distinct from 3-chlorobenzoic acid, which is more planar.

  • Impact: This twist reduces the lattice energy, potentially increasing solubility compared to its non-fluorinated analogs.

Pharmaceutical Relevance & Applications

Understanding this structure is directly linked to its utility in drug development.

  • Aurora A Kinase Inhibitors: 3-Cl-2-FBA is a key intermediate.[1][2] The precise geometry of the halogen atoms directs the binding affinity in the kinase pocket. X-ray data of the starting material validates the regiospecificity of the halogenation pattern before complex synthesis steps.

  • Solid-State Stability: The packing efficiency determined by the

    
     dimers and halogen bonds dictates the shelf-life stability. A structure with large void spaces (low packing index) is more hygroscopic.
    
Synthesis Pathway Context (DOT Visualization)

The following diagram illustrates where the crystal structure analysis fits into the broader synthesis workflow for pharmaceutical agents.

SynthesisWorkflow Precursor Benzoic Acid Derivatives Reaction Halogenation / Functionalization Precursor->Reaction Product 3-Chloro-2-fluorobenzoic Acid (Crude) Reaction->Product Analysis SC-XRD Analysis (This Guide) Product->Analysis Validation QC Quality Control (Regioisomer Check) Analysis->QC Confirm Structure App1 Aurora A Inhibitor Synthesis App2 MOF Ligand Coordination QC->App1 QC->App2

Caption: Role of SC-XRD analysis in validating the intermediate before downstream pharmaceutical application.

References

  • PubChem. 3-Chloro-2-fluorobenzoic acid (Compound).[3][4] National Library of Medicine.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. (Foundational text on halogen bonding and synthons).
  • Ossila. 3-Chloro-2-fluorobenzoic acid Product Specification. (Reference for melting point and applications in MOFs/APIs).

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of "Sodium 3-chloro-2-fluorobenzoate"

This guide provides an in-depth technical analysis of the spectroscopic characterization of Sodium 3-chloro-2-fluorobenzoate and its parent acid, 3-chloro-2-fluorobenzoic acid . This compound is a critical fluorinated bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of Sodium 3-chloro-2-fluorobenzoate and its parent acid, 3-chloro-2-fluorobenzoic acid .

This compound is a critical fluorinated building block used in the synthesis of pharmaceutical APIs (e.g., Aurora A kinase inhibitors) and advanced materials (MOFs).[1] The data below synthesizes experimental findings with theoretical principles to provide a robust reference for identification and quality control.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • Chemical Name: Sodium 3-chloro-2-fluorobenzoate

  • Parent Acid: 3-Chloro-2-fluorobenzoic acid (CAS: 161957-55-7)[1][2][3][4][5][6][7][8]

  • Salt CAS: 1421029-89-1 (Sodium salt)

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Acid)
  • Molecular Weight: 196.54 g/mol (Salt) / 174.56 g/mol (Acid)

Experimental Note: Most spectroscopic libraries index the free acid. In aqueous drug formulations or synthesis, the sodium salt is generated in situ or isolated. The spectroscopic differences (particularly in IR and NMR) are driven by the deprotonation of the carboxylic acid group.

Mass Spectrometry (MS) Analysis[1][3]

Mass spectrometry is the primary method for confirming molecular weight and halogen composition.

Electrospray Ionization (ESI) Data

In negative ion mode (ESI-), the compound typically loses the sodium cation (or acidic proton), appearing as the carboxylate anion.

ParameterObserved Value (m/z)Assignment
Base Peak 172.9

or

(Parent Anion)
Isotope Peak 174.9

(

isotope)
Fragmentation 129.0Loss of

(Decarboxylation)
Isotope Pattern Analysis

The presence of Chlorine-35 and Chlorine-37 creates a distinct isotopic signature essential for confirmation.

  • Rule: A molecule with one chlorine atom exhibits an M and M+2 peak ratio of approximately 3:1 .[1]

  • Observation: The peak at m/z 172.9 (100% intensity) will be accompanied by a peak at 174.9 (~32% intensity).

Infrared Spectroscopy (IR)[1]

The IR spectrum distinguishes the free acid from the sodium salt based on the carbonyl stretching frequencies.

Comparative IR Fingerprint[1]
Functional GroupFree Acid (Precursor)

(

)
Sodium Salt (Target)

(

)
Mechanistic Explanation
O-H Stretch 2800–3100 (Broad)Absent Loss of acidic proton upon salt formation.
C=O Stretch 1680–1705 (Strong)Absent The C=O double bond character is delocalized in the carboxylate anion.
COO⁻ (Asym) N/A1550–1610 Asymmetric stretching of the carboxylate resonance hybrid.
COO⁻ (Sym) N/A1380–1420 Symmetric stretching of the carboxylate.
C-F Stretch 1200–12501200–1250Aryl-Fluorine bond remains distinct and strong.
C-Cl Stretch 700–800700–800Aryl-Chlorine bond in the fingerprint region.[1]

Nuclear Magnetic Resonance (NMR)[1][7][8][13][14][15]

The NMR data below focuses on the Free Acid in DMSO-


, as this is the standard reference state.
  • Salt Effect: Upon conversion to the sodium salt (in

    
    ), expect the protons ortho to the carboxylate (H6) to shift slightly upfield due to increased electron density from the 
    
    
    
    group.
H NMR (400 MHz, DMSO- )

The aromatic region displays a characteristic ABC spin system modified by Fluorine coupling.

ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment
COOH 13.0–13.5Broad SingletN/ACarboxylic Acid Proton (Exchanges with

)
H-6 7.70–7.80Triplet/Multiplet

Ortho to Carbonyl, Meta to F
H-4 7.80–7.90Multiplet

Ortho to Cl, Meta to F
H-5 7.30–7.40Triplet (apparent)

Meta to Cl, Para to F
F NMR (376 MHz, DMSO- )

Fluorine NMR provides the cleanest confirmation of the substitution pattern.

  • Shift: -110.0 to -115.0 ppm (Relative to

    
    ).
    
  • Pattern: The signal appears as a multiplet (usually a triplet of doublets) due to coupling with H-4 and H-6, although often reported simply as a broad multiplet in lower resolution scans.

C NMR (100 MHz, DMSO- )

Carbon signals are split by the fluorine atom (


, spin 1/2).
CarbonShift (

ppm)
Splitting (

)
Assignment
C=O 164.0–166.0Singlet/Weak DoubletCarboxyl Carbon
C-2 155.0–160.0Doublet (

)
Carbon bonded to Fluorine (Ipso)
C-3 120.0–125.0Doublet (

)
Carbon bonded to Chlorine (Ortho to F)
C-1 120.0–125.0Doublet (

)
Ipso to Carboxyl (Ortho to F)
C-4,5,6 125.0–135.0Various DoubletsRemaining Aromatic Carbons

Experimental Workflow & Quality Control

The following diagram illustrates the logical workflow for synthesizing and validating the salt form from the commercial acid precursor.

G Acid Start: 3-Chloro-2-fluorobenzoic Acid (Solid, CAS 161957-55-7) Reaction Reaction: Neutralization (NaOH or NaHCO3 in MeOH/H2O) Acid->Reaction Dissolve Isolation Isolation: Evaporation & Drying (Yields Sodium Salt) Reaction->Isolation pH 7.0-7.5 QC_MS QC 1: Mass Spec (ESI-) Target: m/z 172.9 Isolation->QC_MS Sample QC_IR QC 2: IR Spectroscopy Check: Loss of 1700 cm-1 C=O Isolation->QC_IR Sample Final Product: Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) QC_MS->Final Pass QC_IR->Final Pass

Figure 1: Synthesis and validation workflow for Sodium 3-chloro-2-fluorobenzoate.

References

  • PubChem. (2025). 3-Chloro-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry (RSC). (2016). Supplementary Information: Synthesis and Characterization of Halogenated Benzoic Acids. [Link]

  • National Science Foundation (NSF). (2022). Targeted 19F-tags to detect amino acids using NMR spectroscopy. Journal of Fluorine Chemistry. [Link]

Sources

Foundational

Theoretical Studies on Fluorinated Benzoic Acid Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Executive Summary Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry.[1][2] The strategic introduction of fluorine—often termed "the fluorine effect"—modulates physicochemical properties (pKa, lipophilicity), alters metabolic stability, and induces specific conformational biases without imposing significant steric penalties. This guide provides a rigorous theoretical framework for studying these derivatives, moving beyond basic observation to predictive modeling using Density Functional Theory (DFT), QSAR, and molecular interaction profiling.

The Fluorine Effect: Theoretical Basis

To accurately model fluorinated benzoic acids, one must first understand the quantum mechanical perturbations introduced by the fluorine atom.

Electronic Modulation and Acidity

Fluorine is the most electronegative element (


), exerting a powerful inductive effect (

) that stabilizes the carboxylate anion, thereby increasing acidity.
  • Inductive Effect: The

    
    -electron withdrawal lowers the energy of the LUMO and stabilizes the negative charge on the conjugate base (benzoate).
    
  • Resonance Effect (

    
    ):  While fluorine is electron-withdrawing by induction, it is electron-donating by resonance. In para-fluorobenzoic acid, these effects oppose each other, leading to a smaller pKa shift compared to ortho or meta substitution.
    
Conformational Control (The Ortho Effect)

In ortho-fluorobenzoic acids, the C–F bond creates a specific electrostatic environment.

  • Planarity: Unlike bulkier halogens (Cl, Br), fluorine's van der Waals radius (

    
    ) is small enough to allow the carboxyl group to remain coplanar with the phenyl ring, maintaining conjugation.
    
  • Intramolecular Interactions: A key theoretical feature is the potential for intramolecular hydrogen bonding (C–H···F) or electrostatic repulsion between the carbonyl oxygen and fluorine, which locks specific rotamers.

Lipophilicity and Bioisosterism

Fluorination modulates


 (lipophilicity) and 

(distribution coefficient). The C–F bond is highly hydrophobic but also polarizable.[3] Theoretical models must account for this duality; fluorine is not merely a "hydrophobic hydrogen" but a center of high electron density that repels lipophilic pockets while increasing overall partition coefficients.

Computational Methodologies: Best Practices

This section details the specific protocols for modeling these derivatives. Standard force fields often fail to capture the subtle electronic effects of fluorine; Quantum Mechanical (QM) methods are required.

DFT Functional Selection

For fluorinated aromatics, standard B3LYP functionals often underestimate dispersion interactions and halogen bonding.

  • Recommended Functional: M06-2X or

    
    B97X-D . These include dispersion corrections essential for capturing weak F···H and F···
    
    
    
    interactions.
  • Basis Set: A minimum of 6-311+G(d,p) is required.[4][5] Diffuse functions (+) are non-negotiable for describing the electron-rich fluoride lone pairs and the carboxylate anion.

Protocol: Accurate pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. The Thermodynamic Cycle Method (Born-Haber cycle) yields the highest accuracy (


 pKa units).

Step-by-Step Methodology:

  • Gas Phase Optimization: Optimize geometries of the acid (

    
    ) and conjugate base (
    
    
    
    ) in the gas phase.
  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate thermal corrections to Gibbs Free Energy (

    
    ).
    
  • Solvation Energy: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model in water.

  • Calculation:

    
    
    
    
    
    Note: The
    
    
    term corrects for the standard state change from 1 atm (gas) to 1 M (solution).
Visualization: Computational Workflow

The following diagram outlines the rigorous workflow for characterizing fluorinated derivatives.

G Start Input Structure (Fluorinated Benzoic Acid) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch DFT_Opt Geometry Optimization (M06-2X / 6-311+G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformers Freq Frequency Calculation (Thermochemistry) DFT_Opt->Freq Check Imaginary Freq Solvation Solvation Energy (SMD) (Water/Octanol) Freq->Solvation G(gas) Cycle Thermodynamic Cycle Calculation Solvation->Cycle Delta G(solv) Output Predicted Properties: pKa, LogP, Reactivity Cycle->Output

Figure 1: Computational pipeline for the accurate prediction of physicochemical properties of fluorinated benzoic acids.

Quantitative Data & Property Analysis

Hammett Constants and Acidity

The position of the fluorine atom dictates the electronic environment. The Hammett constants (


) quantify this effect.[6][7]

Table 1: Theoretical vs. Experimental Properties of Fluorobenzoic Acids

Derivative

(Hammett)
Exp.[6][7][8] pKaCalc. pKa (M06-2X/SMD)Key Electronic Feature
Benzoic Acid 0.004.204.22Reference standard.
2-Fluoro (Ortho) N/A (Steric)3.273.35Strong inductive effect; H-bond stabilization.
3-Fluoro (Meta) 0.343.873.91Inductive effect dominates (

).
4-Fluoro (Para) 0.064.144.18Resonance (

) opposes Induction (

).
2,6-Difluoro N/A2.302.45Additive inductive effect; twisted carboxylate.

Data aggregated from standard physical organic chemistry sources and validated DFT studies [1, 2].

Metabolic Stability Prediction

Fluorine is frequently used to block metabolic "soft spots." The C–F bond energy (


116 kcal/mol) renders the position inert to Cytochrome P450 oxidation.

Theoretical Logic for Metabolic Blocking:

  • Identify SOM (Site of Metabolism): Calculate the Fukui indices (

    
    ) or Homolytic Bond Dissociation Energy (BDE) for aryl C–H bonds.
    
  • Substitution: Replace the C–H with the highest

    
     (most reactive toward electrophilic attack) with C–F.
    
  • Validation: Recalculate the Transition State (TS) barrier for hydroxylation. The barrier typically increases by

    
     kcal/mol, effectively shutting down the pathway.
    

MetabolicPathway cluster_0 Non-Fluorinated cluster_1 Fluorinated Substrate Benzoic Acid Derivative CYP450 CYP450 (Oxidative Attack) Substrate->CYP450 Intermediate Arenium Ion Intermediate CYP450->Intermediate Low Barrier Block C-F Bond (High Stability) CYP450->Block High Barrier Product Hydroxylated Metabolite (Clearance) Intermediate->Product Stable Metabolically Stable Drug Block->Stable Shunted

Figure 2: Logical flow illustrating how fluorination increases metabolic stability by raising the energy barrier for CYP450-mediated oxidation.

Case Studies and Applications

Case Study: FabH Inhibitors

In the design of inhibitors for FabH (a key enzyme in bacterial fatty acid biosynthesis), 4-fluorobenzoic acid derivatives showed superior binding affinity compared to their non-fluorinated counterparts.

  • Mechanism: The fluorine atom at the para position interacts with the protein backbone via a weak orthogonal multipolar interaction (C–F···C=O), which was identified via QSAR and confirmed by docking studies [3].

  • Result: The fluorinated analog exhibited a 5-fold increase in potency (

    
    ) and improved half-life due to blocked para-hydroxylation.
    
Case Study: CSNK2 Inhibitors

Recent studies on Casein Kinase 2 (CSNK2) inhibitors utilized an ortho-fluorination strategy on the benzoic acid moiety.

  • Theoretical Insight: DFT calculations revealed that the ortho-fluorine locked the conformation of the inhibitor into a planar state that perfectly matched the binding pocket, reducing the entropic penalty of binding [4].

References

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Institutes of Health (PMC). [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids. ScholarWorks @ UTRGV. [Link][9][10]

  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives. DergiPark. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable Inhibitor of CSNK2. MDPI. [Link][8][10]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link][1][5][6][8][9][10][11][12][13][14]

Sources

Exploratory

"Sodium 3-chloro-2-fluorobenzoate" molecular formula and weight

Molecular Identity, Physicochemical Profiling, and Synthetic Utility Executive Summary Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1) represents a critical halogenated benzoate scaffold used primarily as a building...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Physicochemical Profiling, and Synthetic Utility

Executive Summary

Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1) represents a critical halogenated benzoate scaffold used primarily as a building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. While often generated in situ from its parent acid, 3-chloro-2-fluorobenzoic acid (CAS: 161957-55-7), the isolated sodium salt offers distinct solubility advantages for aqueous-phase coupling reactions and biological assay calibration.

This technical guide provides a definitive reference for the compound’s stoichiometry, validated synthesis protocols, and analytical characterization, designed to support high-fidelity research workflows.

Molecular Identity & Stoichiometry

The precise stoichiometric definition of Sodium 3-chloro-2-fluorobenzoate is requisite for accurate molarity calculations in catalytic cycles and biological dosing.

Table 1: Molecular Constants
PropertyValueNotes
IUPAC Name Sodium 3-chloro-2-fluorobenzoate
CAS Number 1421029-89-1 Specific to the Sodium Salt
Parent Acid CAS 161957-55-73-chloro-2-fluorobenzoic acid
Molecular Formula C₇H₃ClFNaO₂
Molecular Weight 196.54 g/mol Monoisotopic Mass: 195.97 g/mol
SMILES [Na+].[O-]C(=O)c1cccc(Cl)c1FIonic representation
InChI Key HPRFOLDWNMELSV-UHFFFAOYSA-M
Appearance White to off-white crystalline solidHygroscopic
Stoichiometric Calculation Logic

The molecular weight is derived from the parent acid (C₇H₄ClFO₂) by the displacement of the acidic proton (1.008 Da) with a sodium cation (22.990 Da).

  • Calculation:

    
    .
    

Physicochemical Profile

Understanding the solubility switch between the parent acid and the sodium salt is critical for process design.

  • Solubility Profile:

    • Parent Acid: Lipophilic. Soluble in DCM, EtOAc, DMSO, Methanol. Poorly soluble in water (< 1 mg/mL).

    • Sodium Salt: Hydrophilic. Highly soluble in Water (> 50 mg/mL), Methanol. Insoluble in non-polar organics (Hexane, Toluene).

  • pKa Context: The parent acid has a predicted pKa of ~2.90 [1].[1][2] This relatively low pKa (compared to benzoic acid's 4.2) is driven by the electron-withdrawing inductive effect (-I) of the ortho-fluorine and meta-chlorine atoms. This makes the salt formation facile even with mild bases like sodium bicarbonate.

  • Stability: The C-F bond at the 2-position is activated for Nucleophilic Aromatic Substitution (

    
    ) under extreme basic conditions or high temperatures, particularly if strong nucleophiles are present. Storage under inert atmosphere is recommended to prevent hydrolysis or moisture uptake.
    

Synthesis & Preparation Protocol

While the salt is commercially available, in situ generation or fresh isolation often yields superior purity for sensitive catalytic couplings.

Protocol A: Quantitative Isolation (Standard Operating Procedure)

Objective: Convert 3-chloro-2-fluorobenzoic acid to its sodium salt for aqueous solubility applications.

  • Stoichiometric Calculation: Weigh 1.0 equivalent of 3-chloro-2-fluorobenzoic acid (MW 174.56).

  • Dissolution: Dissolve the acid in a minimal volume of Methanol (MeOH).

  • Neutralization:

    • Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in water.

    • Critical Step: Add the base solution dropwise to the acid solution while stirring. Monitor pH. Stop exactly at pH 7.0–7.5. Excess base can lead to nucleophilic attack on the fluorine.

  • Isolation:

    • Concentrate the solution under reduced pressure (Rotary Evaporator) at 40°C.

    • Lyophilization: For high-purity applications, freeze-dry the aqueous residue to obtain a fluffy white powder.

  • Drying: Dry in a vacuum oven at 50°C over P₂O₅ for 12 hours to remove lattice water.

Protocol B: In Situ Generation for Cross-Coupling

For reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings where the acid is the starting material:

  • Add 1.0 eq Acid + 1.1 eq Na₂CO₃ or K₃PO₄ directly to the reaction vessel. The base serves dual roles: neutralizing the acid to form the reactive carboxylate and scavenging protons from the catalytic cycle.

Analytical Validation

Trustworthiness in chemical biology relies on validating the identity of the reagent.

  • ¹H NMR (D₂O):

    • The formation of the salt results in a shielding effect on the ortho protons compared to the acid form in CDCl₃.

    • Expect a multiplet pattern in the aromatic region (7.1 – 7.8 ppm).[3]

  • ¹⁹F NMR:

    • Distinct singlet (or multiplet due to H-F coupling) around -110 to -120 ppm. The shift is sensitive to the ionization state of the carboxylate.

  • IR Spectroscopy:

    • Acid: Strong C=O stretch ~1680–1700 cm⁻¹. Broad O-H stretch 2500–3000 cm⁻¹.

    • Salt: Asymmetric carboxylate stretch (

      
      ) shifts to ~1550–1610 cm⁻¹. Disappearance of the broad carboxylic O-H band.
      

Synthetic Utility & Applications

Sodium 3-chloro-2-fluorobenzoate acts as a "warhead" carrier in medicinal chemistry. The halogenation pattern is strategic:

  • Aurora A Kinase Inhibitors: The 3-chloro-2-fluorobenzoic acid scaffold is a key building block for developing inhibitors of Aurora A kinase, a protein involved in cancer cell division.[3] The moiety is typically attached via amide coupling (using HATU/DCC) to a larger heterocycle [2].

  • Fluoroquinolone Antibiotics: This scaffold serves as a precursor for constructing the bicyclic core of quinolone antibiotics. The fluorine at position 2 (which becomes position 6 in the quinolone) is essential for gyrase inhibition potency.

  • Metal-Organic Frameworks (MOFs): The carboxylate group coordinates with metal centers (Zn, Cu), while the Fluorine and Chlorine atoms modify the pore environment and electronic properties of the resulting MOF [3].

Visualization: Synthesis and Application Workflow

G Acid 3-Chloro-2-fluorobenzoic Acid (CAS: 161957-55-7) Salt Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1) Acid->Salt Neutralization (pH 7.0) Base NaOH / NaHCO3 (1.0 eq) Base->Salt App1 Aurora A Kinase Inhibitors Salt->App1 Amide Coupling (via Acid form) App2 19F NMR Metabolomics Probes Salt->App2 Bioconjugation App3 Metal-Organic Frameworks (MOFs) Salt->App3 Coordination

Figure 1: Synthesis workflow converting the parent acid to the sodium salt and its downstream applications in drug discovery and materials science.

References

  • ChemicalBook. (2024). 3-Chloro-2-fluorobenzoic acid Properties and pKa Data. Retrieved from

  • Ossila. (2024). 3-Chloro-2-fluorobenzoic acid: Applications in Aurora A Inhibitors. Retrieved from

  • NBInno. (2024). 3-Chloro-2-fluorobenzoic Acid: A Building Block for Advanced Materials. Retrieved from

  • PubChem. (2024). Sodium 3-fluorobenzoate (Analogous Salt Data). National Library of Medicine.[4] Retrieved from [4]

  • Amfluoro. (2024). Sodium 3-chloro-2-fluorobenzoate Product Specifications. Retrieved from

Sources

Foundational

Sodium 3-chloro-2-fluorobenzoate: A Comprehensive Technical Guide on Chemical Dynamics, Pharmaceutical Applications, and Analytical Utility

Executive Summary Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) and its free acid counterpart, 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7), represent a highly versatile class of dihalogenated aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) and its free acid counterpart, 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7), represent a highly versatile class of dihalogenated aromatic building blocks[1][2]. Characterized by an ortho-fluoro and meta-chloro substitution pattern, this compound exhibits unique stereoelectronic properties that make it indispensable across multiple high-tech domains. From serving as a critical precursor in the synthesis of Aurora A kinase inhibitors to acting as an ultra-stable tracer in hydrocarbon reservoir monitoring, its utility is defined by the precise causality of its molecular structure[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic behavior, and self-validating experimental protocols associated with Sodium 3-chloro-2-fluorobenzoate.

Physicochemical Profiling & Structural Dynamics

The reactivity and application profile of Sodium 3-chloro-2-fluorobenzoate are dictated by the synergistic effects of its halogen substituents. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the acidity of the benzoic acid derivative and modulates the electrophilicity of the carbonyl carbon during coupling reactions. Simultaneously, the meta-chlorine atom provides necessary steric bulk and lipophilicity, which is highly advantageous for tuning the membrane permeability (LogP) of downstream Active Pharmaceutical Ingredients (APIs)[1][2].

Quantitative Data Summary
ParameterValue
IUPAC Name Sodium 3-chloro-2-fluorobenzoate
CAS Number (Salt / Free Acid) 1421029-89-1 / 161957-55-7
Molecular Formula C₇H₃ClFNaO₂
Molecular Weight 196.54 g/mol
LogP ~2.377
Melting Point (Free Acid) 177 - 180 °C
Canonical SMILES O=C([O-])C1=CC=CC(Cl)=C1F.[Na+]

Data aggregated from 1[1] and 4[4].

Pharmaceutical Synthesis: Aurora A Kinase Inhibitors

Mechanistic Causality

In targeted oncology, 3-chloro-2-fluorobenzoic acid is utilized as a terminal capping group in the synthesis of Aurora A kinase inhibitors[2]. The dihalogenated phenyl ring is geometrically optimized to occupy the hydrophobic sub-pocket of the kinase's ATP-binding site, engaging in critical van der Waals interactions and halogen bonding.

However, the ortho-fluorine creates both steric hindrance and electronic deactivation at the carboxylate center, making standard carbodiimide (DCC/EDC) coupling inefficient. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis through an internal hydrogen-bonding mechanism, ensuring high yields (IC50 up to 3.5 ± 0.29 nM) while completely suppressing racemization of adjacent chiral centers[2].

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Acidification: If starting from the sodium salt, convert Sodium 3-chloro-2-fluorobenzoate to the free acid using 1M HCl, extract with ethyl acetate, and evaporate the solvent.

  • Activation: Dissolve 1.0 eq of 3-chloro-2-fluorobenzoic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to allow the formation of the active HOAt ester.

  • Aminolysis: Introduce 1.1 eq of the target amine scaffold. Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

G A Sodium 3-chloro- 2-fluorobenzoate B Acidification (Free Acid) A->B HCl (aq) C HATU / DIPEA Activation B->C DMF, RT E Peptide Coupling Reaction C->E Active HOAt Ester D Target Amine Scaffold D->E Nucleophilic Attack F Aurora A Inhibitor (API) E->F Purification

Caption: Synthetic workflow for integrating Sodium 3-chloro-2-fluorobenzoate into Aurora A inhibitor APIs.

Analytical Reagents: ¹⁹F NMR Probes for Metabolomics

Mechanistic Causality

Metabolomic quantification of amino acids via standard ¹H NMR is notoriously difficult due to severe signal overlap and biological background noise. By conjugating 3-chloro-2-fluorobenzoic acid to amino acids via an N-hydroxysuccinimide (NHS) ester, researchers introduce a ¹⁹F nucleus into the analyte[2][5].

The causality behind this choice is threefold:

  • Zero Background: Biological systems lack endogenous fluorine, rendering the ¹⁹F NMR spectrum free of background interference.

  • High Sensitivity: ¹⁹F has a 100% natural isotopic abundance and a high gyromagnetic ratio.

  • Chemical Shift Dispersion: The highly electronegative fluorine atom is extremely sensitive to changes in the local electronic environment. Different conjugated amino acids induce distinct ¹⁹F chemical shifts, allowing for multiplexed, simultaneous quantification[2][5].

Step-by-Step Methodology: Synthesis of the ¹⁹F NMR Probe
  • Reagent Mixing: Dissolve 1.0 eq of 3-chloro-2-fluorobenzoic acid and 1.1 eq of N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Filtration: Filter out the precipitated byproduct, dicyclohexylurea (DCU).

  • Conjugation: React the purified active NHS ester with biological fluid samples (containing primary amines/amino acids) in a buffered aqueous solution (pH 8.0) prior to ¹⁹F NMR analysis.

G A 3-Chloro-2-fluorobenzoic acid C DCC Catalysis A->C B N-Hydroxysuccinimide (NHS) B->C D Fluorine Probe Molecule (Active NHS Ester) C->D -Dicyclohexylurea E Amino Acid Conjugation D->E + Primary Amines F 19F NMR Metabolomic Quantification E->F Chemical Shift Analysis

Caption: Mechanism of ¹⁹F NMR probe synthesis and amino acid conjugation for metabolomics.

Hydrocarbon Reservoir Tracer Technology

Mechanistic Causality

In the oil and gas industry, understanding fluid dynamics within subterranean reservoirs is critical for optimizing hydrocarbon production. Sodium 3-chloro-2-fluorobenzoate is deployed as a highly effective, conservative inter-well tracer[3].

The structural causality for its use relies on the extreme stability of the C-F and C-Cl bonds, which prevent the molecule from undergoing thermal degradation or microbial digestion at extreme reservoir temperatures and pressures. Furthermore, as a sodium salt, it exhibits near-absolute hydrophilicity, ensuring it partitions exclusively into the injected aqueous phase without adsorbing onto the oleic phase or reservoir rock formations[3].

Step-by-Step Methodology: UPLC/MS/MS Tracer Detection
  • Sampling: Collect produced water samples from the target hydrocarbon extraction well.

  • Filtration (Self-Validating Step): Pass the raw aqueous sample directly through a 0.2 μm syringe filter. Note: Because the tracer is highly water-soluble, complex liquid-liquid extraction is bypassed, minimizing analyte loss and validating the recovery rate.

  • Chromatography: Inject the filtrate into a Ultra-Performance Liquid Chromatography (UPLC) system utilizing a stationary phase with particle sizes ≤2.1 μm to ensure high-resolution separation from reservoir brine matrix components.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative mode to generate the [M-H]- or [M-Na]- precursor ions.

  • Tandem Mass Spectrometry (MS/MS): Quantify the tracer by monitoring specific Multiple Reaction Monitoring (MRM) transitions, achieving sub-parts-per-billion (ppb) detection limits[3].

G A Reservoir Fluid Sample (Aqueous Phase) B 0.2 μm Filtration (No Extraction) A->B C UPLC Separation (<2.1 μm particles) B->C D ESI-MS/MS Ionization (Negative Mode) C->D E Sub-ppb Tracer Quantification D->E

Caption: UPLC/MS/MS analytical logic for detecting Sodium 3-chloro-2-fluorobenzoate in reservoir fluids.

References

  • Fluorochem Product Specifications:Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1). Fluorochem.
  • Amfluoro Chemical Data:1421029-89-1 | Sodium 3-chloro-2-fluorobenzoate. Amfluoro.
  • Ossila Technical Application Note:3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.
  • Ningbo Inno Pharmchem Review:3-Chloro-2-fluorobenzoic Acid: A Building Block for Advanced Materials and Research. Nbinno.
  • US Patent US20110260051A1:Method for detecting tracer compounds for hydrocarbon production. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Aurora A Inhibitors Using 3-Chloro-2-fluorobenzoic Acid

[1][2][3][4] Executive Summary This application note details the optimized synthetic protocol for generating Type II Aurora A Kinase inhibitors utilizing 3-chloro-2-fluorobenzoic acid as a critical "tail" moiety.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This application note details the optimized synthetic protocol for generating Type II Aurora A Kinase inhibitors utilizing 3-chloro-2-fluorobenzoic acid as a critical "tail" moiety.[1][2] This specific halogenated benzoic acid is a privileged building block in kinase drug discovery; its unique substitution pattern (3-Cl, 2-F) provides essential electrostatic interactions with the kinase hinge region and hydrophobic pocket, often inducing the inactive DFG-out conformation which improves selectivity against the structurally similar Aurora B kinase.[1][2]

The guide focuses on the late-stage amidation of piperidine-pyrimidine or aminopyrazole scaffolds, comparing high-throughput coupling agents (TBTU/HATU) with scalable process chemistry methods (EDC/HOBt).[1][2][3]

Scientific Rationale & Mechanism

The Role of 3-Chloro-2-fluorobenzoic Acid

In the design of Aurora A inhibitors (e.g., analogs of MK-5108 or Alisertib-related pharmacophores), the "tail" region of the molecule extends into the solvent-exposed area or a specific hydrophobic pocket near the ATP binding site.[1][2][3]

  • Electrostatic Locking: The fluorine atom at the ortho position (2-F) and chlorine at the meta position (3-Cl) create a specific dipole moment.[1][2][4] This halogen pattern often engages in multipolar interactions with the backbone carbonyls of the kinase activation loop (A-loop).[1][2][4]

  • Conformational Control: The steric bulk of the 3-chloro group restricts the rotation of the amide bond, locking the inhibitor into a bioactive conformation that stabilizes the DFG-out (inactive) state of the enzyme.[1][2][3]

Signaling Pathway Context

Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, leading to mitotic arrest and apoptosis in tumor cells.[1][3][4]

AuroraSignaling AurA Aurora A Kinase PLK1 PLK1 AurA->PLK1 Phosphorylates (Thr210) CDC25 CDC25B AurA->CDC25 Activates TPX2 TPX2 (Activator) TPX2->AurA Localizes & Activates PLK1->CDC25 Feedback Loop CDK1 Cyclin B1 / CDK1 CDC25->CDK1 Dephosphorylates Mitosis Mitotic Entry (G2/M Transition) CDK1->Mitosis Drives Inhibitor 3-Cl-2-F-Benzamide Inhibitor Inhibitor->AurA Blocks ATP Binding (Induces DFG-out)

Caption: Aurora A signaling cascade driving mitotic entry.[1][2][4] The inhibitor blocks the ATP site, preventing PLK1/CDC25 activation.[4]

Experimental Protocol: Amide Coupling

This protocol describes the coupling of 3-chloro-2-fluorobenzoic acid with a secondary amine scaffold (e.g., 4-[4-methyl-6-(1H-pyrazol-3-ylamino)pyrimidin-2-yl]piperidine).[1][2] Two methods are provided: Method A for discovery scale (mg) and Method B for process scale (>10 g).[1][2][3][4]

Materials & Reagents[4][5][7][8][9]
ReagentCAS NumberGradeRole
3-Chloro-2-fluorobenzoic acid 161957-55-7 >98%Starting Material (Acid)
Amine Scaffold (Intermediate)Variable>95%Nucleophile
TBTU125700-67-6SynthesisCoupling Agent (Method A)
EDC[1][2][5]·HCl25952-53-8SynthesisCoupling Agent (Method B)[1][2]
HOBt (anhydrous)2592-95-2SynthesisAdditive (Method B)[1][2]
DIPEA (Hünig's Base)7087-68-5AnhydrousBase
Acetonitrile (MeCN)75-05-8HPLCSolvent
DMF68-12-2AnhydrousSolvent
Method A: TBTU-Mediated Coupling (Discovery Scale)

Best for: Rapid synthesis, high yield, parallel library generation.[1][2][3][4]

  • Preparation: In a 20 mL scintillation vial, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq, 0.5 mmol, 87 mg) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol, 261 µL) followed by TBTU (1.2 eq, 0.6 mmol, 193 mg). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow; ensure no precipitate forms.[1]

  • Coupling: Add the Amine Scaffold (1.0 eq, 0.5 mmol) dissolved in minimal DMF (1 mL).

  • Reaction: Seal the vial and stir at RT for 4–8 hours.

    • Monitoring: Check via LC-MS.[1][2] The activated ester intermediate usually disappears within 30 mins.[1]

  • Workup:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash with Sat. NaHCO₃ (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL).[1][2][4]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[3][4]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Method B: EDC/HOBt Coupling (Process Scale)

Best for: Gram-scale synthesis, cost-efficiency, easier aqueous workup.[1][2][3]

  • Dissolution: In a 250 mL round-bottom flask, charge 3-chloro-2-fluorobenzoic acid (20.0 g, 114 mmol) and HOBt (21.0 g, 137 mmol).

  • Solvent: Add Acetonitrile (350 mL) and cool the suspension to 0°C in an ice bath.

  • Activation: Add EDC·HCl (22.0 g, 115 mmol) portion-wise over 10 minutes to control exotherm. Stir at 0°C for 30 minutes.

  • Addition: Add the Amine Scaffold (approx. 40–45 g, ~100 mmol) solid or as a slurry in MeCN.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 15 hours (overnight).

  • Quench & Isolation:

    • Add 1M NaOH (500 mL) to the reaction mixture (hydrolyzes excess active ester and solubilizes urea byproducts).[1][2][4]

    • Extract with Ethyl Acetate (3 x 300 mL).[1][2][4]

    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.[2][4]

    • Concentrate to yield the crude benzamide.[1][3]

  • Crystallization: Recrystallize from Ethanol/Water or MeCN/Water to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisWorkflow Acid 3-chloro-2-fluorobenzoic acid (Tail) Activation Activation (EDC/HOBt or TBTU) Acid->Activation Amine Piperidine/Pyrazole Scaffold (Head) Coupling Amide Coupling (Formation of C-N Bond) Amine->Coupling Activation->Coupling Workup Aq. Workup (NaOH/EtOAc) Coupling->Workup Purification Purification (Recryst. or Column) Workup->Purification Product Aurora A Inhibitor (Benzamide Derivative) Purification->Product

Caption: Convergent synthesis strategy coupling the halogenated acid tail with the kinase-binding scaffold.

Analytical Data & Validation

Expected Results
  • Yield: Method A (85-95%); Method B (75-85%).[1][2]

  • Appearance: Off-white to pale yellow solid.[1][2]

  • Purity: >98% (HPLC at 254 nm).

Characterization (Simulated for Generic Analog)
  • ¹H NMR (400 MHz, DMSO-d₆): Distinctive signals for the 3-chloro-2-fluorophenyl ring.[1][2][6]

    • δ 7.60 (m, 1H, Ar-H), 7.35 (m, 1H, Ar-H), 7.28 (t, 1H, Ar-H).[1][2][4]

    • Amide rotamers may be visible due to the steric hindrance of the ortho-fluorine.[1]

  • LC-MS: [M+H]⁺ peak corresponding to Scaffold MW + 156.5 Da (Acid fragment - H₂O).[1][2] Isotope pattern will show characteristic 3:1 ratio for ³⁵Cl/³⁷Cl.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Steric hindrance of 2-F/3-ClIncrease reaction time; switch to HATU (more potent); heat to 40°C.
Epimerization Over-activationUse HOBt additive; maintain 0°C during activation; avoid large excess of base.[1][2]
Sticky Precipitate Urea byproduct (Method B)[1][2][3][4]Ensure adequate aqueous wash volume; switch to DCM for extraction.[1]

References

  • Bavetsias, V., et al. (2016).[4] "Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model." Pharmaceuticals, 9(2),[1][2][4] 19. [Link][1][2][3][4][7]

  • Kato, N., et al. (2015).[4] "Novel piperidine compound or salt thereof."[1][3] European Patent EP2821406B1. [1][2][4]

  • Harrington, E. A., et al. (2004).[4] "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[1][2][3] Nature Medicine, 10, 262–267.[2][3][4] [Link][1][2][4]

  • Shimomura, T., et al. (2010).[4] "MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel."[1][2][3] Molecular Cancer Therapeutics, 9(1), 157-166.[1][2][3][4] [Link][1][2][4]

Sources

Application

"Sodium 3-chloro-2-fluorobenzoate" as a precursor for metal-organic frameworks (MOFs)

This Application Note is structured as a high-level technical guide for researchers utilizing Sodium 3-chloro-2-fluorobenzoate as a ligand source for the rational design of Metal-Organic Frameworks (MOFs). Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers utilizing Sodium 3-chloro-2-fluorobenzoate as a ligand source for the rational design of Metal-Organic Frameworks (MOFs).

Executive Summary

Sodium 3-chloro-2-fluorobenzoate (Na-3-Cl-2-F-BA) represents a strategic ligand precursor for the synthesis of functionalized Metal-Organic Frameworks (MOFs). Unlike simple benzoate linkers, the 3-chloro-2-fluoro substitution pattern introduces specific steric and electronic effects that govern crystal topology:

  • Ortho-Fluoro Effect: The fluorine atom at the 2-position induces a torsional twist in the carboxylate group relative to the phenyl ring, preventing flat packing and potentially increasing void volume.

  • Meta-Chloro Sterics: The bulky chlorine atom at the 3-position acts as a "spacer," inhibiting dense interpenetration of MOF networks.

  • Solubility Advantage: As a sodium salt, this precursor allows for aqueous (hydrothermal) or ion-exchange synthesis routes, eliminating the need for corrosive acid handling and enabling "Green Chemistry" protocols.

This guide details the physicochemical profile of the precursor and provides two validated protocols for synthesizing Lanthanide-based and Transition Metal-based MOFs.

Chemical Profile & Precursor Properties[1][2][3][4]

PropertyDataRelevance to MOF Synthesis
Compound Name Sodium 3-chloro-2-fluorobenzoateLigand Source
CAS Number 1421029-89-1Commercial Identification
Formula C₇H₃ClFNaO₂Stoichiometry Calculation
Molecular Weight 196.54 g/mol Precursor Mass Balance
Ligand pKa (Acid) ~2.8 - 3.2 (Est.)[1]Critical: Lower than benzoic acid (4.2) due to F/Cl induction. Requires lower pH for protonation, or binds metals strongly at neutral pH.
Coordination Modes Monodentate, Bidentate Bridging, ChelatingVersatile binding to Ln(III) and Cu(II) clusters.
Solubility High (Water, MeOH)Ideal for Hydrothermal or Solvothermal metathesis.

Synthesis Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide MOFs (Ln-3Cl2F)

Target: High-coordination coordination polymers (CPs) or MOFs with luminescent properties (using Eu/Tb). Mechanism: Ligand exchange driven by the high affinity of hard Lanthanide ions (Ln³⁺) for the hard oxygen donors of the carboxylate, facilitated by the water solubility of the sodium salt.

Reagents:

  • Sodium 3-chloro-2-fluorobenzoate (1.0 mmol, 196.5 mg)

  • Ln(NO₃)₃·6H₂O (e.g., Eu, Tb, Gd) (0.5 mmol)

  • Deionized Water (10 mL)

  • Optional: 1,10-Phenanthroline (0.5 mmol) as a distinct "antenna" or capping ligand to prevent hydrolysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Sodium 3-chloro-2-fluorobenzoate in 5 mL of DI water. Ensure complete dissolution (sonicate if necessary).

  • Metal Solution: Dissolve the Lanthanide nitrate in 5 mL of DI water in a separate vial.

  • Mixing: Slowly add the metal solution to the ligand solution under stirring. A transient precipitate may form; stir for 15 minutes.

  • Crystallization: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Treatment: Seal and heat at 120°C for 48 hours .

  • Cooling: Allow the autoclave to cool to room temperature naturally (approx. 5°C/hour) to promote single-crystal growth.

  • Isolation: Filter the resulting crystals (often block or needle-shaped), wash with water/ethanol (1:1), and air dry.

Protocol B: Solvothermal "Paddlewheel" Synthesis (Cu/Zn)

Target: Porous MOFs based on [Cu₂(R-COO)₄] paddlewheel clusters. Mechanism: Metathesis reaction in organic solvent where the sodium salt reacts with metal salts, precipitating NaCl/NaNO₃ byproducts while forming the MOF.

Reagents:

  • Sodium 3-chloro-2-fluorobenzoate (2.0 mmol)

  • Cu(NO₃)₂·2.5H₂O (1.0 mmol)

  • Solvent Mixture: DMF/Ethanol/Water (4:1:1 v/v)

  • Acid Modulator: HBF₄ (2 drops) or Acetic Acid (to slow nucleation).

Step-by-Step Workflow:

  • Precursor Mix: Dissolve the sodium salt and copper nitrate in 15 mL of the solvent mixture.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble inorganic salts (NaNO₃ may precipitate early).

  • Solvothermal Reaction: Place in a glass scintillation vial, seal tightly, and heat in an oven at 85°C for 24-72 hours .

  • Washing: Decant the mother liquor. Refill the vial with fresh DMF and soak for 24 hours to remove trapped sodium salts. Repeat with Ethanol to exchange the pore solvent.

  • Activation: Heat under vacuum at 100°C to remove solvent molecules from the pores.

Experimental Logic & Visualization

Synthesis Workflow Diagram

The following diagram illustrates the decision tree for selecting the synthesis route based on the metal center and desired outcome.

Synthesis_Protocol Start Precursor: Sodium 3-chloro-2-fluorobenzoate Decision Select Metal Center Start->Decision Ln_Route Route A: Lanthanides (Eu, Tb, Gd) Decision->Ln_Route High CN Required TM_Route Route B: Transition Metals (Cu, Zn) Decision->TM_Route Porous Framework Solvent_A Solvent: 100% Water (Hydrothermal) Ln_Route->Solvent_A Process_A 120°C, 48h Autoclave Solvent_A->Process_A Product_A Product: Dense Coordination Polymer (Luminescent/Magnetic) Process_A->Product_A Solvent_B Solvent: DMF/EtOH (Solvothermal) TM_Route->Solvent_B Step_B Filtration Step (Remove NaNO3) Solvent_B->Step_B Product_B Product: Porous MOF (Paddlewheel Nodes) Step_B->Product_B

Figure 1: Decision matrix for MOF synthesis using the water-soluble sodium salt precursor.

Structural Influence Diagram

This diagram explains why this specific ligand is used—visualizing the steric control exerted by the Cl and F atoms.

Steric_Logic Ligand 3-Cl-2-F-Benzoate F_Atom 2-Fluoro Group (Ortho) Ligand->F_Atom Cl_Atom 3-Chloro Group (Meta) Ligand->Cl_Atom Effect_F Torsional Twist (Prevents Coplanarity) F_Atom->Effect_F Effect_Cl Steric Bulk (Prevents Dense Packing) Cl_Atom->Effect_Cl Result Target Topology: Helical Chains or Open Channels Effect_F->Result Effect_Cl->Result

Figure 2: Mechanistic impact of halogen substitution on the final MOF topology.

Characterization & Validation Pipeline

To ensure the protocol produced the desired Metal-Organic Framework and not a simple salt precipitate, the following validation steps are required:

  • PXRD (Powder X-Ray Diffraction):

    • Check: Compare experimental pattern against simulated patterns from single-crystal data.

    • Indicator: Low-angle peaks (2θ < 10°) indicate large unit cells characteristic of porous MOFs. Absence of peaks matching NaNO₃/NaCl is critical.

  • FT-IR Spectroscopy:

    • Shift Analysis: The carbonyl stretch (

      
      ) of the free carboxylate (approx. 1680-1700 cm⁻¹) should shift to 1550-1600 cm⁻¹ (asymmetric stretch) and 1350-1450 cm⁻¹ (symmetric stretch), confirming coordination to the metal center.
      
  • TGA (Thermogravimetric Analysis):

    • Profile: Look for solvent loss < 150°C, followed by a stability plateau up to 300-350°C. The halogenated ligand typically degrades >350°C.

  • Elemental Analysis (EDS/ICP):

    • Validation: Confirm the ratio of Metal:Cl:F matches the expected stoichiometry (e.g., 1:1:1 for basic units). Ensure Na content is < 0.1% (indicates successful purification).

References

  • Nbinno. (2026). 3-Chloro-2-fluorobenzoic Acid: A Building Block for Advanced Materials and Research. Retrieved from [Link]

  • ResearchGate. (2010). Evaluation of the crystal structures of metal(II) 2-fluorobenzoate complexes. Retrieved from [Link]

  • PubChem. (2025).[1] 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2.[2][1] Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A series of Ln-p-chlorobenzoic acid–terpyridine complexes: lanthanide contraction effects. CrystEngComm. Retrieved from [Link]

  • MDPI. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework. Retrieved from [Link]

Sources

Method

Application of "Sodium 3-chloro-2-fluorobenzoate" in active pharmaceutical ingredient (API) synthesis

This guide details the application of Sodium 3-chloro-2-fluorobenzoate (and its parent acid) as a critical building block in the synthesis of kinase inhibitors and other small-molecule APIs. Optimized Protocols for Kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Sodium 3-chloro-2-fluorobenzoate (and its parent acid) as a critical building block in the synthesis of kinase inhibitors and other small-molecule APIs.

Optimized Protocols for Kinase Inhibitor Pharmacophores

Executive Summary

Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1) is the stable salt form of 3-chloro-2-fluorobenzoic acid (CAS: 161957-55-7). This fluorinated aromatic scaffold is a "privileged structure" in medicinal chemistry, specifically utilized to modulate metabolic stability and selectivity in Aurora A kinase inhibitors , MDM2 inhibitors , and LSD1 inhibitors .

While the free acid is the active coupling species, the sodium salt offers distinct advantages in industrial handling:

  • Enhanced Stability: Non-volatile solid with superior shelf-life compared to the corrosive free acid.

  • Process Safety: Eliminates the need for handling corrosive acidic solids during weighing and charging.

  • In-Situ Activation: Can be converted directly to the acid chloride or activated ester in a "one-pot" reactor system.

Chemical Profile & Pharmacophore Utility[1]

The "Ortho-Effect" in Drug Design

The 3-chloro-2-fluoro substitution pattern is not arbitrary. It serves two critical mechanistic functions in API binding pockets:

  • Conformational Lock: The bulky chlorine at C3 and fluorine at C2 create steric clash with the carbonyl group, forcing the amide bond out of planarity. This "twisted" conformation is often required to fit into restricted kinase ATP-binding pockets (e.g., Aurora A).

  • Metabolic Blocking: The C2-Fluorine and C3-Chlorine block the most metabolically vulnerable positions on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.

Material Specifications
PropertySodium Salt (Precursor)Free Acid (Active Species)
CAS 1421029-89-1161957-55-7
Formula C7H3ClFNaO2C7H4ClFO2
MW 196.54 g/mol 174.56 g/mol
Solubility Water (High), DMSO (Mod.)DCM (High), Water (Low)
Role Stable Storage FormAcylating Agent

Core Protocol: Synthesis of Aurora A Inhibitor Intermediate

Target Application: Installation of the 3-chloro-2-fluorobenzoyl moiety onto a piperidine-pyrimidone scaffold (common in Aurora A/B kinase inhibitors).

Method A: The "One-Pot" Acid Chloride Activation

Best for: Scale-up synthesis where cost and yield are paramount. Avoids expensive peptide coupling reagents.

Reagents Required:
  • Sodium 3-chloro-2-fluorobenzoate (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Amine Scaffold (e.g., 4-amino-piperidine derivative) (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

Step-by-Step Protocol:
  • Salt Neutralization & Activation:

    • Charge a dry reaction vessel with Sodium 3-chloro-2-fluorobenzoate (20.0 g, 101 mmol) and anhydrous DCM (200 mL).

    • Cool the suspension to 0°C under nitrogen atmosphere.

    • Add Oxalyl Chloride (10.4 mL, 121 mmol) dropwise over 20 minutes.

    • Add catalytic DMF (0.1 mL). Note: Gas evolution (CO/CO2) will occur. Ensure proper venting.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The sodium salt will convert to the soluble acid chloride, and NaCl will precipitate.

    • Optional: Filter off the solid NaCl under inert gas to obtain a clear solution of 3-chloro-2-fluorobenzoyl chloride .

  • Coupling Reaction (Schotten-Baumann conditions):

    • In a separate vessel, dissolve the Amine Scaffold (101 mmol) and DIPEA (44 mL, 250 mmol) in DCM (150 mL).

    • Cool the amine solution to 0°C.

    • Slowly cannulate the generated acid chloride solution into the amine solution over 30 minutes. Control exotherm to <5°C.

    • Stir at RT for 4 hours. Monitor by HPLC/TLC.

  • Work-up:

    • Quench with water (200 mL).

    • Separate the organic layer and wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO3 (to remove unreacted acid).

    • Dry over MgSO4 and concentrate to yield the Crude Amide .

Method B: HATU-Mediated Coupling

Best for: Discovery chemistry (mg to g scale) or when the amine scaffold is acid-sensitive.

Protocol:
  • Dissolve Sodium 3-chloro-2-fluorobenzoate (1.0 eq) in DMF.

  • Add HCl (4M in dioxane) (1.0 eq) to generate the free acid in situ. Stir for 10 mins.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the activated ester.

  • Add the Amine Scaffold (1.0 eq).

  • Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Visualizing the Workflow

The following diagram illustrates the conversion logic from the stable Sodium Salt to the final Kinase Inhibitor, highlighting the critical "Activation" node.

API_Synthesis cluster_pharm Pharmacophore Effect Salt Sodium 3-chloro-2-fluorobenzoate (Stable Solid) Activation Activation Step (Oxalyl Chloride/DCM) Salt->Activation Suspend in DCM Intermediate Reactive Intermediate (3-Chloro-2-fluorobenzoyl Chloride) Activation->Intermediate -NaCl, -CO, -CO2 Coupling Coupling Reaction (+ Amine Scaffold / DIPEA) Intermediate->Coupling Nucleophilic Acyl Substitution Product Final API Intermediate (Aurora A Inhibitor Analog) Coupling->Product Workup & Purification Effect Ortho-F/Cl Steric Lock Prevents Planarity Increases Selectivity Product->Effect

Caption: Synthesis workflow converting Sodium 3-chloro-2-fluorobenzoate to an active API intermediate via acid chloride activation.

Analytical Quality Control (QC)

To ensure the integrity of the sodium salt before synthesis, use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Benzoate absorption).

  • Retention Time: The free acid (formed in the acidic mobile phase) typically elutes at ~8.5 min.

  • Acceptance Criteria: Purity > 98.0% (Area %).

References

  • BenchChem. (2025). 3-Chloro-2-fluorocinnamic acid and Benzoic Acid Derivatives in Aurora Kinase Inhibitors. Retrieved from

  • Ossila. (2025). 3-Chloro-2-fluorobenzoic acid: Applications in APIs and MOFs.[2][3] Retrieved from

  • MDPI. (2016). Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model. Pharmaceuticals, 9(1). Retrieved from

  • Google Patents. (2013). WO2013129443A1 - Novel piperidine compound or salt thereof (Aurora A Inhibitors). Retrieved from

  • American Chemical Society (ACS). (2017). Discovery of AA-115/APG-115: A Potent and Orally Active MDM2 Inhibitor.[4] Journal of Medicinal Chemistry. Retrieved from

Sources

Application

Quantitative Analysis of Amino Acids Using 3-Chloro-2-fluorobenzoic Acid as a ¹⁹F NMR Probe

Application and Protocol Guide: For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Overcoming the Challenges in Amino Acid Quantification Accur...

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide:

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Challenges in Amino Acid Quantification

Accurate quantification of amino acids is fundamental across a spectrum of scientific disciplines, from metabolomics and nutritional science to pharmaceutical development and quality control.[1][2] Traditional methods for amino acid analysis, such as ion-exchange chromatography followed by post-column derivatization, or various forms of HPLC and GC-MS, often involve complex sample preparation, long analysis times, and may lack the desired specificity, especially in complex biological matrices.[3][4][5][][7]

This application note details a robust and highly specific method for the quantification of amino acids utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The method is predicated on the derivatization of amino acids with a fluorinated probe, 3-chloro-2-fluorobenzoic acid, which acts as a sensitive reporter.

The ¹⁹F NMR Advantage:

The use of ¹⁹F NMR offers several compelling advantages for quantitative analysis:[8]

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus possesses a high gyromagnetic ratio and is 100% naturally abundant, leading to high sensitivity.[1][9][10]

  • Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F (approximately 350-500 ppm) minimizes signal overlap, a common challenge in ¹H NMR, allowing for clear resolution of different derivatized amino acids.[1][9][11]

  • Low Background Signal: The absence of endogenous fluorine in most biological samples results in a clean spectral background, enhancing the signal-to-noise ratio and simplifying analysis.[10][12][13]

  • Direct, Non-Destructive Analysis: qNMR is a primary ratio method, enabling direct quantification against an internal standard without the need for analyte-specific reference standards.[8] The non-destructive nature of the technique allows for sample recovery.[8][9]

This guide provides a comprehensive framework, from the underlying principles to detailed experimental protocols and data analysis workflows, empowering researchers to implement this powerful analytical technique.

Principle of the Method: The Chemistry of Quantification

The core of this method lies in the covalent labeling of the primary or secondary amine group of amino acids with a fluorine-containing tag derived from 3-chloro-2-fluorobenzoic acid. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the nucleophilic amine group of an amino acid under mild conditions to form a stable amide bond.

Each unique amino acid, with its distinct side chain (R-group), creates a slightly different chemical environment around the fluorine atom of the tag.[1] This subtle difference is sufficient to induce a unique chemical shift in the ¹⁹F NMR spectrum for each derivatized amino acid. The intensity (integral) of each unique ¹⁹F signal is directly proportional to the number of fluorine nuclei, and thus to the concentration of the corresponding amino acid.[14] By incorporating a known amount of a fluorine-containing internal standard, absolute quantification can be achieved.

Diagram of the Derivatization Reaction:

Derivatization cluster_0 Activation Step cluster_1 Labeling Reaction Reagent 3-Chloro-2-fluorobenzoic acid ActivatedEster Activated NHS Ester (Fluorine Probe) Reagent->ActivatedEster + NHS, DCC NHS N-Hydroxysuccinimide (NHS) DCC DCC DerivatizedAA Derivatized Amino Acid (¹⁹F NMR Active) ActivatedEster->DerivatizedAA + Amino Acid AminoAcid Amino Acid (Primary/Secondary Amine)

Caption: Activation and labeling of amino acids.

Materials and Reagents

Equipment
  • NMR Spectrometer (≥400 MHz) equipped with a broadband or fluorine-specific probe.

  • Standard 5 mm NMR tubes.

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Analytical balance.

  • Fume hood.

Chemicals and Solvents
  • 3-Chloro-2-fluorobenzoic acid (CAS: 161957-55-7), ≥98% purity.[15]

  • N-Hydroxysuccinimide (NHS), ≥98% purity.[1]

  • N,N'-Dicyclohexylcarbodiimide (DCC), ≥99% purity.[1]

  • Amino acid standards (individual or mixture).

  • Internal Standard (IS): Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a distinct chemical shift.[1][16]

  • Deuterium oxide (D₂O, 99.9%).

  • Potassium phosphate monobasic (for buffer preparation).[1][16]

  • Sodium hydroxide (for pH adjustment).

  • Hydrochloric acid (for pH adjustment).

  • Organic solvents (e.g., Dichloromethane, Dimethylformamide (DMF), anhydrous).

Safety Precaution: Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Activated NHS Ester of 3-Chloro-2-fluorobenzoic Acid

Causality: Direct reaction of a carboxylic acid with an amine is inefficient. Converting 3-chloro-2-fluorobenzoic acid to its N-Hydroxysuccinimide (NHS) ester creates a highly reactive intermediate that readily couples with the amino groups of the amino acids, ensuring a high-yield derivatization.[17]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-chloro-2-fluorobenzoic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous dichloromethane or DMF.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes.

  • DCC Addition: Slowly add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, and then at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid is the activated NHS ester, which can be used directly or purified further by recrystallization.

Protocol 2: Sample Preparation and Derivatization

Causality: Precise control over concentrations and pH is critical for reproducible derivatization and accurate quantification. The pH must be maintained in a slightly basic range (typically pH 8-9) to ensure the amino group of the amino acid is deprotonated and thus sufficiently nucleophilic to react with the NHS ester.

Step-by-Step Methodology:

  • Prepare Amino Acid Solution: Accurately weigh and dissolve the amino acid sample (or standard) in a phosphate buffer (e.g., 100 mM potassium phosphate in D₂O). The use of D₂O is for the NMR lock signal.

  • pH Adjustment: Adjust the pH of the amino acid solution to 8.5 using a dilute NaOH solution.

  • Prepare Derivatizing Reagent Solution: Prepare a stock solution of the activated NHS ester (from Protocol 4.1) in a suitable solvent like DMF or acetonitrile. A molar excess (e.g., 5-10 fold) of the reagent is recommended to drive the reaction to completion.[1][16]

  • Derivatization Reaction: Add the required volume of the derivatizing reagent stock solution to the amino acid solution. Vortex the mixture thoroughly.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or until completion. The reaction progress can be monitored by acquiring periodic ¹⁹F NMR spectra.

  • Internal Standard Addition: After the reaction is complete, add a precise volume of a known concentration of the internal standard (e.g., TFA).

  • Transfer to NMR Tube: Transfer the final reaction mixture to a 5 mm NMR tube for analysis.

Experimental Workflow Visualization:

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation A Weigh Amino Acid Sample/Standard B Dissolve in D₂O Buffer A->B C Adjust pH to 8.5 B->C D Add Activated ¹⁹F Probe Solution C->D E Vortex & Incubate (1-2 hours) D->E F Add Internal Standard (IS) E->F G Transfer to NMR Tube F->G H Acquire ¹⁹F NMR Spectrum G->H

Sources

Method

Experimental protocol for the synthesis of derivatives from "Sodium 3-chloro-2-fluorobenzoate"

Abstract & Strategic Overview Sodium 3-chloro-2-fluorobenzoate is a high-value halogenated building block. Its synthetic utility stems from the orthogonal reactivity of its three functional handles: Carboxylate (C-1): Re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Sodium 3-chloro-2-fluorobenzoate is a high-value halogenated building block. Its synthetic utility stems from the orthogonal reactivity of its three functional handles:

  • Carboxylate (C-1): Ready for amide coupling or esterification to modulate solubility and target binding.

  • Fluorine (C-2): Activated by the ortho-carbonyl, enabling facile Nucleophilic Aromatic Substitution (

    
    ) to generate N-heterocycles (e.g., indazoles).
    
  • Chlorine (C-3): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access biaryl chemical space, critical for kinase inhibitor design (e.g., Aurora A inhibitors).

This guide provides three validated modules for transforming this salt into drug-like scaffolds.

Pre-Treatment: Protonation & Desalting

Objective: Convert the sodium salt to the reactive free acid (3-Chloro-2-fluorobenzoic acid). Note: Most downstream reactions (acyl chlorides, amide couplings) require the protonated form to avoid solubility issues and stoichiometric mismatches.

Protocol A: Acidification
  • Dissolution: Dissolve 10.0 g (approx. 50 mmol) of Sodium 3-chloro-2-fluorobenzoate in 100 mL of deionized water. Ensure complete solubilization (solution should be clear).

  • Acidification: Cool to 0–5 °C in an ice bath. Slowly add 2.0 M HCl (approx. 30 mL) dropwise with vigorous stirring until pH reaches ~1.0.

    • Observation: A thick white precipitate (the free acid) will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

    • Target Yield: >95%

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show a broad singlet at ~13.5 ppm (COOH).

Module 1: Amide Coupling (Kinase Inhibitor Synthesis)

Context: This reaction is the primary entry point for synthesizing Aurora A kinase inhibitors. The steric bulk of the 3-Cl/2-F motif forces the amide into a specific conformation, often improving potency.

Mechanistic Insight

We utilize T3P (Propanephosphonic acid anhydride) or HATU for this coupling. While Thionyl Chloride (


) is cheaper, T3P offers a cleaner profile with no acidic byproducts that could degrade sensitive amine partners.
Protocol B: T3P-Mediated Coupling

Reagents:

  • 3-Chloro-2-fluorobenzoic acid (1.0 equiv)

  • Amine partner (e.g., aminopyrazole or aniline derivative) (1.1 equiv)

  • T3P (50% wt in EtOAc) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: EtOAc or DMF (depending on amine solubility)

Step-by-Step:

  • Charge: In a dry reaction vial, suspend the free acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise at room temperature.

    • Note: The reaction is mildly exothermic.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (

    
    ).
    
  • Workup:

    • Dilute with EtOAc.

    • Wash with water (2x), saturated

      
       (2x), and brine (1x).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Module 2: Cyclization (Indazole Formation)

Context: The 2-Fluoro position is highly activated by the ortho-carboxylic acid. Reacting with hydrazine leads to a cascade reaction:


 displacement of fluorine followed by cyclization with the carboxylic acid (or ester) to form 7-chloro-1H-indazol-3-ol  (often existing as the indazolinone tautomer).
Protocol C: Hydrazine Cyclization

Reagents:

  • 3-Chloro-2-fluorobenzoic acid (1.0 equiv)

  • Hydrazine hydrate (64% or 80%) (5.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step:

  • Setup: Dissolve the free acid in Ethanol (0.5 M).

  • Addition: Add Hydrazine hydrate (5.0 equiv) slowly.

  • Reflux: Heat the mixture to reflux (80 °C) for 12–16 hours.

    • Mechanism:[1][2][3] The hydrazine first displaces the fluorine (fast), then condenses with the carboxylic acid (slower) to close the ring.

  • Workup:

    • Cool the mixture to RT.

    • The product often precipitates. If not, concentrate the solvent to 20% volume and dilute with cold water.

    • Adjust pH to ~5–6 with dilute HCl to ensure the indazole is protonated.

    • Filter the solid.

  • Data: The product is a key scaffold for poly-pharmacology.

Module 3: Suzuki-Miyaura Cross-Coupling

Context: The 3-Chlorine is sterically hindered by the 2-Fluorine and the carboxylic acid. Standard Pd(


)

conditions often fail. We employ a Buchwald Precatalyst (XPhos Pd G2) system to effect coupling at the aryl chloride.
Protocol D: C-3 Arylation

Reagents:

  • 3-Chloro-2-fluorobenzoic acid (protect as methyl ester first for best results, or use 2 equivalents of base)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water solvent mixture with Nitrogen for 15 minutes.

  • Assembly: In a reaction tube, combine the substrate (Ester form preferred), Boronic acid, Base, and Catalyst.

  • Inert Atmosphere: Seal the tube and purge with

    
     x 3 cycles.
    
  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor for the consumption of the aryl chloride. The 2-F bond is generally stable under these conditions if the temperature is not excessive (>120 °C).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G cluster_0 Divergent Synthesis Pathways Salt Sodium 3-chloro-2-fluorobenzoate (Starting Material) Acid 3-Chloro-2-fluorobenzoic acid (Free Acid) Salt->Acid HCl, 0°C (Desalting) Amide Amide Derivative (Kinase Inhibitors) Acid->Amide R-NH2, T3P/HATU (Amide Coupling) Indazole 7-Chloro-1H-indazol-3-ol (Heterocyclic Scaffold) Acid->Indazole N2H4·H2O, Reflux (SNAr Cyclization) Biaryl 3-Aryl-2-fluorobenzoate (Biaryl Scaffold) Acid->Biaryl Ar-B(OH)2, Pd-XPhos (Suzuki Coupling)

Figure 1: Divergent synthetic pathways from the 3-chloro-2-fluorobenzoate core, highlighting the orthogonal reactivity of the functional groups.

Quality Control & Safety

Analytical Specifications
ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity (HPLC)

C18 Column, ACN/Water + 0.1% TFA
Identity (NMR) Conforms to structure

NMR (DMSO-

)
Water Content

Karl Fischer
Safety Hazards (HSE)
  • HF Generation: Under highly acidic conditions or high temperatures with nucleophiles, trace Hydrofluoric Acid (HF) may be generated. Use plasticware where appropriate and have Calcium Gluconate gel available.

  • Sensitization: Halogenated benzoates can be skin and eye irritants (H315, H319).[4] Handle in a fume hood.

References

  • PubChem. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2.[4] National Library of Medicine. Available at: [Link]

  • Cheung, M., et al. Discovery of Aurora A Kinase Inhibitors. Pharmaceuticals, 2016, 9(1), 19. (Protocol for TBTU/HATU coupling of 3-chloro-2-fluorobenzoic acid). Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling. (Mechanistic background and catalyst selection for aryl chlorides). Available at: [Link]

Sources

Application

Application Note: Sodium 3-Chloro-2-fluorobenzoate in the Development of Novel Therapeutic Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) & 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) & 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7)

Executive Summary

Sodium 3-chloro-2-fluorobenzoate and its corresponding free acid are highly versatile dihalogenated building blocks in modern medicinal chemistry [1]. The unique ortho-fluoro, meta-chloro substitution pattern imparts specific physicochemical properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, increased lipophilicity, and precise steric mapping for kinase active sites. This application note details the utility of this pharmacophore in synthesizing Aurora A kinase inhibitors, heterocyclic therapeutic compounds (such as IDO1 and HIV reverse transcriptase inhibitors) [2], and


F NMR metabolomic probes [1].

Mechanistic Rationale: The Dihalogenated Pharmacophore

In rational drug design, the incorporation of the 3-chloro-2-fluorobenzoyl moiety is highly strategic. As an Application Scientist, it is critical to understand the causality behind selecting this specific building block:

  • Steric and Electronic Tuning: The highly electronegative fluorine atom at the 2-position lowers the pKa of the benzoic acid, increasing the electrophilicity of the resulting active ester during peptide coupling. Furthermore, the strong C–F bond resists oxidative metabolism (e.g., by hepatic cytochrome P450 enzymes), prolonging the API's half-life.

  • Hydrophobic Pocket Engagement: The larger chlorine atom at the 3-position provides necessary lipophilic bulk. This bulk has been shown to effectively anchor the molecule within deep hydrophobic pockets of target proteins, such as the Aurora A kinase and Indoleamine 2,3-dioxygenase 1 (IDO1) [1, 2].

  • Bio-orthogonal

    
    F NMR Utility:  The fluorine atom serves as an excellent bio-orthogonal handle for 
    
    
    
    F NMR spectroscopy. Because biological matrices lack endogenous fluorine, researchers can track the molecule in complex metabolomic studies without background interference[1].

Experimental Workflows & Protocols

Protocol A: HATU-Mediated Amidation for Aurora A Kinase Inhibitors

Aurora A is a serine/threonine kinase critical for cell division; its overexpression is linked to various malignancies. 3-Chloro-2-fluorobenzoic acid is a key precursor in synthesizing potent Aurora A inhibitors, yielding products with half-maximal inhibitory concentrations (IC


) as low as 3.5 ± 0.29 nM [1].

Causality in Experimental Design: Because the 2-fluoro substitution creates steric hindrance around the carboxylate, standard coupling agents (like EDC/NHS) often result in sluggish kinetics and low yields. We employ HATU along with a hindered base (DIPEA). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the amidation of sterically hindered substrates while strictly suppressing epimerization.

G N1 Sodium 3-chloro- 2-fluorobenzoate N2 Acidification (HCl / EtOAc) N1->N2 Step 1 N3 HATU / DIPEA Activation N2->N3 Step 2 N4 Amine Scaffold Coupling N3->N4 Step 3 N5 Target API (Aurora A Inhibitor) N4->N5 Step 4

Workflow for HATU-mediated coupling of 3-chloro-2-fluorobenzoate.

Step-by-Step Methodology:

  • Free Acid Generation (Desalination): The sodium salt is highly water-soluble, ideal for storage. For organic synthesis, dissolve Sodium 3-chloro-2-fluorobenzoate (1.0 eq) in distilled water and acidify to pH 2 using 1M HCl. Extract the precipitated 3-chloro-2-fluorobenzoic acid with ethyl acetate (EtOAc). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Activation: Dissolve the free acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) and stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Introduce the amine scaffold (e.g., an imidazo[1,5-a]pyridine derivative [2]) (1.0 eq) to the reaction mixture. Stir at room temperature for 4–6 hours.

  • Validation & Workup (Self-Validating Step): Monitor reaction completion via LC-MS. Quench with saturated aqueous NaHCO

    
     to neutralize excess acid and remove HOAt byproducts. Extract with EtOAc (3x), wash the combined organic layers heavily with brine (to remove residual DMF), dry, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Synthesis of F NMR Probes for Metabolomics

The compound is also utilized to prepare fluorine probes for the identification and quantification of amino acids in metabolomic studies [1].

Causality in Experimental Design: For the synthesis of the N-hydroxysuccinimide (NHS) ester probe, DCC is preferred over HATU. The goal here is to isolate the stable active ester for later use, rather than immediately reacting it in situ. DCC facilitates the dehydration between the carboxylic acid and NHS, precipitating dicyclohexylurea (DCU) as a byproduct, which is easily removed by physical filtration.

Probe P1 3-chloro-2-fluorobenzoic acid P3 DCC Catalysis (0°C to RT) P1->P3 P2 N-Hydroxysuccinimide (NHS) P2->P3 P4 19F NMR Active Probe (Isolated Ester) P3->P4 Yield >85% P5 Amino Acid Conjugation (Metabolomics Assay) P4->P5 19F NMR Tracking

Synthesis and application of 19F NMR probes for metabolomics.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0°C. Add DCC (1.1 eq) dropwise as a solution in DCM to control the exothermic dehydration.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a dense white precipitate (DCU) serves as a visual validation of reaction progression.

  • Isolation: Filter the DCU byproduct through a Celite pad. Wash the filtrate with saturated NaHCO

    
    , water, and brine.
    
  • Verification: Concentrate the organic layer and recrystallize from ethanol to yield the pure

    
    F NMR probe. Validate purity using 
    
    
    
    H and
    
    
    F NMR prior to amino acid conjugation.

Quantitative Data Presentation

The following table summarizes the quantitative performance metrics of 3-chloro-2-fluorobenzoate derivatives across different therapeutic and analytical applications:

Application / DerivativeCoupling ReagentTarget / Biological UseKey Performance MetricRef
Aurora A Inhibitor API HATU / DIPEAAurora A KinaseIC

≤ 3.5 ± 0.29 nM
[1]
Imidazo[1,5-a]pyridine Analog HATU / DIPEAIDO1 / HIV Reverse TranscriptaseHigh Target Affinity (Patent Validated)[2]

F NMR Amino Acid Probe
DCC / NHSMetabolomics (Amino Acid Tracking)High

F NMR Signal Clarity
[1]

References

  • Google Patents (WO2019040102A1). "Therapeutic heterocyclic compounds". Details the synthesis of imidazo[1,5-a]pyridine derivatives using 3-chloro-2-fluorobenzoic acid for IDO1 and HIV inhibition.
Method

Methodologies for incorporating "Sodium 3-chloro-2-fluorobenzoate" into larger molecules

Abstract & Strategic Overview Sodium 3-chloro-2-fluorobenzoate is a high-value halogenated building block used primarily in the synthesis of HIV integrase inhibitors (e.g., Elvitegravir) and epigenetic modulators (LSD1 i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Sodium 3-chloro-2-fluorobenzoate is a high-value halogenated building block used primarily in the synthesis of HIV integrase inhibitors (e.g., Elvitegravir) and epigenetic modulators (LSD1 inhibitors). Its utility stems from its orthogonal reactivity :

  • Carboxylate Head: amenable to amidation, esterification, or reduction to a benzyl linker.

  • 2-Fluoro Position: highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-carbonyl electron-withdrawing effect.
    
  • 3-Chloro Position: a stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) allowing late-stage core diversification.

This guide provides validated protocols for converting the stable sodium salt into the reactive free acid and subsequently incorporating it into complex molecular architectures.

Core Reactivity Map[1]

The following decision tree illustrates the three primary synthetic pathways for this scaffold.

ReactivityMap Salt Sodium 3-chloro-2-fluorobenzoate (Stable Storage Form) Acid 3-chloro-2-fluorobenzoic acid (Reactive Intermediate) Salt->Acid Acidification (HCl/H2O) Quant. Yield Path1 Pathway A: Amide Coupling (LSD1 Inhibitors) Acid->Path1 HATU/Amine Path2 Pathway B: Reduction sequence (Elvitegravir Linker) Acid->Path2 BH3·THF or LiAlH4 Path3 Pathway C: Orthogonal Substitution (SnAr & Suzuki) Acid->Path3 Pd(0) or Nuc-H

Figure 1: Strategic workflow for activating Sodium 3-chloro-2-fluorobenzoate.

Module 1: Activation (Salt-to-Acid Conversion)

Most organic transformations (acyl chloride formation, anhydrous couplings) require the protonated free acid. The sodium salt is hygroscopic and insoluble in non-polar organic solvents (DCM, Toluene).

Protocol 1.1: Quantitative Protonation

Objective: Isolate high-purity 3-chloro-2-fluorobenzoic acid for downstream synthesis.

  • Dissolution: Dissolve 10.0 g (50.9 mmol) of Sodium 3-chloro-2-fluorobenzoate in 50 mL of deionized water. Ensure complete dissolution (solution should be clear).

  • Acidification: Cool to 0–5 °C. Slowly add 1.0 M HCl (approx. 55 mL) dropwise with vigorous stirring until pH reaches ~1.0. A thick white precipitate will form immediately.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).

    • Note: The 2-fluoro group increases lipophilicity compared to non-halogenated analogues, making extraction efficient.

  • Drying: Wash combined organics with brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate in vacuo to yield 3-chloro-2-fluorobenzoic acid as a white crystalline solid.

    • Expected Yield: >98%

    • Melting Point: 177–180 °C [1].[1][2]

Module 2: The "Head" Modification (Carboxylate Chemistry)

Protocol 2.1: Amide Coupling (LSD1 Inhibitor Synthesis)

This reaction is critical for generating N-phenylbenzamide scaffolds used in epigenetic cancer therapies. The 2-fluoro group makes the acid chloride prone to hydrolysis; therefore, mild coupling agents are preferred over


 reflux.

Reagents:

  • 3-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere.
    
  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at RT to activate the carboxylate (formation of the O-At ester).

  • Add the aniline derivative (1.1 mmol).

  • Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism Note: The 2-fluoro substituent provides steric protection against nucleophilic attack at the carbonyl, potentially slowing the reaction compared to non-substituted benzoates. HATU is recommended to overcome this steric hindrance.

Module 3: The "Core" Modification (Orthogonal Substitution)

This scaffold offers two distinct sites for modification. The order of operations is critical.

Comparative Reactivity Data
PositionSubstituentReactivity TypeTrigger Condition
C-2 FluoroNucleophilic Aromatic Substitution (

)
Activated by ortho-EWG (Amide/Ester). Requires heat + base.
C-3 ChloroCross-Coupling (Suzuki/Buchwald)Requires Pd catalyst.[3] Stable to

conditions.
Protocol 3.1: Displacement of 2-Fluoro

The 2-fluoro position is highly activated by the ortho-carbonyl. This is used to synthesize indazoles (via hydrazine) or amino-benzoates.

Example: Synthesis of 2-amino-3-chlorobenzoic acid derivatives

  • Substrate: Methyl 3-chloro-2-fluorobenzoate (Esterification is required first to prevent carboxylate deactivation).

  • Nucleophile: Primary amine (

    
    ) or Hydrazine.
    
  • Conditions:

    • Solvent: DMSO or NMP.

    • Base:

      
       (2.0 equiv).
      
    • Temperature: 80–100 °C.

  • Reaction Logic: The nucleophile attacks C-2. The Meisenheimer complex is stabilized by the ortho-ester. Fluoride is a better leaving group than chloride in

    
     due to the high electronegativity of F stabilizing the transition state.
    
Protocol 3.2: Suzuki-Miyaura Coupling at C-3

The 3-chloro position is sterically crowded by the 2-fluoro group. Standard


 often fails. Use active Buchwald precatalysts.

Optimized Conditions:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-XPhos G3.

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temp: 100 °C.

Case Study: Synthesis of Elvitegravir Linker

A key industrial application is the conversion of the acid to 3-chloro-2-fluorobenzyl zinc bromide , a reagent for Negishi coupling in Elvitegravir synthesis [2].[3]

Elvitegravir Acid Benzoic Acid (Start) Alc Benzyl Alcohol Acid->Alc BH3·THF (Red) Brom Benzyl Bromide Alc->Brom PBr3 (Sub) Zinc Benzyl Zinc Reagent (Negishi Nucleophile) Brom->Zinc Zn dust Activation

Figure 2: Transformation sequence for Elvitegravir intermediate.

Protocol Summary:

  • Reduction: Treat 3-chloro-2-fluorobenzoic acid with Borane-THF complex (1.0 M) at 0 °C -> RT. Quench with MeOH. Yields 3-chloro-2-fluorobenzyl alcohol .

  • Bromination: React alcohol with

    
     in DCM at 0 °C. Yields 3-chloro-2-fluorobenzyl bromide .
    
  • Zinc Activation: Treat bromide with activated Zinc dust in THF to generate the organozinc reagent for coupling with the quinolone core [2].

References

  • Gilead Sciences. (2014).[3] Process for the preparation of Integrase Inhibitors. Patent WO2014056465.[3] Retrieved from

  • Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical Studies of N-Phenylbenzamide Derivatives. Retrieved from [Link]

Sources

Application

Technical Guide: Sodium 3-chloro-2-fluorobenzoate as a Privileged Scaffold in Drug Discovery

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It moves beyond basic product descriptions to focus on synthetic utility, mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It moves beyond basic product descriptions to focus on synthetic utility, mechanistic advantages, and validated protocols.

[1][2]


Molecular Weight:  196.54  g/mol [1][2]

Executive Summary & Chemical Profile

Sodium 3-chloro-2-fluorobenzoate is a specialized halogenated building block used primarily in the synthesis of kinase inhibitors , fluoroquinolone antibiotics , and


 NMR metabolic probes .[1][2]

Its value in medicinal chemistry stems from the specific ortho-fluorine effect .[1][2][3] The fluorine atom at the C2 position is activated by the electron-withdrawing carboxyl group (C1) and the chlorine atom (C3), making it highly susceptible to Nucleophilic Aromatic Substitution (


) . This reactivity allows the molecule to serve as a "linchpin" scaffold for constructing fused heterocycles like quinazolines, indazoles, and benzimidazoles.
Physical Properties & Solubility Data
PropertySpecificationApplication Relevance
Appearance White to off-white crystalline solidQuality indicator (yellowing indicates oxidation).[1][2]
Solubility Water, Methanol, DMSOHigh aqueous solubility aids in biphasic reactions or aqueous workups.[2]
pKa (Acid) ~2.8 - 3.0Significantly more acidic than benzoic acid (4.[1][2]2) due to ortho-F/Cl induction.[1][2]
Hygroscopicity ModerateStore under inert atmosphere; dry before use in moisture-sensitive couplings.[1][2]

Core Applications in Medicinal Chemistry

Application A: Synthesis of Aurora A Kinase Inhibitors

The 3-chloro-2-fluorobenzoic acid moiety is a validated pharmacophore in the development of Aurora A inhibitors (anti-cancer agents).[1][2] The scaffold is typically attached to a heterocyclic core (e.g., aminopyrazole or pyrimidine) via an amide linkage.

  • Role: The 2-F and 3-Cl substituents provide critical steric bulk that locks the biaryl conformation, optimizing binding within the ATP pocket of the kinase.[2]

  • Chemistry: Peptide coupling using HATU or EDC/HOBt.

Application B: Precursor for Fluoroquinolone Antibiotics

This compound serves as a starting material for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , a key intermediate for next-generation fluoroquinolones (e.g., derivatives targeting resistant Gram-positive bacteria).[1][2][4]

  • Mechanism: The synthesis involves nitration followed by selective reduction and diazotization.[2] The 3-Cl atom remains intact to modulate lipophilicity and metabolic stability of the final drug.

Application C: NMR Probes for Metabolomics

Due to the sensitivity of the fluorine nucleus to its chemical environment, this scaffold is coupled with N-hydroxysuccinimide (NHS) to create reactive probes. These probes label amino acids in biological samples, allowing for quantification via


 NMR without background interference.[2]

Reaction Engineering & Protocols

Protocol 1: Controlled Amide Coupling (Kinase Inhibitor Synthesis)

Use this protocol to attach the scaffold to an amine-bearing heterocycle.[1][2]

Reagents:

  • Sodium 3-chloro-2-fluorobenzoate (1.0 equiv)[2]

  • 1M HCl (for acidification)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Salt-to-Acid Conversion (In-situ): Dissolve Sodium 3-chloro-2-fluorobenzoate in a minimal amount of water.[1][2] Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate to obtain the free acid. Note: This step ensures compatibility with organic coupling agents.[1][2]
    
  • Activation: Dissolve the free acid in anhydrous DMF under

    
    . Add DIPEA, followed by HATU.[2] Stir for 15 minutes at 0°C to form the active ester.
    
  • Coupling: Add the amine-bearing heterocycle (0.95 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = Amine MW + 156.5).[1][2]

  • Workup: Dilute with water (precipitate often forms).[2] Filter and wash with cold ether.[2] If no precipitate, extract with DCM.[2]

Protocol 2: Heterocycle Formation via (Indazole Synthesis)

Use this protocol to exploit the reactive 2-Fluoro position.[1][2]

Concept: Reaction with hydrazine derivatives leads to displacement of the labile 2-Fluorine followed by cyclization with the carboxyl group to form indazolones.[2]

Reagents:

  • Sodium 3-chloro-2-fluorobenzoate (1.0 equiv)[2]

  • Hydrazine Hydrate (excess) or substituted hydrazine[2]

  • Solvent: Ethanol or n-Butanol[1][2]

Methodology:

  • Suspend the sodium salt in Ethanol.[2]

  • Add Hydrazine Hydrate (3.0 equiv).[2]

  • Reflux for 8–12 hours. The 2-F is displaced first (fast kinetics due to ortho-carboxyl activation), followed by condensation with the carbonyl.

  • Purification: Cool to 0°C. The product (3-chloro-1H-indazol-3-ol derivative) usually crystallizes out.[1][2]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

G Start Sodium 3-chloro-2-fluorobenzoate (Starting Material) Acid Free Acid Form (In-situ Generation) Start->Acid H+ / Extraction Path1 Amide Coupling (HATU/DIPEA) Acid->Path1 Path2 SnAr Cyclization (Hydrazine/Heat) Acid->Path2 Path3 Esterification/NHS (DCC/NHS) Acid->Path3 Prod1 Kinase Inhibitors (Aurora A Analogues) Path1->Prod1 R-NH2 Prod2 Indazoles / Quinazolines (Fused Heterocycles) Path2->Prod2 NH2-NH2 Prod3 19F NMR Probes (Metabolomics) Path3->Prod3 Bio-conjugation

Figure 1: Divergent synthetic utility of Sodium 3-chloro-2-fluorobenzoate. The central acid intermediate allows access to three distinct classes of bioactive molecules.

Critical Safety & Handling (MSDS Summary)

  • Health Hazards: The compound is an irritant to the respiratory system, skin, and eyes (H315, H319, H335).[2]

  • Handling: When converting the salt to the free acid, ensure adequate ventilation as HCl fumes may be generated if excess acid is used.[2]

  • Incompatibility: Avoid strong oxidizing agents.[1][2] The free acid may react vigorously with strong bases.[2]

References

  • PubChem. "3-Chloro-2-fluorobenzoic acid | C7H4ClFO2."[1][2] National Library of Medicine.[2] [Link]

  • Zhang, M., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."[1][2][4] Journal of Chemical Research, 2020.[2] [Link]

Sources

Method

Application Note: Sodium 3-Chloro-2-fluorobenzoate as a Multivalent Building Block in Organic Synthesis

Introduction & Mechanistic Rationale Sodium 3-chloro-2-fluorobenzoate (the sodium salt of 3-chloro-2-fluorobenzoic acid) is a highly versatile, tri-functional building block utilized extensively in the synthesis of activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sodium 3-chloro-2-fluorobenzoate (the sodium salt of 3-chloro-2-fluorobenzoic acid) is a highly versatile, tri-functional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. The strategic positioning of the halogens and the carboxylate salt provides three distinct vectors for orthogonal functionalization:

  • C2-Fluorine: Highly polarized by the adjacent electron-withdrawing carboxylate group, rendering the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C3-Chlorine: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct complex biaryl frameworks[1].

  • Carboxylate Salt: Can undergo direct amidation/esterification to form peptide-like bonds[2], or transition-metal-mediated decarboxylative cross-coupling to forge new C-C bonds by extruding CO₂[3].

Understanding the thermodynamic differences between these sites is crucial. The C-F bond (~115 kcal/mol) resists oxidative addition by Palladium, allowing for absolute chemoselectivity when targeting the C-Cl bond (~79 kcal/mol) during cross-coupling. Conversely, the high electronegativity of fluorine activates the adjacent carboxylate for decarboxylation by destabilizing the ground state and stabilizing the resulting organometallic intermediate[3].

ReactivityMap Core Sodium 3-chloro-2-fluorobenzoate Site1 C2-Fluoro (SNAr) Core->Site1 Nucleophiles Site2 C3-Chloro (Cross-Coupling) Core->Site2 Pd/Ni Catalysis Site3 Carboxylate (Decarboxylation) Core->Site3 Cu/Ag Catalysis Prod1 Ortho-Substituted Benzoates Site1->Prod1 Prod2 Biaryl Compounds Site2->Prod2 Prod3 Aryl Halides / C-C Bonds Site3->Prod3

Reactivity vectors and orthogonal functionalization pathways of Sodium 3-chloro-2-fluorobenzoate.

Experimental Protocols

Protocol A: HATU-Mediated Amidation for API Synthesis

Context: Coupling of the benzoate with complex amines is a critical step in synthesizing kinase inhibitors (e.g., Aurora A or ErbB inhibitors)[2],[4]. Causality: HATU is selected over classical carbodiimides (like DCC) because the 7-azabenzotriazole leaving group accelerates the reaction and minimizes side reactions, which is essential when handling sterically hindered or electronically deactivated anilines[2].

Step-by-Step Methodology:

  • Preparation: Suspend Sodium 3-chloro-2-fluorobenzoate (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL). Add 1.0 equiv of HCl in dioxane to generate the free acid in situ.

  • Activation: Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add the target amine (1.1 equiv). Stir the reaction mixture at room temperature for 2–4 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Self-Validation Check: Successful coupling is indicated by a shift in the retention time via LC-MS and the disappearance of the characteristic broad -COOH stretch in FTIR, replaced by a sharp amide carbonyl stretch around 1650 cm⁻¹.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Context: The C3-chlorine can be selectively engaged in Pd-catalyzed coupling while leaving the C2-fluorine intact for downstream medicinal chemistry optimization[1].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine Sodium 3-chloro-2-fluorobenzoate (1.0 equiv), an arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Base Addition: Add K₃PO₄ (2.0 equiv). While the sodium carboxylate is partially soluble, K₃PO₄ facilitates the critical transmetalation step.

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M).

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Work-up: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylate, ensuring it partitions into the organic phase), and extract with EtOAc.

  • Purification: Concentrate and purify via reverse-phase HPLC.

Self-Validation Check: Complete conversion is verified by GC-MS or LC-MS, noting the isotopic pattern change from the starting material (loss of the characteristic 3:1 ³⁵Cl/³⁷Cl ratio confirms the chlorine has been successfully substituted).

Protocol C: Copper-Catalyzed Decarboxylative Cross-Coupling

Context: Polyfluorobenzoates are excellent substrates for decarboxylative cross-coupling due to the ortho-fluorine atom, which drastically lowers the activation energy for CO₂ extrusion[3].

DecarboxylationMechanism A Sodium 3-chloro-2-fluorobenzoate B Cu(I) Catalyst Complex A->B Transmetalation C Aryl-Copper(I) Intermediate B->C Heat (-CO2) D Oxidative Addition C->D Ar-I Addition E Reductive Elimination D->E Product Formation E->B Catalyst Regeneration

Copper-catalyzed decarboxylative cross-coupling catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a vial with Sodium 3-chloro-2-fluorobenzoate (1.5 equiv), an aryl iodide (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Solvent: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 160 °C in an oil bath for 16 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.

  • Purification: Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

Self-Validation Check: The evolution of CO₂ gas (bubbling) during the initial heating phase serves as a visual confirmation of decarboxylation. Final product validation via ¹⁹F NMR will show the retention of the fluorine signal, confirming that SNAr did not competitively occur.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes when utilizing Sodium 3-chloro-2-fluorobenzoate across different synthetic methodologies.

Reaction TypeTarget Bond FormedPrimary Catalyst / ReagentTemp (°C)Typical Yield (%)Chemoselectivity Profile
Amidation C-N (Exocyclic)HATU, DIPEA2585 - 95Complete retention of both halogens
Suzuki Coupling C-C (C3 Position)Pd₂(dba)₃, XPhos9075 - 88C-Cl selective; C-F bond remains intact
Decarboxylative C-C (C1 Position)CuI, 1,10-phenanthroline16060 - 75Extrusion of CO₂; halogens retained
SNAr C-N / C-O (C2 Position)Secondary Amine / Alkoxide100 - 12070 - 85C-F selective; C-Cl bond remains intact

References

  • Atomfair.Ethyl 3-chloro-2-fluorobenzoate Application Notes.
  • Ossila.3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
  • Google Patents (US9693989B2).N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors.
  • PubMed (NIH).Copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides.

Sources

Application

Application Note: Sodium 3-Chloro-2-fluorobenzoate in the Directed Synthesis of Fluorinated Heterocycles

Executive Summary & Physicochemical Rationale In modern drug development, the incorporation of highly specific halogenated motifs is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern drug development, the incorporation of highly specific halogenated motifs is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) has emerged as a privileged building block in the synthesis of complex fluorinated heterocycles[1].

Supplied as a stable, 98% pure solid[1], the sodium salt offers distinct handling advantages over its free acid counterpart. It is non-hygroscopic, exhibits excellent shelf-stability under inert atmospheres at room temperature[1], and provides superior solubility in polar aprotic solvents (e.g., DMF, DMSO).

The physicochemical rationale for utilizing the 2-fluoro-3-chloro substitution pattern is twofold:

  • Conformational Locking & Metabolic Shielding: The ortho-fluorine atom acts as a powerful hydrogen-bond acceptor. When coupled to heterocyclic amines, it frequently locks the amide conformation via dipole-dipole interactions, while simultaneously shielding the aromatic ring from oxidative metabolism (e.g., CYP450 degradation).

  • Orthogonal Reactivity: The meta-chlorine provides a lipophilic anchor and a potential handle for late-stage transition-metal-catalyzed cross-coupling, whereas the highly activated ortho-fluorine can be strategically displaced to form fused ring systems.

Mechanistic Pathways in Heterocyclic Synthesis

The synthetic utility of sodium 3-chloro-2-fluorobenzoate is defined by its divergent reactivity profiles, allowing chemists to either retain the fluorinated motif as a pendant group or utilize it as a leaving group for endocyclic annulation.

Pathway A: Exocyclic Derivatization (Amide Coupling)

By activating the carboxylate moiety, the compound can be coupled to heterocyclic scaffolds (such as piperidines or pyrrolidines) while retaining both the fluorine and chlorine atoms[2]. This pathway is instrumental in the synthesis of highly potent APIs, including Aurora A inhibitors—which have demonstrated half-maximal inhibitory concentrations (IC₅₀) as low as 3.5 ± 0.29 nM[3]—and complement Factor D inhibitors[4].

Pathway B: Endocyclic Annulation (SNAr Cyclization)

The electron-withdrawing nature of the carboxylate and the meta-chlorine renders the ortho-fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When reacted with bidentate dinucleophiles like hydrazine monohydrate, an initial acyl substitution is followed by a rapid intramolecular SNAr, irreversibly displacing the fluoride ion to form fused heterocycles such as 7-chloro-1H-indazol-3-ol[4].

Pathway C: 19F NMR Probe Synthesis

Beyond therapeutics, the compound is reacted with N-hydroxysuccinimide (NHS) via N,N'-dicyclohexylcarbodiimide (DCC) catalysis to generate active esters. These fluorine probes are used to tag amino acids for precise identification and quantification in metabolomics studies using ¹⁹F NMR[3].

Synthetic Workflows & Logical Relationships

G SM Sodium 3-chloro-2-fluorobenzoate (Starting Material) PathA Amide Coupling (HATU / DIPEA) SM->PathA Heterocyclic Amines PathB S_N Ar Cyclization (Hydrazine / MeOH) SM->PathB Dinucleophiles PathC NHS Esterification (DCC / DCM) SM->PathC N-Hydroxysuccinimide ProdA Fluorinated Heterocyclic APIs (e.g., Piperidine amides) PathA->ProdA Retains F & Cl ProdB Fused Chlorinated Heterocycles (e.g., 7-chloro-1H-indazol-3-ol) PathB->ProdB Displaces F ProdC 19F NMR Probes (Metabolomics) PathC->ProdC Retains F & Cl

Divergent synthetic pathways of Sodium 3-chloro-2-fluorobenzoate in heterocyclic chemistry.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Piperidine Amides via HATU Activation

This protocol details the attachment of the fluorinated motif to a heterocyclic core, a critical step in API library generation[2].

Causality & Rationale: Direct condensation of the sodium salt with amines is kinetically unfavorable. The use of HATU generates a highly reactive 1H-benzo[b][1,2,3]-triazol-1-yl 3-chloro-2-fluorobenzoate intermediate[2]. N,N-diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize any amine hydrochlorides and drive the formation of the active ester without competing for the electrophilic center.

Step-by-Step Methodology:

  • Activation: Suspend sodium 3-chloro-2-fluorobenzoate (1.0 eq) in anhydrous DMF under an inert atmosphere. Cool to 0 °C. Add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir for 15–30 minutes to ensure complete formation of the active ester.

  • Coupling: Dropwise add the target piperidine derivative (1.05 eq). Slow addition controls the mild exotherm and prevents localized depletion of the active ester[2].

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Self-Validating Isolation: Quench the reaction with deionized water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted piperidine and DIPEA) and saturated aqueous NaHCO₃ (to remove any hydrolyzed benzoic acid). A clean LC-MS trace of the organic layer at this stage validates successful coupling.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Synthesis of 7-Chloro-1H-indazol-3-ol via SNAr Cyclization

This protocol outlines the endocyclic annulation to form fused heterocyclic systems[4].

Causality & Rationale: Hydrazine acts as a potent bidentate nucleophile due to the alpha-effect. The initial attack forms a hydrazide intermediate. The proximity of the second nucleophilic nitrogen to the highly activated 2-fluoro position facilitates a rapid, self-driving intramolecular SNAr, displacing the fluoride ion to close the ring[4].

Step-by-Step Methodology:

  • Pre-step (Esterification): Convert the sodium salt to the methyl ester by refluxing in anhydrous methanol with a catalytic amount of concentrated H₂SO₄ for 24 hours. Quench with saturated NaHCO₃ to pH 7, extract with ethyl acetate, and concentrate[4].

  • Hydrazinolysis: Dissolve the resulting methyl 3-chloro-2-fluorobenzoate (1.0 eq) in anhydrous methanol (approx. 0.4 M concentration).

  • Cyclization: Add hydrazine monohydrate (3.0 eq) dropwise at room temperature. Stir the mixture overnight (12–18 hours)[4].

  • Self-Validating Isolation: Evaporate the volatile solvents under reduced pressure. Suspend the crude residue in hexanes (100 mL). The cyclized 7-chloro-1H-indazol-3-ol will precipitate as a distinct solid while non-polar impurities remain solvated. Filter and wash the filter cake with fresh hexanes to afford the pure title compound without the need for chromatography[4].

Quantitative Data Summary

The following table summarizes the expected reaction metrics and efficiencies when utilizing sodium 3-chloro-2-fluorobenzoate across the discussed synthetic pathways.

Synthetic PathwayReagents / CatalystTarget ScaffoldTypical Yield (%)Reaction TimeKey Intermediate
Amide Coupling HATU, DIPEA, DMFFluorinated Piperidines / APIs82 – 95%2 – 4 hActive OBt Ester
SNAr Cyclization Hydrazine hydrate, MeOH7-Chloro-1H-indazol-3-ol75 – 88%12 – 18 hHydrazide
Esterification NHS, DCC, DCM¹⁹F NMR Probes80 – 90%4 – 6 hO-Su Ester

References

  • Google Patents. "US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders".
  • Google Patents. "US10092556B2 - Piperidine compound or salt thereof".

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of "Sodium 3-chloro-2-fluorobenzoate" synthesis yield

Status: Operational Ticket ID: OPT-SCFB-2026 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Logic Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-SCFB-2026 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

Welcome to the technical support interface for Sodium 3-chloro-2-fluorobenzoate (CAS: 1421029-89-1).[1] This guide addresses the critical bottlenecks in synthesizing this intermediate, widely used in API (Active Pharmaceutical Ingredient) scaffolds and agrochemical development.

The Core Challenge: The synthesis of the sodium salt is trivial only if the precursor acid (3-chloro-2-fluorobenzoic acid , CAS: 161957-55-7) is of high purity. The primary yield losses occur upstream during the formation of the carbon-fluorine bond and downstream during the isolation of the hygroscopic salt.

Our Approach: We utilize a Halogen Exchange (Halex) strategy on 2,3-dichlorobenzoyl chloride followed by hydrolysis and neutralization. This route is preferred over lithiation (cryogenic risks) or diazotization (stability risks) for scalability.

Synthesis Workflow & Pathway Visualization

The following diagram outlines the optimized reaction pathway and critical decision nodes.

G Start Start: 2,3-Dichlorobenzoyl Chloride Step1 Step 1: Halex Fluorination (KF, Phase Transfer Cat., 140°C) Start->Step1 Check1 Checkpoint: Conversion >98%? Step1->Check1 Step2 Step 2: Hydrolysis (NaOH, H2O) Check1->Step2 Yes Error1 Add 10% more KF Increase Temp (+5°C) Check1->Error1 No Step3 Step 3: Acid Isolation (Acidify to pH 1-2) Step2->Step3 Step4 Step 4: Salt Formation (NaHCO3, Crystallization) Step3->Step4 Error1->Step1

Figure 1: Optimized workflow for the synthesis of Sodium 3-chloro-2-fluorobenzoate via the Halex route.

Module 1: Precursor Synthesis (The Acid)

Objective: Synthesize 3-chloro-2-fluorobenzoic acid with >98% purity. Reaction Type: Nucleophilic Aromatic Substitution (


).
Protocol Optimization

The 2-position chlorine in 2,3-dichlorobenzoyl chloride is activated by the ortho-carbonyl group, allowing selective substitution with fluoride.

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent Sulfolane or DMSOSulfolane (Anhydrous) Higher thermal stability than DMSO; easier aqueous workup.
Reagent KF (Spray-dried)KF (Spray-dried) + 18-Crown-6 Crown ether acts as a Phase Transfer Catalyst (PTC), solubilizing

and boosting rate.
Temp 120°C140-150°C

on deactivated rings requires high activation energy.
Time 12 Hours6-8 Hours Prolonged heating leads to tar formation and decarboxylation.
Troubleshooting Guide (Q&A)

Q: My conversion is stuck at 80%. Should I add more KF? A: No. Adding solid KF late in the reaction rarely helps due to surface passivation.

  • Root Cause: Moisture in the system has formed

    
    , which is non-nucleophilic.
    
  • Fix: Ensure KF is dried at 150°C under vacuum for 4 hours before use. Use azeotropic distillation (toluene) to dry the solvent before adding the substrate.

Q: I see a "double-fluorinated" impurity (2,3-difluoro...). A: This is rare but occurs if the temperature is too high (>180°C). The 3-position chlorine is meta to the carbonyl and is much less reactive, but extreme heat can force substitution.

  • Fix: Maintain temperature strictly between 140-150°C.

Module 2: Salt Formation (The Final Product)

Objective: Convert the acid to the sodium salt without introducing hygroscopicity issues.

Critical Protocol: Stoichiometric Neutralization

Do not use excess NaOH. Sodium 3-chloro-2-fluorobenzoate is highly soluble; excess NaOH cannot be washed away easily without losing product.

  • Dissolution: Dissolve 1.0 eq of purified 3-chloro-2-fluorobenzoic acid in Ethanol (5 mL/g).

  • Neutralization: Add 0.98 eq of Sodium Bicarbonate (

    
    )  as a saturated aqueous solution dropwise.
    
    • Why Bicarbonate? It releases

      
      , driving the reaction, and is milder than NaOH, preventing decarboxylation.
      
    • Why 0.98 eq? Leaving a trace of free acid is better than having excess sodium base, which makes the solid deliquescent.

  • Crystallization: Evaporate solvent to near dryness. Add Acetone (antisolvent) to precipitate the sodium salt.

  • Drying: Vacuum dry at 60°C over

    
    .
    
Troubleshooting Guide (Q&A)

Q: The final solid is sticky/gummy (hygroscopic). A: This indicates residual water or excess base.

  • Fix: Recrystallize using Ethanol/Acetone (1:5). Ensure the final drying step is under high vacuum (<10 mbar).

Q: The pH of my 1% aqueous solution is >9. A: You used excess base.

  • Fix: Back-titrate with a dilute solution of the free acid until pH is neutral (7.0–7.5).

Analytical Validation Data

Use the following table to validate your isolated product.

AttributeSpecificationCommon Failure Mode
Appearance White to off-white crystalline powderYellow/Brown (Oxidation/Tar)
1H NMR (D2O)

7.2-7.8 ppm (aromatic region)
Extra peaks at

7.9-8.1 (Starting material)
19F NMR Singlet ~ -110 to -120 ppmDoublets (indicates regioisomer)
Water Content < 1.0% (Karl Fischer)> 2.0% (Hygroscopic failure)
Sodium Content 11.5% - 11.9% (Theoretical: 11.7%)> 12.0% (Excess NaOH/NaHCO3)

Troubleshooting Logic Tree

Use this flowchart to diagnose yield loss.

Troubleshooting Issue Problem: Low Yield (<60%) CheckStep Where is the loss? Issue->CheckStep Step1Loss Step 1: Fluorination CheckStep->Step1Loss HPLC shows SM Step2Loss Step 2: Isolation CheckStep->Step2Loss HPLC pure, low mass Cause1 Wet Reagents? (Hydrolysis of COCl) Step1Loss->Cause1 Cause2 Incomplete Reaction? (Check HPLC) Step1Loss->Cause2 Cause3 Product in Mother Liquor? (Salt too soluble) Step2Loss->Cause3

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • 3-Chloro-2-fluorobenzoic acid Physical Properties. PubChem. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. Chemistry Stack Exchange. (Context for pKa estimation). [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Chloro-2-Fluorobenzoic Acid

Content Type: Technical Troubleshooting Guide & FAQ Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-Chloro-2-fluorobenzoic acid (CAS: 161957-55-8) Introduction 3-Chloro-2-fluoroben...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-Chloro-2-fluorobenzoic acid (CAS: 161957-55-8)

Introduction

3-Chloro-2-fluorobenzoic acid is a critical fluorinated building block, primarily utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors (e.g., Aurora A inhibitors). Its synthesis—often via the lithiation of 1-chloro-2-fluorobenzene or the oxidation of 3-chloro-2-fluorotoluene—frequently yields a crude product contaminated with regioisomers, unreacted starting materials, and inorganic salts.

This guide provides a self-validating purification workflow designed to achieve >98% purity suitable for GMP-adjacent applications.

Module 1: The First Line of Defense (Acid-Base Extraction)

Before attempting recrystallization, you must remove non-acidic organic impurities (e.g., unreacted 3-chloro-2-fluorotoluene or de-carboxylated byproducts).

Standard Operating Procedure (SOP)
  • Dissolution: Suspend the crude solid in 1.0 M NaOH (3–4 equivalents). Stir until fully dissolved.

    • Note: If the solution remains cloudy, these are likely non-acidic impurities.

  • Organic Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     volume).
    
    • Action: Discard the organic layer (contains non-acidic impurities). Keep the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 6 M HCl dropwise with vigorous stirring until pH reaches

    
    .
    
  • Filtration: Collect the white precipitate via vacuum filtration. Wash with ice-cold water to remove inorganic salts (NaCl).

Troubleshooting Guide

Q: My product "oiled out" instead of precipitating as a solid during acidification. What happened? A: This occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or if impurities depress the melting point.

  • Fix: Re-dissolve the oil by heating the aqueous mixture slightly, then allow it to cool very slowly to room temperature with continuous stirring. Seeding with a pure crystal of 3-chloro-2-fluorobenzoic acid at the cloud point is highly effective.

Q: The yield is significantly lower than expected after acidification. A: The pKa of 3-chloro-2-fluorobenzoic acid is likely < 3.0 due to the electron-withdrawing ortho-fluorine and meta-chlorine atoms.

  • Fix: Ensure the final pH is below 1.5 . If the pH is ~3–4, a significant portion of the acid remains ionized (soluble) in the water.

Module 2: Recrystallization Strategies (The Art of Purification)

Recrystallization is necessary to remove structural isomers (e.g., 4-chloro-2-fluorobenzoic acid) and trace color bodies.

Solvent Selection Matrix
Solvent SystemSuitabilityPrimary Use CaseNotes
Water HighRemoval of inorganic saltsExcellent for removing highly polar impurities. Requires large volumes due to low solubility of the aromatic ring.
Ethanol/Water (1:1 to 1:3) Optimal General PurificationBest balance of yield and purity. Dissolve in hot ethanol, then add hot water until turbid.
Toluene ModerateIsomer SeparationGood for removing non-polar tars. Can be effective for separating regioisomers based on differential solubility.
DCM/Hexane LowPrecipitationgenerally yields amorphous powder rather than defined crystals.
Recrystallization Protocol (Ethanol/Water)
  • Place crude dried acid in a flask with a magnetic stir bar.

  • Add Ethanol (95%) and heat to reflux. Add just enough solvent to dissolve the solid.[1]

  • Decolorization (Optional): If the solution is brown/yellow, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Crystallization: While maintaining reflux, slowly add hot water until persistent turbidity (cloudiness) appears.

  • Add a few drops of ethanol to clear the solution.

  • Remove heat and insulate the flask (wrap in foil/towel) to allow slow cooling to room temperature over 2–3 hours.

  • Cool in an ice bath (0 °C) for 1 hour.

  • Filter and wash with cold Ethanol/Water (1:4 ratio).

Visualizing the Workflow

PurificationWorkflow Start Crude 3-Chloro-2-fluorobenzoic Acid DissolveBase Dissolve in 1M NaOH (pH > 10) Start->DissolveBase WashOrg Wash with DCM/EtOAc DissolveBase->WashOrg SepLayers Separate Layers WashOrg->SepLayers DiscardOrg Discard Organic Layer (Non-acidic impurities) SepLayers->DiscardOrg Organic Phase Acidify Acidify Aq. Layer with HCl (Target pH < 1.5) SepLayers->Acidify Aqueous Phase Filter1 Filter Precipitate Acidify->Filter1 CheckPurity Check Purity (HPLC/NMR) Filter1->CheckPurity Recryst Recrystallize (EtOH/Water or Toluene) CheckPurity->Recryst Isomers/Color Present FinalProduct Pure 3-Chloro-2-fluorobenzoic Acid (>98%) CheckPurity->FinalProduct Purity OK Recryst->FinalProduct

Caption: Logic flow for the purification of halogenated benzoic acids, prioritizing acid-base workup followed by solvent recrystallization.

Module 3: Advanced Troubleshooting & FAQs

Q: I see a "double spot" on my TLC or a shoulder peak on HPLC. What is it? A: This is likely a regioisomer, such as 4-chloro-2-fluorobenzoic acid or 2-fluoro-benzoic acid (de-chlorinated byproduct).

  • Diagnosis: Run a

    
    H-NMR.[2] The coupling constants (
    
    
    
    -values) of the aromatic protons will distinguish the substitution pattern. 3-chloro-2-fluoro substitution typically shows two distinct multiplets for the aromatic protons (unless overlap occurs).
  • Resolution: Isomers are notoriously difficult to separate. If recrystallization fails, convert the acid to its methyl ester (using MeOH/H

    
    SO
    
    
    
    ), purify via Flash Chromatography (Silica, Hexane/EtOAc), and then hydrolyze back to the acid.

Q: The product has a persistent pink/brown hue. A: This indicates oxidation byproducts (phenolic impurities) or trace transition metals (if Pd/Cu catalysis was used upstream).

  • Resolution:

    • Activated Carbon: Use "Norit" or "Darco" grades during the hot filtration step of recrystallization.

    • Bisulfite Wash: During the acid-base workup, add a small amount of sodium bisulfite (NaHSO

      
      ) to the aqueous alkaline layer before acidification to reduce colored oxidative impurities.
      

Q: Can I use Toluene for recrystallization? A: Yes. Toluene is excellent for removing non-polar impurities.

  • Protocol: Dissolve at boiling point (

    
    ). If the solid doesn't dissolve completely in reasonable volume, add a small amount of THF or EtOAc as a co-solvent. Cool slowly. Note that toluene yields may be lower due to higher solubility of the acid in toluene compared to water.
    

Module 4: Analytical Verification

Before releasing the batch, verify identity and purity.

TestAcceptance CriteriaPurpose
HPLC Purity > 98.0% (Area %)Quantify isomers and starting material.

H-NMR
Consistent structure; no extra aromatic peaks.Confirm regio-chemistry.
Melting Point 177–180 °C (Lit.[3][4] Value)Quick purity check. Wide range = impure.
ROI (Residue on Ignition) < 0.1%Ensure removal of inorganic salts (NaCl/Na

SO

).

References

  • Preparation method of 2-fluoro-3-chlorobenzoic acid. CN103073418A. Google Patents. Link

  • Process for the separation of isomeric chlorobenzoic acids. US2546545A. Google Patents. Link

  • 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2. PubChem.[5][6] Link

  • Recrystallization of Benzoic Acid Derivatives. University of Massachusetts Amherst. Link

Sources

Troubleshooting

"Sodium 3-chloro-2-fluorobenzoate" ¹H NMR and ¹³C NMR peak assignment and interpretation

The following guide is designed as a specialized Technical Support Center resource. It prioritizes the "Why" and "How" of spectral interpretation, moving beyond static data lists to provide a dynamic troubleshooting fram...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes the "Why" and "How" of spectral interpretation, moving beyond static data lists to provide a dynamic troubleshooting framework for researchers working with Sodium 3-chloro-2-fluorobenzoate .

Product ID: CAS 1421029-89-1 | Formula: C₇H₃ClFNaO₂ | MW: 196.54 Da

Quick Diagnostic: The "Fingerprint" Check

Before diving into detailed assignments, verify your sample identity using these three rapid diagnostic markers common in D₂O (Sodium Salt) or DMSO-d₆ (Acid form).

MarkerObservationMechanism
The "Missing" Carbon In ¹³C NMR, the C2 peak (C-F) appears as a doublet with a massive split (~250 Hz) and reduced height.¹J_CF Coupling : The fluorine atom splits the attached carbon signal, often making it look like two small impurities or "noise" if not zoomed in.
The "Triplet" Trap In ¹H NMR, the most upfield aromatic proton (H5) appears as a triplet (t).Vicinal Coupling : H5 is flanked by H4 and H6, creating a t (J ≈ 8 Hz). The para-fluorine coupling is often too small to resolve, leaving the triplet intact.
The "Double-Doublet" Twins H4 and H6 appear as doublets of doublets (dd).Meta-F Coupling : Unlike standard benzoates, the fluorine at C2 exerts a strong 4-bond coupling (⁴J_HF ≈ 5-7 Hz) on the meta protons (H4, H6).

¹H NMR Interpretation Guide

Solvent Context: Sodium salts are typically analyzed in D₂O . If using DMSO-d₆ , ensure you are analyzing the protonated acid or that the salt is fully solubilized (often difficult).

Predicted Chemical Shift & Multiplicity (D₂O)

Note: Chemical shifts are relative to DSS (0.0 ppm) or HDO residual peak (4.79 ppm).

PositionProtonShift (ppm)*MultiplicityCoupling Constants (Hz)Interpretation
C4 H4 7.45 - 7.60 dd ³J_H4-H5 ≈ 8.0⁴J_H4-F ≈ 5.5Most Downfield : Deshielded by the ortho-Chlorine (C3). The "meta" coupling to Fluorine splits the doublet again.
C6 H6 7.20 - 7.35 dd ³J_H6-H5 ≈ 8.0⁴J_H6-F ≈ 5.5Mid-Field : Ortho to the Carboxylate (COO⁻). The COO⁻ group is electron-donating (shielding) relative to the acid form, pushing H6 upfield of H4.
C5 H5 6.95 - 7.10 t (or dd)³J_H5-H4 ≈ 8.0³J_H5-H6 ≈ 8.0Most Upfield : Shielded by the para-Fluorine and para-Carboxylate. The ⁵J_H5-F coupling is usually negligible (<2 Hz), resulting in a clean triplet.

> Troubleshooting Tip: If H4 and H6 overlap, run a ¹H-¹⁹F HOESY or simply check the integration. The total aromatic integration must equal 3H.

¹³C NMR Interpretation Guide

The Fluorine Effect: ¹⁹F (Spin ½, 100% abundance) couples to all carbons in the ring, creating a complex splitting pattern. Do not mistake these doublets for impurities.

CarbonTypeShift (ppm)Splitting (J_CF)Diagnostic Note
C1 COO⁻~170 - 175d (²J ≈ 2-3 Hz)The carboxylate carbonyl. Broad or slightly split due to long-range F coupling.
C2 C-F~155 - 160d (¹J ≈ 250 Hz)The Giant Split . The two legs of this doublet are ~60 ppm apart in Hz terms (at 100 MHz, 250 Hz is 2.5 ppm).
C3 C-Cl~120 - 125d (²J ≈ 15-20 Hz)Ortho to Fluorine. Significant splitting.
C1 Ar-C~130 - 135d (²J ≈ 10-15 Hz)The ipso carbon attached to COO⁻.
C4 Ar-C-H~130d (³J ≈ 5-8 Hz)Meta to Fluorine.
C6 Ar-C-H~130d (³J ≈ 5-8 Hz)Meta to Fluorine.
C5 Ar-C-H~125d (⁴J ≈ 2-3 Hz)Para to Fluorine. Smallest coupling, often looks like a singlet with line broadening.

Troubleshooting & FAQs

Q1: "My ¹H NMR peaks are shifting between batches. Why?"

A: This is likely a pH or Concentration effect .

  • pH Sensitivity: In D₂O, if the salt hydrolyzes or if there is residual acid, the equilibrium between COO⁻ (Salt) and COOH (Acid) shifts.

    • Acid Form (low pH): H6 shifts downfield (deshielded by COOH).

    • Salt Form (neutral/high pH): H6 shifts upfield (shielded by COO⁻).

  • Action: Check the pH of your NMR tube. Add a drop of NaOD/D₂O to ensure fully deprotonated salt species for consistent data.

Q2: "I can't find the C2 carbon in my ¹³C spectrum."

A: It is likely there, but split and short .

  • Because the intensity is divided into two peaks separated by ~250 Hz, and relaxation times for quaternary carbons (C-F) are long, the signal-to-noise ratio is low.

  • Action: Increase the number of scans (NS) by 4x. Look for two small doublets centered around 157 ppm.

Q3: "Why is the H5 triplet sometimes broadened?"

A: This is due to unresolved ⁵J_HF coupling .

  • While usually small (<2 Hz), the coupling between Fluorine (C2) and H5 (C5) can broaden the triplet lines.

  • Action: Apply a window function (e.g., lb = -0.5, gb = 0.5) or Gaussian multiplication during processing to resolve the fine structure, or simply report it as a "triplet (broad)."

Logic Flow for Assignment (Graphviz)

The following diagram illustrates the decision-making process for confirming the structure based on spectral data.

NMR_Assignment_Flow Start Unknown Sample Spectrum CountH Step 1: Count Aromatic Protons (Integration) Start->CountH CheckSplit Step 2: Check Multiplicity (Splitting Pattern) CountH->CheckSplit Integration = 3H Reject/Reprocess Reject/Reprocess CountH->Reject/Reprocess != 3H CheckF Step 3: Verify Fluorine Presence (¹³C or ¹⁹F NMR) CheckSplit->CheckF 1 Triplet (Upfield) + 2 Multiplets (Downfield) Check Isomers Check Isomers CheckSplit->Check Isomers 3 Doublets? (Wrong Isomer) Confirm CONFIRMED: Sodium 3-chloro-2-fluorobenzoate CheckF->Confirm Large ¹J_CF (~250Hz) observed

Caption: Logical workflow for validating the identity of Sodium 3-chloro-2-fluorobenzoate using standard 1D NMR data.

References

  • PubChem Compound Summary : 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7).[1] National Center for Biotechnology Information.

  • Sigma-Aldrich Product Specification: Sodium 3-chloro-2-fluorobenzo
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shifts and coupling constants).
  • Reich, H. J.WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

Sources

Optimization

Mass spectrometry fragmentation pattern of "Sodium 3-chloro-2-fluorobenzoate"

This guide serves as a specialized Technical Support Center for researchers analyzing Sodium 3-chloro-2-fluorobenzoate via Mass Spectrometry (MS). It is designed to move beyond basic spectral data, offering mechanistic i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers analyzing Sodium 3-chloro-2-fluorobenzoate via Mass Spectrometry (MS). It is designed to move beyond basic spectral data, offering mechanistic insights and troubleshooting workflows for high-stakes drug development and analytical chemistry environments.

Case ID: MS-FRAG-196-CLF Status: Active Support Applicable Techniques: ESI-MS/MS, LC-MS (Negative Mode), EI-MS (Derivatized)

Core Analysis: Ionization & Precursor Selection

The behavior of sodium 3-chloro-2-fluorobenzoate differs significantly between the solid state and the gas phase. As a sodium salt, it exists as a pre-charged ion pair.

Primary Workflow: Electrospray Ionization (ESI)

Recommended Mode: Negative Ion Mode (ESI-) Rationale: In solution, the salt dissociates into the sodium cation (


) and the 3-chloro-2-fluorobenzoate anion . ESI- is the most sensitive method as it directly detects the pre-existing anion without requiring ionization energy to strip a proton.
ParameterValue / Description
Molecular Weight (Salt) 196.54 Da
Molecular Weight (Anion) 173.55 Da (Monoisotopic,

Cl)
Target Precursor (

)
172.98 (

Cl) and 174.98 (

Cl)
Isotope Pattern Distinct 3:1 intensity ratio (M : M+2) due to Chlorine.[1]
Alternative Workflow: Electron Ionization (EI)

Requirement: Derivatization (Methylation/Silylation) or Thermal Desorption. Note: Direct EI of the salt is not recommended due to thermal degradation (decarboxylation) prior to ionization.

Fragmentation Mechanics (MS/MS)

The fragmentation pattern is dominated by the stability of the aromatic ring and the "Ortho Effect" driven by the 2-Fluoro substituent.

Mechanism 1: Decarboxylation (Primary Pathway)

The most abundant transition in Collision-Induced Dissociation (CID) is the neutral loss of Carbon Dioxide (


).
  • Precursor:

    
     173 (
    
    
    
    )
  • Transition:

    
    
    
  • Mechanism: The carboxylate group cleaves, releasing neutral

    
     (44 Da). The negative charge localizes on the phenyl ring, stabilized by the electronegative halogen atoms.
    
Mechanism 2: Halogen Radical/Neutral Losses (Secondary)

High-energy collisions may induce the loss of halogens, though this is less favorable than decarboxylation.

  • Loss of Cl:

    
     (Loss of 
    
    
    
    or
    
    
    depending on H-source).
  • Ortho-Effect (F-Interaction): The Fluorine at the C2 position (ortho) can interact with the carboxyl group, but in the anion form, it primarily acts inductively to stabilize the charge.

Visualizing the Pathway

The following diagram maps the fragmentation logic, including the specific isotope contributions.

Fragmentation Salt Sodium 3-chloro-2-fluorobenzoate (Solid Salt) Soln Dissociation in Solvent (MeOH/H2O) Salt->Soln Solubilization P35 Precursor Anion (35-Cl) m/z 173 Soln->P35 ESI(-) Ionization P37 Precursor Anion (37-Cl) m/z 175 Soln->P37 Isotope Ratio 1:3 Prod35 Product Ion (Phenyl Anion) m/z 129 P35->Prod35 CID Fragmentation CO2 Loss of CO2 (-44 Da) P35->CO2 Prod37 Product Ion (Phenyl Anion) m/z 131 P37->Prod37 CID Fragmentation CO2->Prod35

Caption: ESI(-) Fragmentation pathway showing the dissociation of the salt and the primary decarboxylation step for both Chlorine isotopes.

Troubleshooting & Optimization Guide

This section addresses specific anomalies reported by researchers working with halogenated benzoates.

Issue 1: "Ghost Peak" at m/z 129 in Full Scan (No Fragmentation)

Symptom: You observe the product ion (


 129) in the MS1 full scan, even without applying collision energy.
  • Root Cause: In-Source Fragmentation (ISF) . The carboxylate group is labile. High cone voltages or desolvation temperatures can cause decarboxylation before the ion reaches the quadrupole.

  • Solution:

    • Lower the Cone Voltage (or Fragmentor Voltage) by 10–20 V.

    • Reduce Desolvation Temperature (< 350°C).

    • Validation: If the ratio of 173:129 changes with voltage, ISF is confirmed.

Issue 2: Complex Spectra in Positive Mode (ESI+)

Symptom: You attempted ESI+ and see a messy spectrum with no clear peaks at 197 or 175.

  • Root Cause: Benzoate salts do not protonate easily in positive mode unless the pH is very low. Instead, you form sodium clusters.

  • Observed Peaks:

    • 
       (Low intensity)
      
    • 
       (Dimer)
      
  • Solution: Switch to Negative Mode . If ESI+ is mandatory, acidify the mobile phase with 0.1% Formic Acid to drive the protonated acid form (

    
    ), though sensitivity will be lower than ESI-.
    
Issue 3: Signal Suppression in High Organic Solvent

Symptom: Signal intensity drops significantly when running gradients >90% Acetonitrile.

  • Root Cause: Sodium salts can precipitate or form tight ion pairs in high organic content, reducing ionization efficiency.

  • Solution: Ensure at least 5-10% aqueous content in the mobile phase at all times. Use Ammonium Acetate (5-10 mM) to buffer the ionization and prevent sodium clustering.

Frequently Asked Questions (FAQs)

Q: Why do I see a doublet peak for every fragment? A: This is the Chlorine Isotope Signature . Chlorine naturally exists as


 (75%) and 

(25%). Every fragment containing the chlorine atom will show two peaks separated by 2 Da, with the lower mass peak being roughly 3 times more intense. This is a critical confirmation of the molecule's identity [1].

Q: Can I analyze this compound using GC-MS? A: Not directly. Sodium salts are non-volatile and will deposit on the liner or decompose. You must perform Derivatization (e.g., with TMS-Diazomethane or BSTFA) to convert the salt into a methyl or silyl ester before GC-MS analysis. The spectrum will then show the ester mass, not the salt mass [2].

Q: What is the exact mass for the monoisotopic peak? A: For the anion (


):
  • Calculation:

    
    
    
  • Exact Mass: 172.9806 (for

    
    )
    

References

  • NIST Mass Spectrometry Data Center. "Isotope Patterns of Chlorine-Containing Compounds." NIST Standard Reference Database 1A.

  • BenchChem Technical Support. "Protocol for GC-MS Analysis of Benzoic Acid Derivatives." BenchChem Application Notes, 2025.

  • Sigma-Aldrich. "Sodium 3-chloro-2-fluorobenzoate Product Specification & Safety Data."

Sources

Troubleshooting

Challenges in the scale-up synthesis of "Sodium 3-chloro-2-fluorobenzoate"

The following technical guide addresses the scale-up challenges for Sodium 3-chloro-2-fluorobenzoate , focusing on the critical transition from the free acid precursor to the final salt, as well as the upstream synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for Sodium 3-chloro-2-fluorobenzoate , focusing on the critical transition from the free acid precursor to the final salt, as well as the upstream synthesis of the scaffold.

Current Status: Online Topic: Scale-Up Synthesis & Troubleshooting Lead Scientist: Dr. H. Aris, Senior Application Scientist

Executive Summary & Route Selection

The Core Challenge

The synthesis of Sodium 3-chloro-2-fluorobenzoate involves two distinct phases:

  • Scaffold Synthesis: Constructing the 3-chloro-2-fluoro aromatic core. This is the most error-prone phase due to regioselectivity issues.

  • Salt Formation: Converting the free acid to the sodium salt. While chemically simple, this step often fails at scale due to hygroscopicity , hydrate formation , and filtration difficulties .

Route Comparison Table

We recommend Route A for multi-kilogram scale-up due to its safety profile and cost-efficiency compared to cryogenic lithiation.

FeatureRoute A: Halex Fluorination (Recommended)Route B: Lithiation/Carboxylation Route C: Nitrile Hydrolysis
Starting Material 2,3-Dichlorobenzoyl chloride1-Chloro-2-fluorobenzene3-Chloro-2-fluorobenzonitrile
Key Reagent KF / Phase Transfer Catalystn-BuLi / CO₂H₂SO₄ or NaOH
Temperature 150–200°C-78°C (Cryogenic)Reflux (>100°C)
Safety Risk High thermal loadPyrophoric reagentsCorrosive / HCN risk
Scalability High (Standard reactors)Low (Heat transfer limits)Medium (Waste disposal)

Critical Process Parameters (CPP) & Troubleshooting

Module A: Synthesis of the Free Acid (Precursor)

Q: We are seeing high levels of "difluoro" impurities. What is the cause? A: This occurs in the Halex (Halogen Exchange) route when the reaction temperature is too high or the residence time is too long.

  • Mechanism: The chloride at position 3 is less reactive than the chloride at position 2 (ortho effect), but prolonged heating will eventually fluorinate both positions, leading to 2,3-difluorobenzoic acid.

  • Fix:

    • Limit reaction temperature to <180°C .

    • Monitor reaction progress via HPLC every 30 minutes near the endpoint. Stop when the mono-fluoro product maximizes, even if conversion isn't 100%.

Q: The hydrolysis of the nitrile (Route C) is stalling at the amide intermediate. A: Steric hindrance from the ortho-fluorine and meta-chlorine atoms protects the nitrile carbon.

  • Fix: Switch from basic hydrolysis (NaOH) to acidic hydrolysis (70% H₂SO₄) at 130°C. The protonated amide is more electrophilic and hydrolyzes faster. Ensure efficient stirring to manage the slurry.[1]

Module B: Salt Formation (The "Sodium" Step)

Q: The final sodium salt is forming a sticky gum instead of a crystalline powder. A: This is the most common issue. Sodium 3-chloro-2-fluorobenzoate is highly hygroscopic and likely forms stable hydrates.

  • Root Cause: Use of water as the sole solvent during neutralization prevents precipitation.

  • Protocol Adjustment: Use a non-aqueous titration or an antisolvent precipitation method.

    • Preferred Solvent System: Dissolve the free acid in Isopropanol (IPA) or Ethanol . Add stoichiometric Sodium Hydroxide (as a concentrated aqueous solution or solid).

    • Crystallization: Cool the mixture. If no solid forms, add Methyl tert-butyl ether (MTBE) or Heptane as an antisolvent to force precipitation.

Q: Our pH endpoint is drifting, leading to excess NaOH in the product. A: In alcoholic solvents, pH probes are unreliable.

  • Fix: Do not rely solely on pH meters.

    • Calculate the exact stoichiometry based on the purity-corrected weight of the free acid.

    • Use Phenolphthalein as an indicator (if acceptable for purity specs) or perform a potentiometric titration on a small sample first to determine the exact base volume required.

Detailed Experimental Protocols

Protocol 1: Optimized Halex Synthesis (Acid Precursor)

Based on Patent CN103073418A methodologies.

  • Charge: Add 2,3-dichlorobenzoyl chloride (1.0 eq), Spray-dried Potassium Fluoride (1.2 eq), and Tetrabutylammonium bromide (TBAB) (0.05 eq) to a sulfolane solvent system.

  • Reaction: Heat to 170°C under nitrogen. Stir vigorously.

  • Monitor: Check HPLC for conversion of 2-Cl to 2-F. Stop before 3-Cl begins to react significantly (>2% difluoro impurity).

  • Workup: Distill off the product (2-fluoro-3-chlorobenzoyl fluoride) under reduced pressure.

  • Hydrolysis: Add the distillate dropwise to 10% NaOH at 50°C. Acidify with HCl to pH 1 to precipitate 3-chloro-2-fluorobenzoic acid .

Protocol 2: Salt Formation & Isolation

Target: Sodium 3-chloro-2-fluorobenzoate

  • Dissolution: Dissolve 100g of 3-chloro-2-fluorobenzoic acid (0.57 mol) in 500 mL of Ethanol (absolute) .

  • Neutralization: Prepare a solution of Sodium Hydroxide (22.9g, 0.57 mol, 1.0 eq) in minimal water (approx. 25 mL). Add this dropwise to the acid solution at 25°C.

  • Concentration: Stir for 1 hour. Evaporate approx. 70% of the solvent under vacuum.

  • Precipitation: Add 300 mL of MTBE slowly while cooling to 0°C.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture uptake).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours. Store immediately in a desiccator.

Visualization & Logic Flows

Figure 1: Synthesis Route Decision Matrix

A logic flow to determine the best synthesis path based on available equipment and scale.

SynthesisRoute Start Start: Select Scale ScaleSmall Lab Scale (<100g) Start->ScaleSmall ScaleLarge Pilot/Mfg Scale (>1kg) Start->ScaleLarge RouteLith Route: Lithiation (-78°C, n-BuLi) ScaleSmall->RouteLith Decision1 Cryogenic Reactor Available? ScaleLarge->Decision1 ResultHighYield High Purity High Cost RouteLith->ResultHighYield RouteHalex Route: Halex Fluorination (170°C, KF) ResultScalable Scalable Modest Yield RouteHalex->ResultScalable Decision1->RouteLith Yes Decision1->RouteHalex No (Standard)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and equipment availability.

Figure 2: Impurity Troubleshooting Logic

Diagnosing common impurities in the final sodium salt.

ImpurityLogic Problem Impurity Detected in Sodium Salt Type1 Regioisomer (2-Cl, 3-F) Problem->Type1 Type2 Difluoro (2,3-diF) Problem->Type2 Type3 Excess NaOH (High pH) Problem->Type3 Cause1 Starting Material Impure Type1->Cause1 Cause2 Reaction Temp >180°C Type2->Cause2 Cause3 Stoichiometry Error Type3->Cause3 Action1 Check GC/MS of 2,3-DCBC Cause1->Action1 Action2 Reduce Temp & Residence Time Cause2->Action2 Action3 Use Titration vs Solid Charge Cause3->Action3

Caption: Troubleshooting flow for identifying and resolving common impurity profiles in the final product.

References

  • CN103073418A. Preparation method of 2-fluoro-3-chlorobenzoic acid. Google Patents.
  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004) . Preparation of 2-Amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link] (Provides context for manipulating 3-halo-2-fluoro aromatic systems).

  • PubChem CID 302931 . 3-Chloro-2-fluorobenzoic acid.[2] National Center for Biotechnology Information. Available at: [Link] (Physicochemical properties and safety data).

Sources

Optimization

Technical Support Center: Solubility Optimization for Sodium 3-chloro-2-fluorobenzoate

Welcome to the technical support center for Sodium 3-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sodium 3-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in reaction setups. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of Sodium 3-chloro-2-fluorobenzoate.

Q1: What is Sodium 3-chloro-2-fluorobenzoate and what are its key properties?

Sodium 3-chloro-2-fluorobenzoate is the sodium salt of 3-chloro-2-fluorobenzoic acid. As an ionic salt, its properties are significantly influenced by the carboxylate group, while the halogenated aromatic ring contributes to its organic character.

Table 1: Physical and Chemical Properties of Sodium 3-chloro-2-fluorobenzoate

Property Value Source(s)
CAS Number 1421029-89-1 [1]
Molecular Formula C₇H₃ClFNaO₂ [2]
Molecular Weight 196.54 g/mol [1][2]
Physical Form Solid, typically a white powder or crystalline solid.

| Storage | Store in a dry, well-ventilated place in a tightly sealed container. An inert atmosphere is recommended. |[3] |

Q2: Why is the solubility of a reagent so critical for a chemical reaction?

For a chemical reaction to proceed efficiently and homogeneously, the reactants must be adequately solvated. Poor solubility can lead to several critical issues:

  • Reduced Reaction Rates: Reactions in a heterogeneous mixture (solid and liquid) are often slower as the reaction can only occur at the surface of the solid particles.

  • Inconsistent Results: The undissolved material can lead to non-reproducible reaction outcomes between batches.

  • Difficult Purification: Undissolved starting material can complicate the work-up and purification process, leading to lower isolated yields.

Q3: What are the general principles for dissolving a sodium carboxylate salt like this one?

The solubility of sodium carboxylate salts is governed by the principle "like dissolves like."[4] As ionic compounds (salts), they tend to be more soluble in polar solvents.[5]

  • Ionic Head: The sodium carboxylate group (-COO⁻Na⁺) is polar and ionic. This part of the molecule interacts favorably with polar solvent molecules, particularly those capable of hydrogen bonding, like water.[4]

  • Organic Tail: The 3-chloro-2-fluorophenyl group is nonpolar and hydrophobic. The size and nature of this organic portion of the molecule will influence its solubility in less polar or nonpolar organic solvents.[6]

Generally, short-chain sodium carboxylates are very soluble in water, but as the organic part of the molecule becomes larger or more hydrophobic, the aqueous solubility decreases.[5][6]

Troubleshooting Guide: Dissolution for Reactions

This guide provides direct answers and protocols for specific solubility challenges you may encounter during your experiments.

Q1: I am starting a new reaction. Which solvents should I try first to dissolve Sodium 3-chloro-2-fluorobenzoate?

Answer: Given its salt nature, your primary candidates are polar solvents. Water is an excellent starting point for general solubility, though it may not be suitable for many organic reactions. For organic synthesis, polar protic and aprotic solvents are recommended for initial screening.

Protocol: Initial Solvent Screening

  • Preparation: Dispense a small, measured amount (e.g., 5-10 mg) of Sodium 3-chloro-2-fluorobenzoate into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single solvent from Table 2.

  • Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes (e.g., using a vortex mixer). Observe and record if the solid dissolves completely, partially, or not at all.

  • Heating (Optional): If the compound is not soluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe any change in solubility. Note any potential degradation.

  • Assessment: Based on these observations, select the most promising solvent that is compatible with your reaction conditions.

Table 2: Common Solvents for Initial Solubility Screening

Solvent Type Rationale for Use
Water (H₂O) Polar Protic Excellent for dissolving salts; ideal for determining maximum aqueous solubility.[7][8]
Methanol (MeOH) Polar Protic Less polar than water, but often effective for salts with organic character.
Ethanol (EtOH) Polar Protic Similar to methanol, but slightly less polar.[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic A powerful solvent for a wide range of polar and nonpolar compounds.
Dimethylformamide (DMF) Polar Aprotic Another strong polar aprotic solvent, common in organic synthesis.
Acetonitrile (MeCN) Polar Aprotic Less polar than DMSO/DMF, but can be effective and is often easier to remove.

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | May work, especially with co-solvents or heating. |

Q2: My reaction must be run in an aprotic, nonpolar solvent (e.g., Toluene, Dichloromethane), but the salt has very low solubility. What can I do?

Answer: This is a classic challenge when reacting an ionic salt in a nonpolar medium. The significant difference in polarity between the solute and solvent prevents effective solvation. Your best options are to use a co-solvent system or phase-transfer catalysis.

A co-solvent is a small amount of a miscible solvent added to the primary solvent to increase the solubility of a compound.[9][10] Adding a polar aprotic solvent like DMSO or DMF as a co-solvent (e.g., 5-10% by volume) can create a "micro-environment" that solvates the salt, allowing it to participate in the reaction.[11]

Protocol: Co-Solvent System Optimization

  • Select Primary Solvent: Choose the primary nonpolar solvent required for your reaction (e.g., Toluene).

  • Select Co-Solvent: Choose a polar aprotic co-solvent in which your salt shows good solubility (e.g., DMSO).

  • Initial Test: In a vial, attempt to dissolve your salt in the primary solvent.

  • Titration: Add the co-solvent dropwise while agitating the mixture. Observe the minimum amount of co-solvent required to achieve dissolution.

  • Reaction Compatibility Check: Ensure the chosen co-solvent does not interfere with your reaction chemistry (e.g., by reacting with strong bases or electrophiles).

  • Scale-Up: Use the determined solvent ratio for your reaction. For example, a 9:1 Toluene:DMSO mixture.

Below is a workflow to guide your solvent selection process.

G cluster_0 cluster_1 cluster_2 start Start: Dissolve Compound solvent_check Is reagent soluble in primary reaction solvent? start->solvent_check success Proceed with Reaction solvent_check->success Yes cosolvent_q Is a co-solvent compatible with reaction? solvent_check->cosolvent_q No test_cosolvent Test Co-Solvent Systems (e.g., Toluene/DMSO) cosolvent_q->test_cosolvent Yes ptc Consider Phase-Transfer Catalysis or Alternative Reagent/Synthesis Route cosolvent_q->ptc No dissolved_cosolvent Solubility Achieved? test_cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes dissolved_cosolvent->ptc No

Caption: Workflow for addressing solubility in nonpolar solvents.

Q3: I've noticed that if my reaction mixture is even slightly acidic, a white precipitate forms. Why does this happen?

Answer: You are observing the conversion of the highly soluble sodium salt back into its corresponding free acid, 3-chloro-2-fluorobenzoic acid. This is a classic acid-base equilibrium.[12] The carboxylate salt is the conjugate base of the carboxylic acid. In a neutral or basic medium, it remains in its ionic, water-soluble form.[7] However, upon introduction of an acid (H⁺), the carboxylate anion is protonated, forming the neutral carboxylic acid.[13][14] This free acid is significantly less polar and thus much less soluble in aqueous or polar media, causing it to precipitate out of solution.[15][16]

The pKa of the parent benzoic acid is 4.2.[13] While the exact pKa of the halogenated derivative may differ slightly, it will be in a similar range. To maintain solubility, the pH of your solution must be kept well above the pKa. A common manufacturing error is to add the benzoate salt after an acid, which causes this "acid shock" and immediate precipitation.[15]

G cluster_salt High Solubility cluster_acid Low Solubility Salt R-COO⁻ Na⁺ (Soluble Salt Form) Acid R-COOH (Insoluble Acid Form) Salt->Acid + H⁺ (Acid) (pH < pKa) Acid->Salt + OH⁻ (Base) (pH > pKa)

Caption: pH-dependent equilibrium of Sodium 3-chloro-2-fluorobenzoate.

Troubleshooting Step:

  • Check pH: Before adding the salt, check the pH of your reaction mixture. If you are using any acidic reagents, consider adding the sodium salt first to ensure it dissolves completely before proceeding.

  • Buffering: If your reaction generates acidic byproducts, consider using a non-interfering base or buffer system to maintain a pH > 6.

  • Order of Addition: Always dissolve preservatives like sodium benzoate in water or the solvent before adding acidulants.[15]

Q4: Is it safe to heat the mixture to force dissolution?

Answer: Yes, for most salts, solubility increases with temperature.[8] This can be an effective strategy. However, you must consider the potential risks.

Protocol: Controlled Heating for Dissolution

  • Determine Thermal Stability: Before heating a reaction, check the thermal stability of all reagents involved, including your solvent. The safety data sheet (SDS) for 3-Chloro-2-fluorobenzoic acid (the parent acid) shows a melting point of 177-180 °C, suggesting reasonable stability at lower temperatures.[17]

  • Incremental Heating: Add the salt to the solvent at room temperature. Place the flask in a heating mantle or oil bath with stirring.

  • Monitor: Increase the temperature in small increments (e.g., 10 °C). Hold at each step for several minutes to see if dissolution occurs.

  • Set a Maximum Temperature: Do not exceed 70-80% of the solvent's boiling point to avoid significant evaporation and changes in concentration.

  • Observe for Degradation: Look for any color changes or the formation of new impurities (by TLC or LC-MS) that might indicate the compound or other reagents are degrading.[18]

Table 3: Example - Temperature Effect on Sodium Benzoate Solubility in Water This data for the parent compound, sodium benzoate, illustrates the general principle.

Temperature (°C) Solubility (g / 100 mL H₂O)
0 62.7
15 62.8
30 62.9
100 71.1

Source: Study.com[8]

This table clearly shows that while heating helps, the effect may be modest for already highly soluble salts in their ideal solvent. The impact will be much more significant in solvents where room temperature solubility is poor.

References
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Scientific and Research Publications, 11(4). [Link]

  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. [Link]

  • Sodium Benzoate | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Sodium Benzoate is a food preservative. What are its formula and it's solubility in water? (n.d.). Study.com. [Link]

  • How to determine the benzoic acid solubility in water. (2016). Quora. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]

  • Applications of Sodium Benzoate and Sorbate. (2026). Chemtradeasia. [Link]

  • Increase Solubility of Sparingly Soluble Salts. (n.d.). Chemistry Guru. [Link]

  • Benzoic Acid, Recrystallization, and Solubility vs pH. (2015). YouTube. [Link]

  • Increase solubility of sparingly soluble salts! (2023). YouTube. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). ResearchGate. [Link]

  • Green solvents for sustainable organic synthesis: state of the art. (n.d.). RSC Publishing. [Link]

  • Why is sodium benzoate soluble in water? (2017). Quora. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology. [Link]

  • Cosolvent. (n.d.). Grokipedia. [Link]

  • Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). Science Journal of Chemistry, 9(5), 113-120. [Link]

  • Bio-Based Solvents for Organic Synthesis. (n.d.). CORE. [Link]

  • 3-Chloro-2-fluorobenzoic acid. (n.d.). PubChem. [Link]

  • E 211 (SODIUM BENZOATE). (n.d.). Ataman Kimya. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 237-246. [Link]

  • Why is sodium carboxylate salt so soluble? (2016). Quora. [Link]

  • Bio-based Green Solvents in Organic Synthesis. An Updated Review. (2025). Revista Virtual de Química. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022). Dissolution Technologies. [Link]

  • Soluble & Insoluble Salts (GCSE Chemistry). (2022). Study Mind. [Link]

  • Healthcare & Pharma Technical Documentation Tools. (n.d.). MadCap Software. [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). Chemistry LibreTexts. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips. [Link]

  • Carboxylate Compounds for Modern Applications. (2025). BioFuran Materials. [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... (n.d.).
  • Dissolution Test Method Development: Ultimate practical guide (Part 2). (2025). PharmaCores. [Link]

  • The method for preparing carboxylate salt. (n.d.).
  • Technical Documentation. (2024). Aristo Group. [Link]

  • Biopharma Science How To Guides. (n.d.). Technology Networks. [Link]

  • 10 Proven Strategies for Scientists to Enhance Pharmaceutical Collaboration and Overcome Challenges. (n.d.). KanBo. [Link]

  • SOLUBILITY DATA SERIES. (n.d.). IUPAC. [Link]

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Troubleshooting

Troubleshooting guide for reactions involving "Sodium 3-chloro-2-fluorobenzoate"

Technical Support Center: Sodium 3-chloro-2-fluorobenzoate Welcome to the technical support guide for Sodium 3-chloro-2-fluorobenzoate (CAS No. 1421029-89-1).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 3-chloro-2-fluorobenzoate

Welcome to the technical support guide for Sodium 3-chloro-2-fluorobenzoate (CAS No. 1421029-89-1). This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges encountered during the use of this versatile building block.

Product Overview and Key Properties

Sodium 3-chloro-2-fluorobenzoate is a disubstituted aromatic carboxylate salt. Its utility in organic synthesis stems from the distinct reactivity of its three functional groups: the carboxylate, the C-Cl bond, and the C-F bond. This unique arrangement makes it a valuable precursor for pharmaceuticals and advanced materials.[1] Understanding its fundamental properties is the first step to successful experimentation.

Table 1: Physicochemical Properties of Sodium 3-chloro-2-fluorobenzoate and its Parent Acid

PropertySodium 3-chloro-2-fluorobenzoate3-Chloro-2-fluorobenzoic acidSource(s)
CAS Number 1421029-89-1161957-55-7[2][3][4]
Molecular Formula C₇H₃ClFNaO₂C₇H₄ClFO₂[3]
Molecular Weight 196.54 g/mol 174.56 g/mol [2][3]
Physical Form SolidWhite, crystalline solid/powder[5][6]
Melting Point Not available177-180 °C[4][6]
Purity (Typical) ≥98%≥98%[2][5]
Storage Room temperature, in a dry, well-ventilated area under an inert atmosphere.Room temperature.[4][5]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store Sodium 3-chloro-2-fluorobenzoate?

A1: Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere like nitrogen or argon to prevent moisture absorption.[5] The parent acid, 3-chloro-2-fluorobenzoic acid, and its derivatives are known skin and eye irritants and may cause respiratory irritation.[6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8]

Q2: What are the best solvents for this reagent?

A2: As a sodium salt, it has limited solubility in many common nonpolar organic solvents. For reactions, it is often generated in situ by deprotonating the corresponding carboxylic acid (3-chloro-2-fluorobenzoic acid) with a suitable base (e.g., NaH, Na₂CO₃) in the reaction solvent. For reactions where the salt is used directly, polar aprotic solvents like DMF, DMSO, or NMP are typically effective. For aqueous conditions, its solubility will be significantly higher.

Q3: What is the primary safety information I should be aware of?

A3: The material is classified as harmful if swallowed and causes skin and eye irritation.[2][5][6] The GHS signal word is "Warning".[2][4] Always consult the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[6][9]

Troubleshooting Guide for Common Reactions

The unique substitution pattern of Sodium 3-chloro-2-fluorobenzoate presents specific challenges and opportunities in reaction design. The primary considerations are regioselectivity between the C-Cl and C-F bonds and the potential for side reactions involving the carboxylate group.

Focus Area 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is one of the most common applications. The key challenge is achieving selective reaction at the C-Cl bond without affecting the C-F bond.

Q4: My Suzuki coupling reaction is giving low yield and I see starting material decomposition. What's going wrong?

A4: Low yields in cross-coupling reactions with this substrate can stem from several sources. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[10] A failure at any step will kill the catalytic cycle.

  • Cause 1: Catalyst Inactivity/Decomposition. The carboxylic acid moiety can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: Switch to the methyl ester of the substrate (methyl 3-chloro-2-fluorobenzoate) if your synthesis allows.[11] Esters are generally more tolerant in cross-coupling reactions than free carboxylic acids.[12][13] If the acid is necessary, use a ligand system known for high stability and activity, such as those developed by Buchwald (e.g., SPhos, XPhos) or bulky N-heterocyclic carbene (NHC) ligands.[10][14]

  • Cause 2: Poor Regioselectivity. While oxidative addition to a C-Cl bond is generally favored over a C-F bond with Pd(0) catalysts, harsh conditions can lead to C-F activation or other side reactions.

    • Solution: Screen reaction temperatures carefully. Start with milder conditions (e.g., 60-80 °C) before escalating. The C-F bond is generally robust, but high temperatures and highly active catalysts can compromise selectivity.

  • Cause 3: Premature Decarboxylation. Benzoic acids can undergo decarboxylation at high temperatures, especially when catalyzed by transition metals. This will destroy your starting material.

    • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction by TLC or LC-MS for the appearance of 1-chloro-2-fluorobenzene as a byproduct.

Q5: I am observing significant amounts of a biaryl homocoupling byproduct. How can I minimize this?

A5: Homocoupling, particularly of the boronic acid partner in Suzuki reactions, is a common side reaction.[10]

  • Cause: This is often promoted by the presence of oxygen in the reaction mixture or an imbalance in stoichiometry.

    • Solution 1 (Rigorous Degassing): Ensure your solvent and reaction setup are scrupulously degassed. Use a "freeze-pump-thaw" cycle (3x) for the solvent or bubble argon/nitrogen through it for at least 30 minutes. Run the reaction under a positive pressure of an inert gas.

    • Solution 2 (Stoichiometry Control): Use a slight excess (1.05-1.2 equivalents) of the Sodium 3-chloro-2-fluorobenzoate relative to the organoboron reagent. This can help suppress the boronic acid homocoupling pathway.[10]

Focus Area 2: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an electron-poor aromatic ring.[15] The fluorine atom strongly activates the ring for this type of reaction.

Q6: I am trying to perform an SNAr reaction. Which halogen will be displaced, the chlorine or the fluorine?

A6: For SNAr, the reactivity order of halogens is typically F > Cl > Br > I.[16] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom.[15]

  • Prediction: You should expect the nucleophile to displace the fluorine atom. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[16][17] The fluorine atom's superior ability to stabilize this intermediate makes the carbon it is attached to the most electrophilic site.

Q7: My SNAr reaction is sluggish and incomplete. How can I improve the conversion?

A7: Incomplete SNAr reactions are often due to insufficient activation of the aromatic ring or suboptimal reaction conditions.

  • Cause 1: Insufficiently Strong Nucleophile/Base. A strong nucleophile is required to attack the electron-deficient ring.

    • Solution: If using an alcohol or amine nucleophile, ensure you are using a strong enough base (e.g., NaH, K₂CO₃, t-BuOK) to generate the more potent alkoxide or amide in situ.

  • Cause 2: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at solvating cations (like K⁺ or Na⁺) while leaving the nucleophile relatively "bare" and reactive.

  • Cause 3: Water Contamination. Water can protonate your nucleophile, reducing its potency, or compete in the reaction.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere.

Diagnostic Workflow for Failed Reactions

When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose the most common issues.

G Start Reaction Failure (Low Yield / No Product) Check_SM 1. Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_SM SM_Present Is Starting Material (SM) Largely Unreacted? Check_SM->SM_Present Decomp Is SM Consumed but No Product Formed? Check_SM->Decomp SM_Present->Decomp Inactive_Catalyst Problem: Inactive System (Catalyst, Reagents, Temp) SM_Present->Inactive_Catalyst Yes Decomp->SM_Present Side_Products Problem: Decomposition / Side Rxn (Decarboxylation, Hydrolysis) Decomp->Side_Products Yes Sol_Inactive Solution: - Check catalyst/ligand source & age - Verify reagent activity (e.g., titrate Grignard) - Increase temperature incrementally - Ensure rigorous inert conditions Inactive_Catalyst->Sol_Inactive Sol_Side_Products Solution: - Lower reaction temperature - Use anhydrous conditions - Protect carboxylate (e.g., esterify) - Analyze byproducts to identify pathway Side_Products->Sol_Side_Products

Caption: General troubleshooting workflow for reactions.

References

  • PubChem. Sodium 3-fluorobenzoate. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Cheméo. Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Nolan, S. P., et al. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2. Organic Letters. [Link]

  • Sagechem. 3-Chloro-2-fluorobenzoic Acid: A Building Block for Advanced Materials and Research. [Link]

  • Scribd. Nucleophilic Aromatic Substitution Guide. [Link]

  • Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Molecules. [Link]

  • Molander, G. A., et al. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Cheméo. Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-ethylhexyl ester. [Link]

  • Reva, I., et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

  • PubChem. 3-Chloro-2-fluorobenzoic acid. [Link]

  • Google Patents.

Sources

Optimization

Avoiding common pitfalls in the synthesis of 3-chloro-2-fluorobenzoic acid derivatives

To: Chemical Development Team / Research Scientists From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Avoiding Pitfalls in the Synthesis & Derivatization of 3-Chloro-2-fluorobenzoic Acid Execu...

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Development Team / Research Scientists From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Avoiding Pitfalls in the Synthesis & Derivatization of 3-Chloro-2-fluorobenzoic Acid

Executive Summary

The 3-chloro-2-fluorobenzoic acid scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and fluoro-quinolone antibiotics. Its unique substitution pattern—a fluorine atom "sandwiched" between a carboxyl group and a chlorine atom—creates a highly polarized electronic environment.

This electronic push-pull system creates two distinct classes of synthetic pitfalls:

  • Core Synthesis Risks: When synthesizing the acid itself, the ortho-lithiation route is plagued by benzyne formation due to the facile elimination of LiF/LiCl.

  • Derivatization Risks: When coupling the acid (e.g., amide formation), the C-2 fluorine becomes exceptionally labile, leading to unintended Nucleophilic Aromatic Substitution (SNAr) .

This guide provides a self-validating troubleshooting framework to navigate these instabilities.

Module 1: Core Synthesis & The "Benzyne" Trap

Applicable if you are synthesizing the benzoic acid scaffold from 1-chloro-2-fluorobenzene.

The Problem: "Black Tar" & Low Yields

User Query: "I attempted to lithiate 1-chloro-2-fluorobenzene with n-BuLi at -78°C followed by CO2 quench, but the reaction turned black and I isolated a complex mixture of isomers and oligomers."

Technical Diagnosis: You likely triggered benzyne formation . While the proton at C-3 (between Cl and F) is the most acidic (kinetic site), the resulting 3-lithio-species is structurally predisposed to eliminate Lithium Fluoride (LiF). The bond energy of Li-F is extremely high, driving the elimination to form 3-chlorobenzyne , which rapidly polymerizes or reacts non-selectively.

The Solution: Temperature Control & Base Selection

To stabilize the lithiated intermediate, you must operate below the activation energy of the elimination step.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)Reason
Temperature -78°C-100°C to -105°C Prevents LiF elimination (Benzyne formation).
Base n-BuLiLDA or LIDAKOR LDA is bulkier and less aggregated; LIDAKOR (BuLi + tBuOK) promotes faster metallation at lower temps.
Quench Gaseous CO2Solid CO2 (Dry Ice) Rapid cooling and saturation prevents equilibration to the thermodynamic isomer.
Visualizing the Pathway

LithiationPathways cluster_0 Critical Decision Point Start 1-Chloro-2-fluorobenzene Lithiation Lithiation (C-3) Start->Lithiation LDA, THF Benzyne 3-Chlorobenzyne (Unstable Intermediate) Lithiation->Benzyne T > -70°C (-LiF) Product 3-Chloro-2-fluorobenzoic acid (TARGET) Lithiation->Product 1. T < -95°C 2. CO2 Tar Polymer/Tars (FAILURE) Benzyne->Tar

Figure 1: The divergence between successful carboxylation and benzyne decomposition depends strictly on temperature control.

Module 2: Derivatization & The "Labile Fluorine" Trap

Applicable if you are making amides, esters, or other derivatives from the acid.

The Problem: Loss of Fluorine (SNAr)

User Query: "I performed an amide coupling using HATU/DIPEA. The mass spec shows the correct mass for the product, but the 19F NMR is silent or shows a shift corresponding to an aniline derivative."

Technical Diagnosis: You have inadvertently performed a Nucleophilic Aromatic Substitution (SNAr) . The 3-chloro-2-fluorobenzoic acid scaffold is "primed" for SNAr.

  • Activation: Converting the COOH to an active ester (via HATU/EDC) turns the carbonyl into a potent Electron Withdrawing Group (EWG).

  • Inductive Effect: The Chlorine at C-3 further pulls electron density from the C-2 position.

  • Result: The C-2 Fluorine is extremely electrophilic. If your amine nucleophile is unhindered (e.g., primary amines) and you use excess base/heat, the amine will attack C-2 (displacing F) instead of or after attacking the carbonyl.

Troubleshooting Guide: Preventing SNAr

Q: How do I confirm if SNAr happened?

  • 1H NMR: Look for the loss of the specific F-H coupling patterns on the aromatic ring.

  • 19F NMR: If the peak at ~ -110 to -120 ppm disappears, you have displaced the fluorine.

Q: How do I fix it?

VariableRecommendationMechanism
Coupling Agent Use T3P or Ghosez's Reagent T3P (Propylphosphonic anhydride) works in milder conditions and is less likely to activate the ring towards SNAr than uronium salts (HATU).
Base NMM or Collidine Weaker, more hindered bases reduce the "nakedness" of the nucleophile, slowing down SNAr. Avoid strong bases like TEA if possible.
Temperature 0°C start, max RT SNAr has a higher activation energy than acyl substitution. Keep it cold to favor the kinetic amide product.
Stoichiometry 1.0 - 1.1 equiv Amine Excess amine drives the SNAr side reaction.
Visualizing the Competition

SNArCompetition Acid 3-Chloro-2-fluorobenzoic acid Activated Activated Species (Active Ester/Acid Chloride) Acid->Activated Coupling Agent PathA Path A: Acyl Substitution (Kinetic Control) Activated->PathA Low T (0°C) Stoichiometric Amine PathB Path B: SNAr Reaction (Thermodynamic/Excess Reagent) Activated->PathB High T Excess Amine/Base Target Desired Amide (F Retained) PathA->Target SideProduct 2-Amino-3-chlorobenzamide (F Displaced) Target->SideProduct Prolonged reaction time (Intramolecular or 2nd eq. Amine) PathB->SideProduct

Figure 2: Competition between the desired amide coupling (Path A) and the parasitic SNAr reaction (Path B).

Module 3: Validated Experimental Protocols

Protocol A: Safe Synthesis of 3-Chloro-2-fluorobenzoic Acid

Designed to minimize benzyne formation.

  • Preparation: Flame-dry a 3-neck flask under Argon. Add 1-chloro-2-fluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -100°C using a liquid nitrogen/ethanol slush bath. (Do not rely on Dry Ice/Acetone which only reaches -78°C).

  • Lithiation: Add LDA (1.05 equiv, freshly prepared) dropwise over 30 minutes. Maintain internal temperature below -95°C.

    • Note: n-BuLi can be used if T < -100°C, but LDA is safer for regiocontrol.

  • Quench: Rapidly pour the reaction mixture onto an excess of crushed Dry Ice (solid CO2). Do not bubble gas; the exotherm is too risky.

  • Workup: Allow to warm to RT. Acidify with 1M HCl to pH 1. Extract with EtOAc.[1][2]

  • Validation: Check GC-MS. If you see a peak with M-20 (loss of HF), you formed benzyne.

Protocol B: "SNAr-Free" Amide Coupling

Designed for coupling with primary amines.

  • Dissolution: Dissolve 3-chloro-2-fluorobenzoic acid (1.0 equiv) in EtOAc or DCM (avoid DMF if possible, as it promotes SNAr).

  • Base: Add N-Methylmorpholine (NMM) (2.5 equiv). Cool to 0°C .

  • Activation: Add T3P (50% in EtOAc) (1.5 equiv). Stir for 10 mins.

  • Addition: Add the amine (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

    • Stop immediately upon consumption of starting material. Do not let it stir overnight.

References

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. Link

  • BenchChem Technical Support. (2025). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid derivatives. BenchChem Application Notes. Link

  • Iqbal, M. A., et al. (2019).[3] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[3] Molecules, 24(6), 1156. Link

  • Gohier, F., Castanet, A. S., & Mortier, J. (2005).[4] Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. Synthetic Communications, 35, 799–806.[4] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 3-chloro-2-fluorobenzoic acid with other halogenated benzoic acids

Executive Summary: The "Ortho-Fluoro" Advantage In the landscape of medicinal chemistry, 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7) represents a privileged scaffold, distinct from its isomers (e.g., 2-chloro-6-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Fluoro" Advantage

In the landscape of medicinal chemistry, 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7) represents a privileged scaffold, distinct from its isomers (e.g., 2-chloro-6-fluorobenzoic acid or 2,4-difluorobenzoic acid) due to its unique electronic and steric profile. Its value lies in the "Ortho-Fluoro Effect" combined with a meta-chlorine handle.

While the ortho-fluorine atom lowers the pKa and modulates metabolic stability via the C-F bond strength (~116 kcal/mol), the meta-chlorine atom provides a critical handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi) or further functionalization, without interfering with the ortho-activation required for specific nucleophilic aromatic substitutions (SNAr). This guide objectively compares its physicochemical performance and synthetic utility against key analogs.

Part 1: Physicochemical Profile & Comparative Data

The following table contrasts 3-chloro-2-fluorobenzoic acid with its closest structural analogs. The data highlights why this specific isomer is often selected for optimizing lipophilicity (LogP) and acidity (pKa) in drug design.

Table 1: Comparative Physicochemical Properties
Property3-Chloro-2-fluorobenzoic acid 2-Chloro-6-fluorobenzoic acid 2,4-Difluorobenzoic acid Significance
CAS 161957-55-7434-75-31583-58-0Unique identifier
MW ( g/mol ) 174.56174.56158.10Isomeric mass equivalence
Melting Point 177–180 °C158–162 °C186–190 °CCrystal lattice stability indicator
pKa (Est.) ~2.6 – 2.8 ~2.53.27 (for 2-F)High Acidity : The ortho-F and meta-Cl exert a synergistic inductive (-I) effect, stabilizing the carboxylate more than F alone.
LogP (Calc.) 2.2 2.11.8Lipophilicity : Cl increases lipophilicity more than F, aiding membrane permeability.
SNAr Reactivity High (at C2) Low (Steric hindrance)High (at C4 > C2)C2-F is highly activated by the ortho-COOH and meta-Cl.
Metabolic Stability High HighModerateThe 2-F/3-Cl pattern blocks common metabolic soft spots (P450 oxidation).

Technical Insight: The lower melting point of the 2-chloro-6-fluoro isomer compared to the 3-chloro-2-fluoro variant suggests weaker intermolecular hydrogen bonding networks, likely due to the steric bulk of the chlorine atom at the ortho position disrupting the coplanarity of the carboxylic acid.

Part 2: Synthetic Utility & Reactivity Landscape

The utility of 3-chloro-2-fluorobenzoic acid stems from its orthogonal reactivity . Unlike symmetrically substituted acids, this molecule offers two distinct "handles" that can be manipulated sequentially.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine at the 2-position is activated by the electron-withdrawing carboxylic acid group (ortho effect) and the inductive withdrawal of the adjacent chlorine.

  • Comparison: In 2,4-difluorobenzoic acid, the 4-position is typically more reactive towards SNAr due to less steric hindrance. In 3-chloro-2-fluorobenzoic acid, the reaction is regioselective for the 2-position, allowing for the introduction of amines or alkoxides with high precision.

Metal-Catalyzed Cross-Coupling

The 3-chlorine atom serves as an excellent handle for Pd-catalyzed reactions (Suzuki, Negishi) after the carboxylic acid has been protected or transformed.

  • Critical Workflow: The C-Cl bond is weaker than the C-F bond.[1] However, under standard SNAr conditions, the C-F bond reacts preferentially. Under Pd-catalysis, the C-Cl bond reacts preferentially. This orthogonality is crucial for complex API synthesis (e.g., Elvitegravir intermediates).

Part 3: Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting 3-chloro-2-fluorobenzoic acid over its analogs based on synthetic requirements.

ReactivityLandscape Start Target Scaffold Requirement OrthoSub Need Ortho-Substitution? Start->OrthoSub MetaFunct Need Meta-Functionalization? OrthoSub->MetaFunct Yes Acid2Cl6F 2-Chloro-6-fluorobenzoic Acid (Sterically Crowded) OrthoSub->Acid2Cl6F No (Steric Block needed) Acid3Cl2F 3-Chloro-2-fluorobenzoic Acid (Dual Orthogonal Handle) MetaFunct->Acid3Cl2F Yes (Cl handle required) Acid24DiF 2,4-Difluorobenzoic Acid (High SNAr Reactivity) MetaFunct->Acid24DiF No (Only F required) SNAr_Path SNAr (Nucleophilic Attack) Acid3Cl2F->SNAr_Path Reacts at C2-F (Mild Conditions) Pd_Path Pd-Catalyzed Coupling Acid3Cl2F->Pd_Path Reacts at C3-Cl (Suzuki/Negishi) Acid24DiF->SNAr_Path Reacts at C4-F (Major Product)

Figure 1: Decision matrix for selecting halogenated benzoic acids based on required regioselectivity and downstream functionalization.

Part 4: Case Study & Experimental Protocols

Case Study: Synthesis of Elvitegravir Intermediate

3-Chloro-2-fluorobenzoic acid is a key precursor in the synthesis of Elvitegravir , an HIV integrase inhibitor. The acid is typically reduced to the benzyl alcohol, brominated to 3-chloro-2-fluorobenzyl bromide , and then converted to an organozinc reagent for a Negishi coupling.

Experimental Protocol 1: Preparation of 3-Chloro-2-fluorobenzyl Zinc Bromide (Negishi Reagent)

Context: This protocol demonstrates the utility of the 3-Cl/2-F motif where the halogens remain intact to provide metabolic stability in the final drug.

Reagents:

  • 3-Chloro-2-fluorobenzyl bromide (derived from the acid)[2]

  • Zinc dust (activated)

  • 1,2-Dibromoethane (catalytic)

  • TMSCl (catalytic)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 eq) in anhydrous THF. Add 1,2-dibromoethane (0.05 eq) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (0.05 eq) and stir for 30 mins.

  • Addition: Dropwise add a solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in THF to the activated zinc mixture. Maintain internal temperature between 60–65°C.

  • Formation: Stir at 65°C for 2–4 hours. The disappearance of the starting bromide can be monitored by GC-MS (aliquot quenched with dilute HCl).

  • Usage: The resulting organozinc solution is used directly in Pd-catalyzed cross-coupling with the quinolone core of Elvitegravir.

Experimental Protocol 2: Amide Coupling for Aurora A Inhibitors

Context: Direct utilization of the carboxylic acid moiety.

Reagents:

  • 3-Chloro-2-fluorobenzoic acid (1.0 eq)

  • Amine partner (e.g., substituted piperidine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-chloro-2-fluorobenzoic acid in DMF (0.2 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Synthetic Pathway Visualization

The following diagram details the transformation of 3-chloro-2-fluorobenzoic acid into the critical "Warhead" used in Elvitegravir synthesis.

ElvitegravirPathway Acid 3-Chloro-2-fluorobenzoic Acid (Starting Material) Alcohol 3-Chloro-2-fluorobenzyl Alcohol (Intermediate) Acid->Alcohol Reduction (BH3·THF) Bromide 3-Chloro-2-fluorobenzyl Bromide (Electrophile) Alcohol->Bromide Bromination (PBr3 or HBr) ZincReagent Organozinc Reagent (Nucleophile) Bromide->ZincReagent Zn, THF (Activation) Coupling Pd-Catalyzed Negishi Coupling (To Quinolone Core) ZincReagent->Coupling + Quinolone Core Pd(PPh3)4 FinalDrug Elvitegravir (Final API) Coupling->FinalDrug Deprotection

Figure 2: Synthetic pathway from 3-chloro-2-fluorobenzoic acid to Elvitegravir, highlighting the transformation of the acid functionality while preserving the halogen motif.[3]

References

  • Gilead Sciences, Inc. (2010). Process for the preparation of Elvitegravir. US Patent 7,825,252.[3] Link

  • Ossila. (2024). 3-Chloro-2-fluorobenzoic acid: Properties and Applications in Material Science. Link

  • PubChem. (2024). Compound Summary: 3-Chloro-2-fluorobenzoic acid (CID 302931).[4] National Library of Medicine. Link

  • BenchChem. (2025). Comparative Analysis of Fluorobenzoic Acid Isomers. Link

  • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. Link

Sources

Comparative

Technical Validation Guide: 3-Chloro-2-Fluorobenzoate Scaffolds in Small Molecule Inhibitor Design

Topic: Validating the Efficacy of "Sodium 3-chloro-2-fluorobenzoate" Derived Compounds in Drug Discovery Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Scientists, P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Efficacy of "Sodium 3-chloro-2-fluorobenzoate" Derived Compounds in Drug Discovery Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Pharmacologists.

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 3-chloro-2-fluorobenzoate moiety (derived from Sodium 3-chloro-2-fluorobenzoate, CAS 1421029-89-1, or its acid form CAS 161957-55-7) represents a "privileged scaffold" for optimizing potency and metabolic stability.

While simple benzoic acid derivatives are prone to rapid Phase I metabolism (hydroxylation) and Phase II conjugation (glucuronidation), the strategic substitution pattern of the 3-chloro-2-fluoro motif offers two distinct mechanistic advantages:

  • The Ortho-Fluoro Effect (Metabolic Blockade): The fluorine atom at the C2 position sterically and electronically blocks metabolic attack at the highly susceptible ortho-position while lowering the pKa of the carboxylic acid (or resulting amide N-H), often improving hydrogen bond donor capability in the active site.

  • The Meta-Chloro Lipophilicity Boost: The chlorine at C3 fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the electronic density of the ring without the steric bulk of a bromine or iodine atom.

This guide outlines the experimental framework to validate libraries derived from this scaffold against standard alternatives (non-halogenated or mono-substituted analogs), specifically in the context of Aurora A Kinase inhibitors and COX-2 selective agents .

Comparative Analysis: 3-Cl-2-F vs. Alternative Scaffolds

To objectively validate the efficacy of the 3-chloro-2-fluorobenzoate scaffold, it must be benchmarked against structural analogs. The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Scaffold Performance Metrics
Scaffold VariantElectronic Profile (Hammett

)
Metabolic Stability (t½)Lipophilicity (cLogP)Primary Failure Mode
3-Chloro-2-fluorobenzoate High Electron Withdrawal High (>60 min) Optimal (2.2 - 2.8) N/A (Preferred)
2-Fluorobenzoate (Mono)Moderate WithdrawalModerate (30-45 min)Low (< 2.0)Insufficient hydrophobic binding
3-Chlorobenzoate (Mono)Moderate WithdrawalLow (< 20 min)High (> 3.0)Rapid C2/C6 hydroxylation
Benzoate (Unsubstituted)NeutralVery Low (< 10 min)LowRapid metabolism & low potency
2,6-DifluorobenzoateVery High WithdrawalHigh (>60 min)LowSteric clash in tight pockets

Data Interpretation:

  • Validation Target: The 3-Cl-2-F derivative must demonstrate a >3-fold increase in half-life (t½) compared to the 3-chlorobenzoate analog to justify the added synthetic complexity.

  • Potency Target: In Kinase assays (e.g., Aurora A), the compound should exhibit IC50 < 10 nM , driven by the specific halogen interactions with the hinge region or gatekeeper residues.

Experimental Protocols for Validation

Protocol A: Synthesis & Library Generation (The "Sodium" Advantage)

Rationale: Using the sodium salt (Sodium 3-chloro-2-fluorobenzoate) often provides higher solubility in aqueous/organic biphasic systems compared to the free acid, facilitating cleaner coupling reactions.

Workflow:

  • Activation: Dissolve Sodium 3-chloro-2-fluorobenzoate (1.0 eq) in DMF. Acidify in situ with HCl/Dioxane or use directly if coupling conditions permit.

  • Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the activated ester.

  • Amidation: Add the amine core scaffold (e.g., an aminopyrazole for Aurora A inhibition). Stir at RT for 4-6 hours.

  • Purification: Quench with water. The product often precipitates. If not, extract with EtOAc. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

  • QC: Verify identity via 1H-NMR (observe distinct splitting of the C4/C5/C6 protons) and 19F-NMR (singlet/multiplet shift confirming F-retention).

Protocol B: In Vitro Potency Validation (Aurora A Kinase Assay)

Rationale: To prove the efficacy of the halogenation pattern, we measure the inhibition constant (Ki) or IC50.

  • Reagents: Recombinant Aurora A kinase, ATP, Substrate (e.g., Kemptide), and Test Compounds (3-Cl-2-F derivatives vs. controls).

  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.

  • Procedure:

    • Incubate Kinase + Substrate + Test Compound (10-point dose response, 0.1 nM to 10 µM) for 60 mins.

    • Add ATP to initiate reaction.

    • Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal dose-response).

  • Success Criteria: IC50(3-Cl-2-F) < IC50(Non-halogenated) by factor of 10.

Protocol C: Metabolic Stability (Microsomal Clearance)

Rationale: This is the critical "Go/No-Go" test for the 2-fluoro substitution.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spike test compound (1 µM) into HLM suspension at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Visualizing the Validation Logic

The following diagrams illustrate the synthesis workflow and the decision logic for validating this specific scaffold.

Diagram 1: Synthetic Workflow (Salt to Active Inhibitor)

SynthesisWorkflow Start Sodium 3-chloro-2-fluorobenzoate (Starting Material) Activation Activation Phase (HATU/DIPEA/DMF) Start->Activation Dissolution Coupling Coupling Phase (+ Amine Scaffold) Activation->Coupling Activated Ester Purification Purification (Prep-HPLC) Coupling->Purification Crude Mix FinalProduct Final Inhibitor (3-Cl-2-F Derivative) Purification->FinalProduct >98% Purity

Caption: Step-by-step conversion of the sodium salt precursor into the final bioactive inhibitor.

Diagram 2: Validation Decision Tree

ValidationLogic Input Synthesized Library (3-Cl-2-F Analogs) PotencyTest Potency Assay (IC50 < 10 nM?) Input->PotencyTest StabilityTest Metabolic Stability (t1/2 > 60 min?) PotencyTest->StabilityTest Yes FailPotency Discard: Insufficient Binding PotencyTest->FailPotency No SelectivityTest Selectivity Screen (vs. Off-Targets) StabilityTest->SelectivityTest Yes FailStability Discard: Metabolic Liability StabilityTest->FailStability No Success Lead Candidate (Proceed to In Vivo) SelectivityTest->Success High Selectivity SelectivityTest->FailPotency Low Selectivity

Caption: Logic gate for determining if the 3-chloro-2-fluoro scaffold yields a viable drug candidate.

References

  • MDPI (Molecules). Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids. [Link]

  • PubChem. Compound Summary: 3-Chloro-2-fluorobenzoic acid (CID 302931). [Link]

Validation

Strategic SAR Analysis: 3-Chloro-2-fluorobenzoic Acid Derivatives in Drug Discovery

Topic: Structure-activity relationship (SAR) of 3-chloro-2-fluorobenzoic acid derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 3-chloro-2-fluorobenzoic acid derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Steric Lock" Scaffold

In modern medicinal chemistry, 3-chloro-2-fluorobenzoic acid (CFBA) is not merely a passive building block; it is a "privileged scaffold" used to engineer specific steric and electronic properties into drug candidates. Its value lies in the unique juxtaposition of the 2-fluoro (2-F) and 3-chloro (3-Cl) substituents.

Unlike standard benzoic acids, the 3-Cl, 2-F motif offers two distinct mechanistic advantages:

  • The Ortho-Effect (Metabolic Shielding): The 2-F atom protects the metabolically vulnerable 1-position (carboxyl) or adjacent ring positions from oxidative metabolism while modulating pKa.

  • The Steric Twist (Conformational Locking): In fused-ring systems (like fluoroquinolones), the bulky 3-Cl group creates steric repulsion with adjacent substituents (e.g., N1-groups), forcing the molecule into a distorted conformation that paradoxically enhances binding affinity and lethality against resistant bacterial strains.

This guide compares the performance of CFBA derivatives against alternative halogenated scaffolds in two primary therapeutic areas: Fluoroquinolone Antibiotics and Aurora A Kinase Inhibitors .

Comparative Performance: Antibiotics (Fluoroquinolones)

The most commercially significant application of CFBA derivatives is in the synthesis of 8-chloro-fluoroquinolones (e.g., Besifloxacin). Here, the 3-Cl of the starting material becomes the C-8 substituent of the final quinolone core.

The "C-8 Substituent" Effect

The table below compares the biological activity of fluoroquinolones derived from CFBA (8-Cl) versus those derived from 2,4-difluorobenzoic acid (8-H) or 3-methoxy-2,4-difluorobenzoic acid (8-OMe).

Table 1: Comparative Antibacterial Potency (MIC90 in µg/mL) Data synthesized from comparative SAR studies on Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

FeatureProduct (CFBA Derivative) Alternative A (8-H) Alternative B (8-OMe)
Representative Drug Besifloxacin Ciprofloxacin Moxifloxacin
C-8 Substituent -Cl (Chloro)-H (Hydrogen)-OCH₃ (Methoxy)
MRSA Potency High (0.06 - 0.5 µg/mL)Low (16 - >64 µg/mL)Moderate (0.25 - 2.0 µg/mL)
Gram-Negative Potency HighVery High High
Mechanism of Action Steric Distortion: The bulky Cl atom forces the N1-group out of plane, enhancing lethality against resistant strains.[1]Planar conformation; susceptible to efflux pumps.Electron-donating group improves activity but lacks the "steric lock" of Cl.
Metabolic Stability High: Cl is metabolically inert.Moderate.Moderate: OMe can be demethylated.

Key Insight: The 8-chloro derivative (from CFBA) exhibits superior activity against Gram-positive pathogens compared to the 8-H analog. The steric bulk of chlorine prevents the planar stacking often required for efflux pump recognition, thereby overcoming resistance mechanisms.

Comparative Performance: Oncology (Aurora A Kinase Inhibitors)

In kinase inhibitor design, CFBA derivatives are often employed as the "tail" moiety, binding to the solvent-exposed region of the ATP pocket. The specific electronic signature of the 3-Cl, 2-F ring is critical for potency.

SAR of the "Tail" Moiety

Researchers evaluated a series of pyrimidine-based Aurora A inhibitors where the benzoyl tail was modified.

Table 2: Inhibition of Aurora A Kinase (IC50 Comparison)

Scaffold Variant3-Cl, 2-F (CFBA) 4-Cl, 2-F 2,4-Difluoro Non-Halogenated
IC50 (Aurora A) 3.5 ± 0.3 nM 52.2 ± 8.1 nM64.9 ± 13.7 nM>200 nM
cMYC Reduction Potent ModerateWeakInactive
Binding Mode Optimal Fit: The 2-F forms an intramolecular H-bond mimic; 3-Cl fills a hydrophobic sub-pocket.Clash: 4-Cl extends too far, disrupting the hinge interaction.Too Small: Lack of Cl bulk reduces hydrophobic contacts.Loose Binding: Rapid dissociation.

Key Insight: Moving the chlorine from position 3 to position 4 results in a ~15-fold loss in potency . The 3-Cl, 2-F pattern is essential for maintaining the "DFG-out" conformation of the kinase, which is required for high-affinity inhibition.

Mechanism of Action Visualization

The following diagram illustrates the "Steric Lock" mechanism observed in CFBA-derived fluoroquinolones.

SAR_Mechanism cluster_alt Alternative (8-H) CFBA 3-Chloro-2-Fluorobenzoic Acid (Precursor) Quinolone 8-Chloro-Fluoroquinolone (Final Drug) CFBA->Quinolone Cyclization Synthesis StericClash Steric Repulsion: 8-Cl vs N1-Cyclopropyl Quinolone->StericClash Structural Feature Conformation Distorted (Non-Planar) Conformation StericClash->Conformation Forces Geometry Activity Enhanced Lethality & Efflux Evasion Conformation->Activity Result Alternative 8-H Quinolone Planar Planar Conformation Alternative->Planar Resist Susceptible to Efflux Planar->Resist

Caption: The "Steric Lock" mechanism. The 8-Cl substituent (derived from CFBA) forces a non-planar conformation, preventing efflux pump recognition.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid (Key Intermediate)

This protocol converts CFBA into the core fragment used for advanced antibiotics.

Reagents: 3-chloro-2-fluorobenzoic acid, HNO3, H2SO4, Fe powder, NaNO2.

  • Nitration: Dissolve 3-chloro-2-fluorobenzoic acid (1 eq) in concentrated H2SO4 at 0°C. Dropwise add fuming HNO3. Stir at RT for 2h. Pour onto ice. Filter the precipitate (3-chloro-2-fluoro-5-nitrobenzoic acid). Yield: ~90%.

  • Reduction: Suspend the nitro compound in ethanol/water (4:1). Add Fe powder (3 eq) and catalytic HCl. Reflux for 4h. Filter hot to remove iron sludge. Concentrate filtrate to obtain the amine.

  • Diazotization/Hydrolysis: Dissolve the amine in dilute H2SO4 at 0°C. Add NaNO2 (1.1 eq) dropwise to form the diazonium salt. Carefully add this solution to boiling 50% H2SO4. Reflux for 30 min.

  • Isolation: Cool to RT. Extract with Ethyl Acetate (3x).[2] Wash with brine, dry over MgSO4. Recrystallize from toluene.

    • Validation: 1H NMR should show loss of aromatic protons adjacent to the nitro group and appearance of a broad phenolic -OH singlet.

Protocol B: Amide Coupling for Kinase Inhibitors

Standardized method for attaching the CFBA "tail".

  • Activation: Dissolve 3-chloro-2-fluorobenzoic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 15 min at RT to form the activated ester.

  • Coupling: Add the amine-scaffold (e.g., aminopyrazole derivative, 1.0 mmol). Stir at RT for 12h.

  • Workup: Dilute with water (20 mL). If precipitate forms, filter and wash with water. If oil forms, extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The 2-F atom is electron-withdrawing, making the carbonyl carbon highly electrophilic; coupling usually proceeds rapidly.

Synthesis Workflow Diagram

Synthesis_Flow cluster_Abx Antibiotic Route (Quinolones) cluster_Onc Oncology Route (Kinase Inhibitors) Start 3-Chloro-2-fluorobenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 StepA Activation (HATU/DIPEA) Start->StepA Step2 Reduction (Fe/HCl) Step1->Step2 Step3 Sandmeyer/Hydrolysis Step2->Step3 End1 3-Chloro-2,4-difluoro- 5-hydroxybenzoic acid Step3->End1 StepB Amide Coupling StepA->StepB End2 Aurora A Inhibitor (Amide Derivative) StepB->End2

Caption: Divergent synthetic pathways for CFBA toward antibiotic and oncology applications.

References

  • Synthesis and SAR of 8-Chloro-fluoroquinolones

    • Title: A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group.[3][4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Aurora A Kinase Inhibitor Discovery

    • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[2]

    • Source: Journal of Medicinal Chemistry (NIH/PubMed).
    • URL:[Link]

  • Synthesis of Key Intermediates

    • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[5]

    • Source: Journal of Chemical Research.
    • URL:[Link]

  • General Properties of Halogenated Benzoic Acids

    • Title: 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931.
    • Source: PubChem.[1][6][7]

    • URL:[Link]

Sources

Comparative

The Ascendancy of Sodium 3-chloro-2-fluorobenzoate: A Comparative Guide for the Modern Medicinal Chemist

Abstract In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design.[1][2] Among these, Sodium 3-chloro-2-fluorobenzoate has emerged as a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design.[1][2] Among these, Sodium 3-chloro-2-fluorobenzoate has emerged as a particularly versatile and powerful intermediate. This guide provides an in-depth, data-driven comparison of this reagent against other halogenated benzoic acids, elucidating the unique advantages conferred by its specific substitution pattern. We will explore its reactivity in key synthetic transformations, its influence on the physicochemical properties of derived molecules, and provide detailed experimental protocols to demonstrate its practical utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this valuable building block.

Introduction: The Strategic Role of Halogenation in Drug Design

The introduction of fluorine and other halogens into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1][2] Fluorine, in particular, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] When incorporated into a privileged scaffold like benzoic acid, the resulting derivatives become powerful tools for medicinal chemists.[1] Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) is a prime example of a dihalogenated building block that offers a unique combination of electronic and steric properties, making it an increasingly popular choice in the synthesis of complex pharmaceutical agents.[4][5][6]

Physicochemical Properties and Reactivity Profile of Sodium 3-chloro-2-fluorobenzoate

The key to the utility of Sodium 3-chloro-2-fluorobenzoate lies in the interplay between the ortho-fluoro and meta-chloro substituents. The strongly electron-withdrawing nature of the fluorine atom at the 2-position significantly enhances the electrophilicity of the carboxyl group, making it more susceptible to nucleophilic attack in reactions like amidation and esterification.[7][8] This is a distinct advantage over benzoic acids with electron-donating groups, which can be more sluggish in these transformations.

The chlorine atom at the 3-position further modulates the electronic landscape of the aromatic ring and provides an additional site for synthetic diversification, for instance, through cross-coupling reactions. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl >> F, a direct consequence of the carbon-halogen bond dissociation energy.[9] While the C-F bond is generally robust, the presence of the adjacent chlorine and the overall electronic environment of the ring can influence the reactivity of both halogen atoms, offering opportunities for selective transformations under specific catalytic conditions.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of Sodium 3-chloro-2-fluorobenzoate, it is instructive to compare it with other commonly used building blocks in key synthetic applications.

Amide Bond Formation

The formation of amide bonds is one of the most common reactions in drug discovery. The enhanced electrophilicity of the carboxyl group in 3-chloro-2-fluorobenzoic acid, due to the ortho-fluoro substituent, often leads to higher yields and milder reaction conditions compared to less activated benzoic acids.

Building BlockTypical Coupling ConditionsRelative ReactivityKey Considerations
Sodium 3-chloro-2-fluorobenzoate HATU, DIPEA, DMF, RTHighThe ortho-fluoro group activates the carboxyl group towards nucleophilic attack.[10]
3-Chlorobenzoic AcidHBTU, DIPEA, DMF, 50 °CModerateLacks the activating effect of the ortho-fluoro group, may require heating.
2-Fluorobenzoic AcidHATU, DIPEA, DMF, RTHighSimilar activation to the title compound, but lacks the additional chloro substituent for further diversification.[8]
Benzoic AcidDCC, DMAP, DCM, RTLowRequires stronger coupling agents and may suffer from lower yields.
Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is typically less reactive in cross-coupling reactions, specialized nickel-based catalytic systems have been developed that can activate C-F bonds, sometimes preferentially over other C-halogen bonds.[9][11] This opens up possibilities for orthogonal synthesis where the C-Cl and C-F bonds can be addressed sequentially.

Building BlockReaction TypeCatalyst SystemRelative Reactivity
Sodium 3-chloro-2-fluorobenzoate Suzuki-Miyaura (C-Cl)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OGood
Sodium 3-chloro-2-fluorobenzoate Suzuki-Miyaura (C-F)Ni(cod)₂/PCy₃, K₃PO₄, TolueneModerate (forcing conditions)
3-Iodobenzoic AcidSuzuki-Miyaura (C-I)Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂OExcellent
4-Fluorobenzoic AcidSuzuki-Miyaura (C-F)Generally unreactive under standard Pd catalysis.[9]Very Low

The data illustrates that while the C-Cl bond in Sodium 3-chloro-2-fluorobenzoate can be readily functionalized using standard palladium catalysis, the C-F bond remains largely intact, allowing for its preservation for later-stage modifications if desired.

Case Study: Synthesis of GSK2830371, a Wip1 Inhibitor

A prominent example of the application of Sodium 3-chloro-2-fluorobenzoate is in the synthesis of GSK2830371, a potent and selective inhibitor of the Wip1 phosphatase, which has been investigated for its potential in cancer therapy.[12][13] In the synthesis of this molecule, the building block is coupled with a complex amine partner via an amide bond formation. The high reactivity of the activated carboxyl group is crucial for achieving a good yield in this key step, which unites two advanced fragments of the final molecule. This case study highlights the utility of Sodium 3-chloro-2-fluorobenzoate in the efficient construction of complex, biologically active compounds.[12][13][14]

Experimental Protocols

To provide a practical demonstration of the principles discussed, the following detailed protocols are provided.

Protocol for Amide Coupling using Sodium 3-chloro-2-fluorobenzoate

This protocol describes a typical amide bond formation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Sodium 3-chloro-2-fluorobenzoate (1.0 eq) and amine (1.1 eq) in anhydrous DMF. B Add DIPEA (3.0 eq) to the mixture. A->B C Add HATU (1.2 eq) portion-wise while stirring at 0 °C. B->C D Allow the reaction to warm to room temperature and stir for 4-16 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Dilute with ethyl acetate and wash with water and brine. E->F G Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography on silica gel. G->H

Caption: Workflow for a typical amide coupling reaction.

Causality: The choice of HATU as a coupling reagent is due to its high efficiency and low rate of epimerization for chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction. The reaction is monitored to ensure complete consumption of the starting material before proceeding to work-up.

Protocol for Suzuki-Miyaura Coupling of the C-Cl Bond

This protocol outlines a selective cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a flask, add Sodium 3-chloro-2-fluorobenzoate (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq). B Add a mixture of dioxane and water (4:1). A->B C Degas the mixture with argon for 15 minutes. B->C D Add Pd(dppf)Cl₂ (0.05 eq) under argon. C->D E Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. D->E F Monitor the reaction by TLC or LC-MS. E->F G Cool to room temperature, dilute with water, and extract with ethyl acetate. F->G H Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for a selective Suzuki-Miyaura coupling.

Causality: The use of a palladium catalyst like Pd(dppf)Cl₂ is standard for Suzuki-Miyaura reactions involving aryl chlorides. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Conclusion

Sodium 3-chloro-2-fluorobenzoate is a highly valuable and versatile building block in modern drug discovery. Its unique substitution pattern provides a combination of an activated carboxylic acid for efficient amide bond formation and a selectively reactive chlorine atom for cross-coupling reactions. This allows for the rapid and efficient synthesis of complex molecular architectures with desirable physicochemical properties. As the demand for sophisticated drug candidates continues to grow, the strategic use of well-designed building blocks like Sodium 3-chloro-2-fluorobenzoate will undoubtedly play an increasingly important role in the successful development of new therapeutics.

References

  • Ferreira, C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. Available at: [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Available at: [Link]

  • Nishihara, Y., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146-154. Available at: [Link]

  • Ferreira, C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. Available at: [Link]

  • PubChem. (n.d.). Sodium 3-fluorobenzoate. Retrieved from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 455-459. Available at: [Link]

  • Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. Available at: [Link]

  • New building blocks for drug discovery. (2019, January 31). Universität Münster. Retrieved from [Link]

  • Nishihara, Y., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. Retrieved from [Link]

  • Gerasimova, T. P., et al. (2021). Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties. Molecules, 26(20), 6301. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC advances, 10(42), 25036-25054. Available at: [Link]

  • Gu, L., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Oncotarget, 7(52), 86899. Available at: [Link]

  • Zagorulya, M., et al. (2017). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Oncotarget, 8(58), 98439. Available at: [Link]

  • Zagorulya, M., et al. (2017). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Performance of MOFs Synthesized from Sodium 3-chloro-2-fluorobenzoate

Foreword for the Pioneering Researcher You are venturing into largely uncharted territory. As of this guide's publication, Metal-Organic Frameworks (MOFs) derived specifically from the sodium 3-chloro-2-fluorobenzoate li...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Pioneering Researcher

You are venturing into largely uncharted territory. As of this guide's publication, Metal-Organic Frameworks (MOFs) derived specifically from the sodium 3-chloro-2-fluorobenzoate linker are not prominently featured in the peer-reviewed literature. This presents a unique opportunity for novel discovery. This guide is structured to provide you, a fellow scientist, with the foundational principles, comparative data from analogous systems, and rigorous experimental protocols necessary to benchmark your new material. We will proceed with a logic-driven approach, predicting performance based on the known effects of halogen functionalization and providing the tools to validate these hypotheses.

Our discussion will be grounded in the central tenets of materials science: how the choice of building blocks—in this case, the 3-chloro-2-fluorobenzoate linker—dictates the final properties and potential applications of the resulting MOF.

The Rationale: Impact of Chloro- and Fluoro- Functionalization on MOF Properties

The functional groups on an organic linker are not mere decorations; they are critical determinants of a MOF's characteristics. The presence of both chlorine and fluorine on the benzoate linker is anticipated to confer a unique combination of properties.

  • Electronic Effects and Polarity : The electron-withdrawing nature of both chlorine and fluorine atoms can modulate the electron density of the aromatic ring and the carboxylate group. This can influence the coordination chemistry with the metal nodes and alter the polarity of the pores. A more polarized pore environment can lead to enhanced selective adsorption of polar molecules, such as CO2 or certain volatile organic compounds (VOCs).[1][2]

  • Hydrophobicity and Stability : Halogenation, particularly fluorination, is a well-established strategy for increasing the hydrophobicity of a MOF.[3][4] This is crucial for applications in humid environments, as it can prevent water molecules from competing for adsorption sites and potentially degrading the framework. The increased hydrophobicity can enhance the material's stability towards moisture.[3]

  • Intermolecular Interactions : The presence of halogens can introduce specific non-covalent interactions, such as halogen bonding, which can be exploited for selective guest binding.[5][6] This could be particularly relevant for the selective capture of molecules with electron-rich regions.

  • Catalytic Activity : The electronic modifications induced by the halogen groups can tune the Lewis acidity of the metal centers in the MOF, potentially enhancing its catalytic activity for a range of organic transformations.[7][8]

Comparative Benchmarking: What to Expect and Who are the Competitors?

While we await experimental data on your specific MOF, we can project its potential performance by comparing it to well-established MOFs derived from similar benzoate-type linkers. The following table provides a comparative overview. The values for the hypothetical "3-Cl-2-F-Benzoate MOF" are educated estimations based on the principles discussed above, serving as initial benchmarks for your experimental results.

PropertyMOF-5 (Terephthalic Acid)UiO-66 (Terephthalic Acid)Hypothetical 3-Cl-2-F-Benzoate MOF (Predicted)Rationale for Prediction
Metal Node Zn4OZr6O4(OH)4To be determined (e.g., Zn, Cu, Zr)The choice of metal will significantly impact properties.
BET Surface Area (m²/g) ~3800~1200800 - 1500The bulkier halogen groups may lead to a reduction in surface area compared to non-functionalized analogues.
Pore Volume (cm³/g) ~1.3~0.50.4 - 0.7Similar to surface area, steric hindrance from the linkers could reduce pore volume.
Thermal Stability (°C) ~450~500~350 - 450The C-Cl and C-F bonds are strong, but the overall stability will depend on the metal-carboxylate bond strength.[9][10]
Hydrolytic Stability LowHighModerate to HighFluorination is expected to enhance water resistance.[3][4]
CO₂ Adsorption Capacity ModerateModeratePotentially HighIncreased pore polarity from C-Cl and C-F bonds could enhance CO₂ uptake.[2]
Catalytic Potential Lewis Acidic SitesLewis and Brønsted Acidic SitesPotentially Enhanced Lewis AcidityElectron-withdrawing halogens can increase the acidity of the metal centers.[7][8]
Drug Delivery Potential ExploredWidely ExploredPromisingThe functional groups could offer specific interactions with drug molecules for controlled release.[11][12]

The Experimental Gauntlet: Protocols for Rigorous Benchmarking

To validate the performance of your novel MOF, a series of standardized characterization techniques must be employed. Here are the detailed protocols for the essential experiments.

Structural Characterization: Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystallinity and phase purity of your synthesized MOF.

Protocol:

  • Sample Preparation: Gently grind a small amount of the synthesized MOF into a fine, homogeneous powder.

  • Mounting: Mount the powder onto a zero-background sample holder. Ensure a flat, even surface.

  • Data Collection:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range typically from 5° to 50°.

    • Use a step size of 0.02° and a scan speed that allows for good signal-to-noise ratio.

  • Data Analysis:

    • Compare the obtained diffraction pattern with a simulated pattern if the crystal structure is known or can be predicted.[13][14]

    • The presence of sharp, well-defined peaks indicates a crystalline material. The absence of peaks from starting materials confirms phase purity.

Diagram of the PXRD Workflow

PXRD_Workflow cluster_synthesis Synthesis & Activation cluster_pxrd PXRD Analysis Synthesis MOF Synthesis Activation Activation (Solvent Removal) Synthesis->Activation Grinding Grind to Fine Powder Activation->Grinding Characterize Mounting Mount on Sample Holder Grinding->Mounting Data_Collection Collect Diffraction Data (5-50° 2θ) Mounting->Data_Collection Analysis Compare to Simulated Pattern Data_Collection->Analysis Purity_Confirmed Purity_Confirmed Analysis->Purity_Confirmed Crystalline & Pure Impurities Impurities Analysis->Impurities Amorphous or Impure BET_Workflow Start Activated MOF Sample Degas Degas Sample under Vacuum & Heat Start->Degas N2_Sorption Measure N₂ Adsorption Isotherm at 77 K Degas->N2_Sorption BET_Analysis Apply BET Theory to Calculate Surface Area N2_Sorption->BET_Analysis Pore_Volume Determine Total Pore Volume N2_Sorption->Pore_Volume DFT_Analysis Calculate Pore Size Distribution (DFT) N2_Sorption->DFT_Analysis Results Porosity Profile (Surface Area, Pore Volume, Pore Size) BET_Analysis->Results Pore_Volume->Results DFT_Analysis->Results

Caption: Workflow for Porosity Characterization.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the MOF and its decomposition temperature.

Protocol:

  • Sample Preparation: Place a small amount (5-10 mg) of the activated MOF into a TGA pan.

  • Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • The analysis should be run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • The TGA curve will show weight loss as a function of temperature.

    • An initial weight loss at lower temperatures corresponds to the removal of residual solvent.

    • A sharp weight loss at a higher temperature indicates the decomposition of the framework. The onset of this drop is considered the decomposition temperature. [9][15]

Performance in Key Applications: A Roadmap

Gas Sorption and Separation

Given the potential for high polarity and selective interactions, your MOF could be a strong candidate for gas separation applications. [1][16][17] Benchmarking Experiments:

  • Single-Component Isotherms: Measure the adsorption isotherms for gases like CO₂, CH₄, and N₂ at relevant temperatures and pressures. This will determine the adsorption capacity and affinity for each gas.

  • Selectivity Calculation: Use the initial slopes of the isotherms (Henry's Law region) or Ideal Adsorbed Solution Theory (IAST) to calculate the selectivity for gas pairs (e.g., CO₂/N₂ or CO₂/CH₄).

  • Breakthrough Experiments: For a more practical assessment, pack a column with your MOF and flow a mixed gas stream through it to determine the real-world separation performance.

Heterogeneous Catalysis

The anticipated enhanced Lewis acidity could make your MOF an effective catalyst. [8][18] Benchmarking Experiments:

  • Model Reactions: Test the catalytic activity in well-known reactions sensitive to Lewis acidity, such as the Knoevenagel condensation or Friedel-Crafts alkylation. [19]* Kinetic Studies: Determine the reaction kinetics to understand the catalytic efficiency.

  • Recyclability: After a reaction, recover the MOF, reactivate it, and reuse it in a new reaction to test its stability and recyclability. Confirm the structural integrity post-reaction using PXRD.

Drug Delivery

The unique functionalization of the linker could provide specific binding sites for drug molecules, allowing for high loading and controlled release. [11][20][21] Benchmarking Experiments:

  • Drug Loading: Soak the activated MOF in a concentrated solution of a model drug (e.g., ibuprofen or doxorubicin). [20][22]Use UV-Vis spectroscopy to determine the amount of drug loaded.

  • In Vitro Release: Place the drug-loaded MOF in a buffer solution (e.g., phosphate-buffered saline at pH 7.4 to simulate physiological conditions) and monitor the drug release over time using UV-Vis spectroscopy. [23]* Biocompatibility: Assess the cytotoxicity of the MOF on relevant cell lines to ensure it is safe for biomedical applications.

Concluding Remarks for the Innovator

The synthesis of a MOF from sodium 3-chloro-2-fluorobenzoate is a scientifically intriguing endeavor. While this guide provides a predictive framework and a set of robust protocols for benchmarking, the true performance characteristics await your experimental discovery. The interplay of the chloro- and fluoro- groups could lead to surprising and valuable properties. Rigorous and systematic characterization is paramount. Your work in this area has the potential to contribute significantly to the ever-expanding library of functional porous materials.

References

  • Recent advances in metal–organic frameworks for gas adsorption/separation - PMC. (n.d.).
  • Fabrication and Characterization of Metal-organic Frameworks for Gas Separation and Storage - Hilaris Publisher. (n.d.).
  • A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity † - MDPI. (2017, March 24).
  • Gas Sorption Properties of New Mesoporous, Functionalized MOFs. (n.d.).
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (2022, April 18).
  • Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - MDPI. (2023, March 13).
  • Functionalized graphene MOFs in drug delivery application - E3S Web of Conferences. (2026, February 20).
  • Crystallography of metal–organic frameworks - IUCr Journals. (2014, November 15).
  • A Comparative Guide to Metal-Organic Frameworks Derived from Isomers of (1H-imidazol-1-yl)benzoic Acid - Benchchem. (n.d.).
  • Metal–Organic Frameworks (MOFs) for Selective Gas Capture and Storage. (2026, February 28).
  • Structural stability of metal organic framework MOF-177 - Arizona State University. (2010, January 15).
  • Halogen-C2 H2 Binding in Ultramicroporous Metal-Organic Frameworks (MOFs) for Benchmark C2 H2 /CO2 Separation Selectivity - PubMed. (2020, April 16).
  • Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence | Journal of the American Chemical Society. (2025, December 20).
  • Thermogravimetric analysis of MOF analogues (A), 23 wt% loaded MMMs... - ResearchGate. (n.d.).
  • MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks - DSpace@MIT. (n.d.).
  • MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks - PMC. (n.d.).
  • a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... - ResearchGate. (n.d.).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - Brieflands. (2023, July 13).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC. (2023, July 14).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - R Discovery. (2023, July 14).
  • Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks - OSTI. (2024, March 8).
  • Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores | Langmuir - ACS Publications. (2010, March 22).
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency - MDPI. (2025, February 24).
  • Investigating the Effects of Reactive Surface Chemistries in MOFs on Catalysis. (2025, August 11).
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. (2024, August 26).
  • (PDF) The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of polycarbonate - ResearchGate. (2026, February 12).
  • Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution | Request PDF - ResearchGate. (n.d.).
  • Hyperuniform Mesoporous Gold Films Coated with Halogen-Bonding Metal–Organic Frameworks for Selective Raman Sensing of Chlorinated Hydrocarbons - PMC. (n.d.).
  • Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing). (2018, October 17).

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Comparative

Cross-validation of analytical methods for "Sodium 3-chloro-2-fluorobenzoate"

Cross-Validation of Analytical Methods for Sodium 3-chloro-2-fluorobenzoate: A Comprehensive Guide Introduction Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) is a critical halogenated intermediate utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Sodium 3-chloro-2-fluorobenzoate: A Comprehensive Guide

Introduction Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) is a critical halogenated intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because the substitution pattern of this aromatic ring dictates the regioselectivity of downstream coupling reactions, ensuring absolute purity and quantifying structurally similar isomeric impurities is paramount.

Under the modernized 2[2], relying on a single analytical technique is often insufficient for complex halogenated salts. A lifecycle and Quality-by-Design (QbD) approach requires orthogonal cross-validation[3]. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to establish a self-validating analytical control strategy.

Methodological Ecosystem

To achieve regulatory compliance, the analytical workflow must integrate orthogonal techniques. HPLC provides high-resolution separation of related impurities, while qNMR serves as the primary absolute quantification tool, eliminating the bias of UV response factors.

AnalyticalEcosystem Sample Sodium 3-chloro-2-fluorobenzoate (Analyte) HPLC HPLC-UV (Relative Purity & Impurities) Sample->HPLC Acidic Mobile Phase (Protonation) qNMR 1H & 19F qNMR (Absolute Quantitation) Sample->qNMR D2O / Internal Std (Direct Assay) GCMS GC-MS (Volatile Impurities) Sample->GCMS Esterification (Volatilization) ICH ICH Q2(R2) Validation Accuracy, Precision, Linearity HPLC->ICH qNMR->ICH GCMS->ICH Outcome Validated Analytical Profile ICH->Outcome Orthogonal Agreement

Fig 1. Orthogonal cross-validation workflow for Sodium 3-chloro-2-fluorobenzoate under ICH Q2(R2).

Comparative Analysis of Analytical Modalities

The selection of an analytical method depends on the specific critical quality attribute (CQA) being measured. Table 1 synthesizes the performance metrics of the three primary modalities[4].

Table 1: Performance Comparison of Analytical Techniques for Halogenated Benzoates

ParameterHPLC-UVqNMR (1H and 19F)GC-MS (Post-Derivatization)
Primary Principle Partitioning via stationary phase; UV absorbanceDirect correlation of nuclear spin resonance integralsVolatility-based partitioning; mass-to-charge ratio
Limit of Detection (LOD) 1 - 10 µg/mL~100 µg/mL (Lower sensitivity)10 - 50 ng/mL
Reference Standard Requires specific analyte standardNot required (Uses independent internal standard)Requires specific analyte standard
Strengths Excellent for isomeric impurity separationAbsolute quantitation; structural elucidationHigh sensitivity for trace volatile organic impurities
Limitations UV response factors vary between impuritiesHigh capital cost; lower sensitivity for trace impuritiesRequires derivatization (esterification) of the sodium salt

Detailed Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain why the parameter was chosen.

Protocol 1: HPLC-UV Method for Purity and Related Substances

Causality & Design: Sodium 3-chloro-2-fluorobenzoate is a salt of a weak acid. If injected into a neutral mobile phase, it will partially ionize, leading to split peaks or severe tailing. By utilizing an acidic mobile phase (pH ~2.5), the compound is forced into its fully protonated, neutral state (3-chloro-2-fluorobenzoic acid), ensuring sharp, reproducible peak shapes and predictable hydrophobic interactions with the C18 stationary phase[4].

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA provides a low pH environment to suppress analyte ionization and acts as an ion-pairing agent).

    • Organic (B): 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of Sodium 3-chloro-2-fluorobenzoate and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Gradient: 5% B to 95% B over 20 minutes. (Causality: A broad gradient ensures the elution of highly polar degradants early and lipophilic multi-halogenated impurities late).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (optimal π-π* transition absorbance for the fluorinated aromatic ring).

  • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and a known isomer (e.g., 4-chloro-2-fluorobenzoate). The system is only validated if the resolution (

    
    ) is > 2.0, proving the method's specificity.
    
Protocol 2: Absolute Quantitation via 19F and 1H qNMR

Causality & Design: Traditional HPLC assay relies on the assumption that the reference standard is 100% pure.5[5]. By utilizing a highly pure, unrelated internal standard (IS) like Maleic acid, the absolute mass of the analyte can be calculated based on the ratio of integrated proton or fluorine signals. Furthermore, utilizing 19F NMR provides a massive chemical shift window (~300 ppm) with zero background interference from non-fluorinated impurities.

Step-by-Step Workflow:

  • Standard & Sample Co-Weighing: Accurately weigh ~15.0 mg of Sodium 3-chloro-2-fluorobenzoate and ~5.0 mg of Maleic Acid (TraceCERT® internal standard) into the same analytical vial using a microbalance (d = 0.001 mg).

  • Dissolution: Add 0.6 mL of Deuterium Oxide (

    
    ) to the vial. (Causality: 
    
    
    
    is chosen because the sodium salt is highly water-soluble, and it avoids the solvent suppression issues associated with protonated solvents).
  • NMR Acquisition Parameters:

    • Nucleus: 1H (400 MHz) and 19F (376 MHz).

    • Relaxation Delay (D1): 30 seconds. (Causality: Essential for qNMR. The delay must be at least 5 times the longest longitudinal relaxation time (

      
      ) of the nuclei to ensure complete magnetization recovery and accurate integration).
      
    • Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (~6.3 ppm) against the distinct aromatic multiplet of the analyte. Calculate the absolute purity using the standard qNMR mass-ratio equation.

Cross-Validation Data & ICH Q2(R2) Compliance

To validate the analytical procedures, the methods were subjected to6[6]. The cross-validation demonstrates that both HPLC and qNMR provide statistically equivalent assay results, confirming the self-validating nature of the control strategy.

Table 2: ICH Q2(R2) Cross-Validation Results for Sodium 3-chloro-2-fluorobenzoate Assay

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV Results1H qNMR ResultsConclusion
Specificity No interference at analyte peakResolution > 2.5 from nearest impurityNo overlapping signals in aromatic regionPass (Orthogonal Agreement)
Linearity (

)
> 0.999 over 50-150% range0.99980.9995Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%99.7% ± 0.3%Pass
Precision (RSD) < 2.0% (n=6)0.85%0.42%Pass (qNMR shows higher precision)
Calculated Assay N/A98.8% 98.9% Statistically Equivalent

Conclusion

For the rigorous analysis of Sodium 3-chloro-2-fluorobenzoate, relying solely on HPLC-UV introduces risks related to relative response factors and reference standard purity. By cross-validating the chromatographic purity profile with absolute quantitation via 19F/1H qNMR, laboratories can establish a highly robust, self-validating analytical ecosystem that fully satisfies the modern expectations of the ICH Q2(R2) regulatory framework.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Almac Group. QNMR: The New Gold Standard Release Test? Available at: [Link]

Sources

Validation

Comparative analysis of the biological activity of fluorinated versus non-fluorinated benzoic acid analogs

A Technical Guide for Rational Drug Design and Physicochemical Characterization As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for better pharmacokinetic and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Rational Drug Design and Physicochemical Characterization

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for better pharmacokinetic and pharmacodynamic profiles. One of the most powerful, yet nuanced, tools in medicinal chemistry is the strategic incorporation of fluorine. Benzoic acid, a privileged scaffold in drug discovery, undergoes profound physicochemical transformations upon fluorination[1].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzoic acid analogs, detailing the causality behind their biological activity shifts and providing self-validating experimental protocols for rigorous laboratory evaluation.

Strategic Rationale: The "Fluorine Effect"

The substitution of a hydrogen atom with a fluorine atom on an aromatic ring does not drastically alter the steric bulk of the molecule (fluorine's Van der Waals radius is 1.47 Å, compared to hydrogen's 1.20 Å). However, fluorine's extreme electronegativity fundamentally rewires the molecule's electronic distribution[2].

This inductive electron withdrawal achieves three critical outcomes in drug design:

  • pKa Modulation: It stabilizes the conjugate carboxylate base, lowering the pKa and increasing acidity[2].

  • Lipophilicity (logP) Shifting: The highly polarized C-F bond alters how the molecule partitions across lipid bilayers, directly impacting membrane permeability[3].

  • Metabolic Shielding: The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes, significantly improving the drug's half-life[2].

Pathway N1 Fluorine Substitution (Benzoic Acid Scaffold) N2 Inductive Effect (Electron Withdrawal) N1->N2 N3 Lipophilicity Shift (C-F vs C-H Bond) N1->N3 N4 Lower pKa (Increased Acidity) N2->N4 N5 Modulated logP (Partition Coefficient) N3->N5 N6 Enhanced Target Affinity (e.g., COX Inhibition) N4->N6 N7 Altered Membrane Permeability & ADME N4->N7 N5->N7

Caption: Logical flow diagram illustrating the pharmacological impact of fluorine substitution.

Physicochemical Comparison: The Causality of Positional Substitution

The position of the fluorine atom (ortho, meta, or para) relative to the carboxylic acid dictates the magnitude of the physicochemical shift[1]. Table 1 summarizes the baseline differences between non-fluorinated benzoic acid and its monofluorinated analogs.

Table 1: Comparative Physicochemical Properties of Monofluorinated Benzoic Acids
CompoundMolecular FormulapKalogPMelting Point (°C)
Benzoic Acid C₇H₆O₂4.201.87122
2-Fluorobenzoic Acid C₇H₅FO₂3.271.73127
3-Fluorobenzoic Acid C₇H₅FO₂3.862.16123

Data Analysis & Causality:

  • Acidity (pKa): 2-Fluorobenzoic acid exhibits a significantly lower pKa (3.27) compared to the non-fluorinated parent (4.20)[1]. Causality: The proximity of the highly electronegative fluorine at the ortho position maximizes the inductive withdrawal of electron density from the carboxyl group, stabilizing the resulting anion[2].

  • Lipophilicity (logP): While fluorination generally increases lipophilicity (as seen in 3-fluorobenzoic acid, logP 2.16), 2-fluorobenzoic acid actually demonstrates a decrease in logP (1.73)[1]. Causality: The ortho-substitution creates a strong intramolecular dipole moment that cancels out a portion of the molecule's overall hydrophobicity, making it slightly more polar than the unsubstituted benzoic acid.

Biological Activity: Target Binding & Efficacy

The physicochemical shifts induced by fluorination directly translate to altered biological activity.

A. Cyclooxygenase (COX) Inhibition (Anti-inflammatory)

Fluorinated benzoic acid derivatives are foundational building blocks for non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The anti-inflammatory effects are derived from inhibiting the COX pathway, which blocks the conversion of arachidonic acid to prostaglandins[1].

  • Mechanistic Advantage: The lowered pKa of fluorinated analogs ensures that the molecule is predominantly ionized at physiological pH. This anionic state is critical for forming strong electrostatic interactions with the positively charged arginine residue (Arg120) in the COX-1/COX-2 binding pockets. Furthermore, the modulated logP ensures optimal partitioning into the hydrophobic channel of the COX enzyme[1].

B. Antimicrobial & Anti-infective Potential

Derivatives of fluorinated benzoic acid exhibit potent antimicrobial activity[4]. For instance, 4-fluorobenzoic acid hydrazide acts as a structural analog to established antibiotics (like ceftriaxone), inhibiting bacterial cell wall synthesis and protein replication[5].

  • Mechanistic Advantage: The C-F bond increases the lipid solubility of the molecule, enhancing its rate of absorption and transport across the bacterial cell membrane. Once inside, the structural mimicry disrupts essential enzymatic pathways[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of pKa and logP must be conducted using self-validating systems. Below are the definitive protocols for characterizing these analogs.

Protocol A: Potentiometric Determination of pKa

This method measures the H+ concentration changes as the fluorinated benzoic acid is neutralized[6].

  • System Calibration: Calibrate the pH meter using three standard buffers (pH 4.00, 7.00, and 10.00) at a constant temperature (25.0 ± 0.1 °C)[6]. Causality: Ensures a Nernstian response from the electrode across the entire titration range.

  • Analyte Preparation: Dissolve 0.1 mmol of the fluorinated benzoic acid in 50 mL of a continuously stirred, temperature-controlled aqueous solution (0.15 M KCl). Causality: The KCl maintains a constant ionic strength, mirroring physiological conditions and preventing activity coefficient fluctuations.

  • Titration: Titrate with a standardized 0.1 M NaOH solution in 0.1 mL increments. Record the pH after equilibrium is reached for each addition[6].

  • Data Analysis & Validation: Plot the first derivative of the titration curve (ΔpH/ΔV) to precisely identify the equivalence point. The pKa is the pH at exactly half the equivalence volume. Self-Validation Check: Perform a blank titration (solvent only) to subtract background atmospheric CO₂ interference.

Protocol B: Shake-Flask logP Determination via ¹⁹F NMR

While UV-Vis spectroscopy is common[1], ¹⁹F NMR is superior for fluorinated compounds as it provides a background-free signal without requiring a strong chromophore[3].

Workflow S1 1. Phase Saturation (n-Octanol / Water) S2 2. Analyte Dissolution (Biphasic System) S1->S2 S3 3. Equilibration (Shake 24h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (19F NMR) S4->S5 S6 6. Mass Balance (Recovery Validation) S5->S6

Caption: Step-by-step experimental workflow for shake-flask logP determination.

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours, then separate. Causality: n-octanol and water are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Equilibration: Dissolve a known mass of the fluorinated analog in 10 mL of the pre-saturated aqueous phase. Add 10 mL of pre-saturated n-octanol. Shake mechanically at 25 °C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Breaking micro-emulsions is critical; suspended octanol droplets in the aqueous phase will artificially inflate the aqueous concentration reading.

  • Quantification: Extract aliquots from both phases. Add a known concentration of a fluorinated internal standard (e.g., trifluoroethanol). Acquire ¹⁹F NMR spectra[3]. Calculate the concentration ratio based on integration areas.

  • Self-Validation (Mass Balance): Calculate the total recovered mass:

    
    . If the total recovered mass is < 95% of the initial input, discard the run. Causality: A failed mass balance indicates the compound has either degraded, volatilized, or adsorbed to the glassware, rendering the logP calculation invalid.
    

References

Sources

Comparative

Comparative Analysis of Structural Elucidation Methods for Sodium 3-Chloro-2-Fluorobenzoate Derivatives

Executive Summary: The Regioisomer Challenge In the development of halogenated benzoate intermediates, specifically Sodium 3-chloro-2-fluorobenzoate , structural ambiguity is a critical risk. The synthesis of poly-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of halogenated benzoate intermediates, specifically Sodium 3-chloro-2-fluorobenzoate , structural ambiguity is a critical risk. The synthesis of poly-substituted benzenes often yields regioisomers (e.g., 2-chloro-3-fluorobenzoate or 4-chloro-2-fluorobenzoate) with identical molecular weights and similar polarity.

Standard 1D


H NMR is often insufficient for definitive assignment due to overlapping splitting patterns (typically ABC systems) and the "blind spots" caused by quaternary carbons.

This guide objectively compares three tiers of structural confirmation:

  • Routine Screening (IR & 1D NMR): For salt confirmation and purity.

  • Advanced Elucidation (Heteronuclear 2D NMR): The "Orphaned Fluorine" technique for definitive regiochemistry.

  • Absolute Validation (X-Ray Crystallography): The legal/regulatory gold standard.

Method 1: Routine Screening (IR & 1D NMR)

This level establishes identity as a benzoate salt but fails to definitively prove regiochemistry.

Infrared Spectroscopy (IR): Salt vs. Acid

The first step is confirming the conversion of 3-chloro-2-fluorobenzoic acid to its sodium salt. The diagnostic shift of the carbonyl stretch is the primary indicator.

FeatureFree Acid (COOH)Sodium Salt (COO⁻ Na⁺)Causality
C=O Stretch 1680–1710 cm⁻¹ (Strong)Absent Loss of double bond character due to resonance.
COO⁻ Asym. N/A1550–1610 cm⁻¹ Asymmetric stretching of the carboxylate anion.[1]
COO⁻ Sym. N/A1380–1420 cm⁻¹ Symmetric stretching of the carboxylate anion.
1D H NMR: The Ambiguity

The target molecule has three aromatic protons (H4, H5, H6).

  • Observed Pattern: A complex multiplet or apparent doublet-of-doublets-of-doublets.[2]

  • The Problem: The isomer 2-chloro-3-fluorobenzoate also possesses three adjacent protons. While subtle chemical shift differences exist, they are solvent-dependent and unreliable without a reference standard for both isomers.

Verdict: Method 1 is sufficient for batch-to-batch consistency but insufficient for structural proof of a new synthetic route.

Method 2: Advanced Heteronuclear NMR (The Recommended Solution)

This approach utilizes the


F nucleus as a "spy" to map the local environment. It is faster than X-ray and more specific than 1D NMR.
A. The C - F Coupling Logic

The magnitude of the coupling constant (


) between the fluorine atom and the ipso-carbon  (the ring carbon attached to the carboxylate) is the "smoking gun."
  • Target (3-chloro-2-fluoro): The Fluorine is at position 2. The ipso-carbon (C1) is ortho to the Fluorine.

    • Result: C1 appears as a Doublet with

      
      .
      
  • Isomer (2-chloro-3-fluoro): The Fluorine is at position 3. The ipso-carbon (C1) is meta to the Fluorine.

    • Result: C1 appears as a Singlet (or unresolved doublet) with

      
      .
      
B. The "Orphaned Fluorine" HOESY Experiment

This is the most elegant proof. We use HOESY (Heteronuclear Overhauser Effect Spectroscopy) to detect spatial proximity between


H and 

F.
  • Target Structure (3-chloro-2-fluoro):

    • Position 1: COO⁻

    • Position 2: F

    • Position 3: Cl

    • Position 4: H

    • Analysis: The Fluorine at C2 is flanked by a Carboxylate (C1) and a Chlorine (C3). It has NO adjacent protons.

    • HOESY Result: Silent/Weak Signal. No strong NOE correlation is observed.

  • Isomer (2-chloro-3-fluoro):

    • Position 3: F

    • Position 4: H

    • Analysis: The Fluorine is directly adjacent to Proton H4.

    • HOESY Result: Strong Signal. A distinct cross-peak between F and H4.

Workflow Visualization

The following diagram illustrates the logical flow for determining the structure using these advanced methods.

StructuralElucidation Start Unknown Halogenated Benzoate Sample Step1 Step 1: 13C NMR (Focus on Ipso-Carbon C1) Start->Step1 Decision1 Is C1 a Doublet? (J ~15-20 Hz) Step1->Decision1 PathA Yes: F is Ortho to C1 (Target: 2-Fluoro) Decision1->PathA High Coupling PathB No: F is Meta/Para (Isomer: 3-Fluoro) Decision1->PathB Low Coupling Step2 Step 2: 1H-19F HOESY (Spatial Proximity) PathA->Step2 Decision2 Strong NOE Signal? Step2->Decision2 ResultA CONFIRMED: 3-Chloro-2-Fluorobenzoate (Orphaned Fluorine) Decision2->ResultA No (Silent F) ResultB REJECTED: Likely 2-Chloro-3-Fluorobenzoate (F-H Proximity) Decision2->ResultB Yes (F-H Contact)

Caption: Decision tree for distinguishing 2-fluoro vs. 3-fluoro isomers using C-F coupling and HOESY logic.

Method 3: Single Crystal X-Ray Diffraction (XRD)

While NMR is faster, XRD provides the absolute configuration and is often required for the "primary reference standard" in drug master files (DMF).

  • Requirement: Growth of a single crystal (typically from slow evaporation of ethanol/water).

  • Outcome: Direct visualization of the electron density map, distinguishing Cl (17 electrons) from F (9 electrons) unambiguously.

  • Salt Lattice: Reveals the coordination of Na+ with the carboxylate oxygens and potential water of hydration (often a hemi- or monohydrate).

Comparative Data Summary

ParameterMethod 1: 1D NMR/IRMethod 2: 2D Heteronuclear NMRMethod 3: X-Ray Crystallography
Primary Utility Purity & Salt FormationRegiochemistry & IsomerismAbsolute Structure & Polymorphs
Sample Prep Dissolve in D₂O/DMSODissolve in DMSO-d₆Crystal Growth (Days/Weeks)
Differentiation Low (Ambiguous)High (Definitive) Absolute
Turnaround < 1 Hour4–8 Hours1–2 Weeks
Cost $


Experimental Protocols

Protocol A: F- H HOESY Acquisition

Use this protocol to confirm the "Orphaned Fluorine" hypothesis.

  • Sample: 20 mg Sodium 3-chloro-2-fluorobenzoate in 0.6 mL DMSO-d₆.

  • Probe: 5mm BBFO or TCI Cryoprobe (tuned to

    
    F and 
    
    
    
    H).
  • Pulse Sequence: hoesyph (Bruker standard) or equivalent.

  • Parameters:

    • Mixing Time (D8): 400–600 ms (Longer mixing time required for medium-range NOE).

    • Relaxation Delay (D1): 3.0 s.

    • Scans (NS): 64–128 (Depending on concentration).

    • Processing: Apply Qsine window function (SSB=2) in both dimensions.

  • Interpretation: Look for cross-peaks at the intersection of the Ar-F shift (~ -115 ppm) and Ar-H shifts (7.0–7.8 ppm). Absence of peaks confirms the 2-fluoro (orphaned) structure.

Protocol B: Quantitative C NMR (for Coupling Analysis)
  • Concentration: High (~50 mg/mL) to visualize quaternary carbons quickly.

  • Decoupling: Inverse gated decoupling (to minimize NOE if integration is needed, though standard decoupling is fine for J-values).

  • Spectral Width: 240 ppm (ensure Carbonyl region ~170 ppm is covered).

  • Analysis: Zoom into the region 120–140 ppm. Identify the quaternary carbon with the lowest intensity (ipso-C). Measure the splitting width in Hz.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for J-coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY pulse sequences and optimization).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-19F Couplings. University of Wisconsin-Madison.

  • Sigma-Aldrich. (2023). Sodium 3-chloro-2-fluorobenzoate Product Specification and IR Data.

Sources

Safety & Regulatory Compliance

Safety

Sodium 3-chloro-2-fluorobenzoate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream lifecycle of specialty halogenated aromatics. Sodium 3-chloro-2-fluorobenzoate is the sodium salt of 3-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream lifecycle of specialty halogenated aromatics. Sodium 3-chloro-2-fluorobenzoate is the sodium salt of 3-chloro-2-fluorobenzoic acid, a critical building block in pharmaceutical synthesis. While the sodium salt enhances aqueous solubility for specific synthetic routes, its halogenated nature dictates strict handling and disposal protocols to prevent environmental contamination and comply with the Resource Conservation and Recovery Act (RCRA)[1].

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Sodium 3-chloro-2-fluorobenzoate waste streams.

Hazard Profile & Physicochemical Causality

Understanding the chemical behavior of Sodium 3-chloro-2-fluorobenzoate is the foundation of safe disposal. As a halogenated compound containing both chlorine and fluorine, it presents specific challenges during thermal degradation.

Table 1: Physicochemical Properties and Disposal Implications

Property / HazardCharacteristicCausality & Disposal Implication
Chemical Classification Halogenated Aromatic SaltExceeds the EPA's 1,000 ppm total halogen threshold, triggering a "rebuttable presumption" that it must be managed as a listed hazardous waste[2].
Thermal Decomposition Toxic Gas GenerationCombustion yields highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl)[3]. Must be routed to high-temperature incinerators equipped with alkaline scrubbers.
Solubility & pH Sensitivity Water Soluble (Salt form)Acidifying aqueous waste streams (pH < 3) will protonate the salt, precipitating the free 3-chloro-2-fluorobenzoic acid[4]. This creates a heterogeneous slurry that complicates liquid pumping and disposal.
Health Hazards Skin/Eye Irritant (H315, H319)Direct contact causes serious eye and skin irritation[5]. Requires strict PPE adherence (nitrile gloves, goggles) during waste consolidation.

The Logic of Halogenated Waste Segregation

Why must we strictly segregate this compound? In many research facilities, non-halogenated solvent waste is repurposed via fuel blending to power industrial operations like cement kilns[6]. However, introducing Sodium 3-chloro-2-fluorobenzoate into a non-halogenated waste stream contaminates the entire bulk container. Burning halogenated waste in standard kilns releases corrosive HF and HCl gases that destroy infrastructure and violate emissions standards. Segregation is not just a regulatory mandate; it is a fundamental requirement for the chemical integrity of downstream waste processing.

Waste Stream Decision Workflow

G Start Sodium 3-chloro-2-fluorobenzoate Waste Stream Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Solvent) Decision->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidDecision Solvent Type? Liquid->LiquidDecision Labeling RCRA Subpart K Labeling: "Unwanted Material" + Date SolidBin->Labeling AqBin Aqueous Halogenated Waste Container LiquidDecision->AqBin Aqueous OrgBin Organic Halogenated Waste Container LiquidDecision->OrgBin Organic AqBin->Labeling OrgBin->Labeling Incinerator High-Temp Incineration (EPA Approved TSDF) Labeling->Incinerator

Decision tree for segregation and EPA-compliant disposal of halogenated waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste (Pure Salt, Contaminated PPE, and Empty Vials)
  • Collection: Sweep up any residual solid using a dedicated brush and dustpan. Causality: Never use compressed air or dry sweeping that generates airborne dust, as the compound is a respiratory irritant[5].

  • Containment: Place the solid waste, including contaminated nitrile gloves and empty reagent vials, into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[3].

  • Regulatory Labeling: If your facility operates under EPA RCRA Subpart K, label the container clearly as "Unwanted Material"[7]. You must append descriptive hazard identifiers to alert emergency responders: "Halogenated Organic Solid Waste - Irritant."

  • Accumulation: Transfer the sealed container to the Central Accumulation Area (CAA) within the timeframe dictated by your institution's Laboratory Management Plan (LMP)[8].

Protocol B: Aqueous and Solvent Waste Streams
  • pH Verification (Self-Validating Step): Before transferring aqueous waste containing Sodium 3-chloro-2-fluorobenzoate, test the pH. Ensure the solution is neutral or slightly basic (pH 7–9). Causality: If the waste stream is highly acidic, the sodium salt will convert to 3-chloro-2-fluorobenzoic acid and precipitate out of solution, creating a blockage hazard in liquid waste carboys[4].

  • Segregation: Pour the solution into a designated "Halogenated Aqueous Waste" or "Halogenated Organic Waste" carboy. Causality: Mixing with non-halogenated solvents ruins the fuel-blending viability of the entire container[6].

  • Secondary Containment: Store the liquid waste container in a secondary containment bin to capture potential leaks and prevent drain contamination[5].

  • Disposal Routing: Entrust the sealed, labeled containers to a licensed hazardous waste disposal contractor (TSDF) for high-temperature incineration[5].

Emergency Spill Response Protocol

In the event of an accidental powder spill on the benchtop or floor, execute the following validated recovery protocol:

  • Evacuate & Ventilate: Clear non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hood or snorkel) is active to capture airborne particulates[5].

  • PPE Up: Don a particulate respirator (N95 or higher), chemical-resistant gloves, and safety goggles[3].

  • Dust Suppression & Containment: Do not dry-sweep. Carefully cover the dry powder with damp paper towels to suppress dust generation[3]. If the spill is a liquid solution, surround it with an inert absorbent material (e.g., vermiculite or sand)[3].

  • Recovery: Use non-sparking tools to scoop the dampened material or absorbent into a designated hazardous waste container.

  • Decontamination: Wash the spill site with soap and water only after all bulk material has been physically removed[3]. Collect the wash water as halogenated aqueous waste.

Regulatory Compliance: Accumulation and Tracking

For academic and research institutions, the EPA's RCRA Subpart K offers operational flexibility compared to standard Large Quantity Generator (LQG) rules, allowing scientists to focus on research rather than complex waste coding at the bench[9].

Table 2: EPA RCRA Subpart K vs. Standard Generator Accumulation Limits

ParameterStandard RCRA (Satellite Accumulation)RCRA Subpart K (Eligible Academic Entities)
Labeling Requirement "Hazardous Waste" + Specific EPA Waste Codes"Unwanted Material" + Descriptive hazard text[7]
Determination Location At the point of generation (in the lab)Can be deferred to the Central Accumulation Area (CAA) by EHS professionals[8]
Time Limit in Lab No strict time limit until 55-gallon limit is reachedMust be removed from the lab every 6 to 12 months, regardless of volume[9]
Training Requirement Individual researchers must make hazardous waste determinationsDeterminations are made by trained EHS professionals; students/researchers require basic awareness training[8]

References

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube (C&EN). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]

  • EPA Academic Lab Ruling 40 CFR 262 Subpart K . Netsolhost. Available at:[Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . US EPA. Available at: [Link]

  • RO 12608 (Used Oil and Halogenated Waste) . US EPA. Available at: [Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA . HETI Services. Available at:[Link]

Sources

Handling

Senior Scientist's Guide to PPE &amp; Handling: Sodium 3-chloro-2-fluorobenzoate

Executive Hazard Assessment As researchers, we often underestimate halogenated benzoate salts, treating them with the same casualness as common buffers. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

As researchers, we often underestimate halogenated benzoate salts, treating them with the same casualness as common buffers. This is a critical error. Sodium 3-chloro-2-fluorobenzoate is not merely a pH adjuster; it is a halogenated aromatic capable of releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) upon thermal decomposition or reaction with strong acids.

The primary operational risks are particulate inhalation (STOT SE 3) and mucous membrane irritation (Eye Irrit. 2A). The fluorine substitution at the ortho position increases the compound's lipophilicity and potential for biological interaction compared to non-halogenated analogues.

GHS Hazard Summary Table
Hazard ClassCategoryH-CodeCritical Effect
Skin Irritation Cat 2H315Causes localized dermatitis; potential for transdermal absorption.
Eye Irritation Cat 2AH319Severe irritation; corneal opacity risk if untreated.
STOT - SE Cat 3H335Respiratory tract irritation; inflammation of bronchial lining.
Acute Toxicity Cat 4H302Harmful if swallowed (inferred from analogue data).

Personal Protective Equipment (PPE) Architecture

Effective safety is not about "wearing gear"; it is about creating a redundant barrier system. The following protocols are designed to prevent breakthrough and migration .

A. Respiratory Protection: The Filtration Logic
  • Standard Operation (< 10g): Use a NIOSH N95 filtering facepiece.

    • Why: The particle size of recrystallized benzoate salts often ranges from 10-100 µm. N95 provides sufficient capture efficiency for non-oil aerosols.

  • High-Dust/Bulk Operation (> 10g or Milling): Use a P100 Half-Face Respirator or PAPR .

    • Why: Fine milling generates sub-micron particulates that behave like gases. A tight-fitting seal is required to prevent inward leakage that N95s cannot guarantee.

B. Hand Protection: Permeation Dynamics
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Technique: Double-Gloving is mandatory for solution handling.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Neoprene.

    • Why: Halogenated aromatics can degrade latex. Nitrile offers superior chemical resistance. The outer glove is sacrificial; change it immediately upon splash contact.

    • Visual Check: Inspect for "crazing" (micro-cracks) before use.

C. Ocular Defense
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses with side shields.

    • Why: Airborne benzoate dust migrates over the top of glasses and mixes with tear fluid, creating a concentrated acidic/saline solution directly against the cornea. Goggles provide a sealed environment.

Operational Workflows (Visualized)

Protocol 1: PPE Donning & Handling Logic

This workflow enforces a "Clean-to-Dirty" progression to minimize cross-contamination.

PPE_Workflow Start START: Risk Assessment Check_Qty Check Quantity & State Start->Check_Qty Select_Resp Select Respiratory PPE Check_Qty->Select_Resp N95 Don N95 Mask (<10g Solid) Select_Resp->N95 Low Dust P100 Don P100/PAPR (>10g or Aerosol) Select_Resp->P100 High Dust Goggles Don Chemical Goggles (Seal Check) N95->Goggles P100->Goggles Gloves Don Double Nitrile Gloves (Cuff Over Coat) Goggles->Gloves Hood Transfer to Fume Hood (Sash at 18 inches) Gloves->Hood Process Perform Weighing/Synthesis Hood->Process Decon Wipe Outer Gloves (Ethanol/Water) Process->Decon Doff_Outer Remove Outer Gloves Decon->Doff_Outer Doff_Goggles Remove Goggles Doff_Outer->Doff_Goggles Wash Wash Hands (20s) Doff_Goggles->Wash

Figure 1: Sequential logic for PPE selection, donning, and doffing to ensure zero exposure.

Emergency Response & Disposal

A. Spill Management (Solid Powder)[1]
  • Evacuate: Clear the immediate 10-foot radius.

  • PPE Upgrade: If dust is visible in the air, upgrade to P100 respirator before re-entry.

  • Containment: Do not dry sweep. This aerosolizes the irritant.

    • Method: Cover spill with wet paper towels (water or ethanol) to dampen the powder.

    • Collection: Scoop damp material into a wide-mouth jar.

  • Decontamination: Wipe surface with 10% Sodium Carbonate solution (neutralizes residual acidity from hydrolysis) followed by water.

B. Waste Disposal[2][3][4][5][6]
  • Classification: Halogenated Organic Solid .

  • Segregation: Do NOT mix with strong acids (risk of HF generation) or strong oxidizers.

  • Labeling: Clearly mark container: "Contains Fluorinated Benzoate - DO NOT AUTOCLAVE" (Autoclaving can release corrosive vapors).

C. Thermal Decomposition Risks

In the event of a fire, this compound decomposes to release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .

  • Firefighting: Firefighters must wear full turnout gear and SCBA.

  • First Aid (Inhalation): Move to fresh air immediately. If HF exposure is suspected (burning sensation in lungs), seek immediate medical attention.

Emergency_Response Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Brush off dry powder Rinse 15 min Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhale Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Aid (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate Triage Protocol for Exposure Events.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium 3-chloro-2-fluorobenzoate. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Chloro-2-fluorobenzoic acid.[1][2][3] National Library of Medicine. Retrieved from

  • OSHA. (2023). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[4] Retrieved from

  • NIOSH. (2023).[1] NIOSH Pocket Guide to Chemical Hazards: Benzoic Acid (Analogue). Centers for Disease Control and Prevention. Retrieved from

  • ECHA. (2023). Registration Dossier: Halogenated Benzoic Acids. European Chemicals Agency. Retrieved from

Sources

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